Methoprene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGXHKASABOEEW-LDRANXPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032627 | |
| Record name | Methoprene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [Merck Index] | |
| Record name | Methoprene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
256 °C, BP: 100 °C at 0.05 mm Hg | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
Flash point is 187 °C (Open cup), Flash point is 96 °C (Closed cup). | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1.4 mg/L at room temperature, In water, 1.39 mg/L at 25 °C, Soluble in most organic solvents. | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9261 g/mL at 20 °C | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000236 [mmHg], 2.36X10-4 mm Hg at 25 °C | |
| Record name | Methoprene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6034 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear amber liquid, Pale yellow liquid (technical grade) | |
CAS No. |
40596-69-8, 36557-27-4, 52020-07-2 | |
| Record name | Methoprene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40596-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ro 10-6425 | |
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| Record name | Methoprene [INN] | |
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| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, isopropyl ester | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methoprene | |
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| Record name | Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |
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| Record name | METHOPRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B830OJ2UX | |
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| Record name | METHOPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6926 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Action of Methoprene in Insects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene, a sesquiterpenoid, is a widely utilized insect growth regulator (IGR) that functions as a juvenile hormone (JH) analog. Unlike traditional insecticides that exhibit acute toxicity, this compound disrupts the endocrine system of insects, leading to developmental arrest and reproductive failure.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in insects, detailing the molecular interactions, signaling pathways, and downstream physiological effects. The information presented is intended for researchers, scientists, and drug development professionals engaged in entomology, pest management, and insecticide development.
Molecular Interaction with the Juvenile Hormone Receptor Complex
The primary molecular target of this compound is the juvenile hormone receptor, a heterodimeric complex composed of two main proteins: This compound-tolerant (Met) and Taiman (Tai) , which is also known as Steroid Receptor Coactivator (SRC) or FISC.[3][4]
Binding to the this compound-tolerant (Met) Protein
This compound, mimicking the natural juvenile hormone (JH), binds directly to the Met protein. Met is a member of the basic helix-loop-helix-Per-ARNT-Sim (bHLH-PAS) family of transcription factors.[5] The binding occurs within a specific ligand-binding pocket located in the PAS-B domain of the Met protein. This interaction is crucial for initiating the downstream signaling cascade.
The binding affinity of JH III to the Met receptor from Drosophila melanogaster has been determined to have a dissociation constant (Kd) of 5.3 ± 1.5 nM. Competitive binding assays with the Met protein from Tribolium castaneum have shown that this compound and another JH analog, pyriproxyfen, also bind to the PAS-B domain. The inhibitory constant (Ki) for this compound was determined to be 388 ± 52 nM, while pyriproxyfen exhibited a higher affinity with a Ki of 4.75 ± 0.86 nM.
Formation of the Active Receptor Complex
In the absence of a ligand, Met can exist as an inactive homodimer. The binding of this compound or JH to the PAS-B domain of Met induces a conformational change. This change facilitates the dissociation of the Met homodimer and promotes its heterodimerization with Taiman. The resulting Met-Taiman complex is the active form of the juvenile hormone receptor.
The Juvenile Hormone Signaling Pathway
The activation of the Met-Taiman receptor complex by this compound initiates a signaling cascade that ultimately alters gene expression, leading to the disruption of normal insect development.
The key steps in the signaling pathway are as follows:
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Receptor Activation : this compound binds to Met, inducing the formation of the active Met-Taiman heterodimer.
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DNA Binding : The active receptor complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.
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Activation of Krüppel-homolog 1 (Kr-h1) : A primary target of the Met-Taiman complex is the gene encoding Krüppel-homolog 1 (Kr-h1), a zinc-finger transcription factor. The binding of the receptor to the JHRE of the Kr-h1 gene leads to its transcriptional activation.
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Repression of Ecdysone-induced protein 93F (E93) : The resulting Kr-h1 protein acts as a transcriptional repressor of the Ecdysone-induced protein 93F (E93) gene. E93 is a key transcription factor that promotes adult morphogenesis during metamorphosis.
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Blockage of Metamorphosis : By repressing the expression of E93, this compound, through the action of Kr-h1, prevents the initiation of the genetic program for metamorphosis. This leads to a failure in the breakdown of larval tissues and the formation of adult structures, resulting in developmental arrest and mortality, typically at the pupal stage.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data related to the mechanism of action of this compound.
Table 1: Binding Affinities of this compound and Related Compounds to the Met Receptor
| Ligand | Insect Species | Receptor Component | Method | Binding Affinity (Kd or Ki) | Reference(s) |
| JH III | Drosophila melanogaster | Full-length Met | Radioligand Binding Assay | Kd = 5.3 ± 1.5 nM | |
| JH III | Tribolium castaneum | Met (PAS-B domain) | Saturation Assay | Kd = 12.3 ± 0.62 nM | |
| This compound | Tribolium castaneum | Met (PAS-B domain) | Competitive Binding Assay | Ki = 388 ± 52 nM | |
| Pyriproxyfen | Tribolium castaneum | Met (PAS-B domain) | Competitive Binding Assay | Ki = 4.75 ± 0.86 nM |
Table 2: Effects of this compound on Gene Expression
| Gene | Insect Species | Treatment | Method | Fold Change (log2) | Reference(s) |
| Krüppel-homolog 1 (Kr-h1) | Aedes aegypti | 100 ng/mL this compound | RT-qPCR | Increased | |
| Ecdysone-induced protein 93F (E93) | Aedes aegypti | 100 ng/mL this compound | RT-qPCR | Decreased | |
| CsMet1 | Chilo suppressalis | 3 µg/µL this compound (injection) | RT-qPCR | Up to 2.74-fold increase | |
| CsMet2 | Chilo suppressalis | 3 µg/µL this compound (injection) | RT-qPCR | Up to 3.68-fold increase | |
| Vitellogenin | Chilo suppressalis | dsRNA knockdown of CsMet1 and CsMet2 | RT-qPCR | Suppressed expression |
Table 3: Dose-Response of this compound on Insect Development
| Insect Species | Developmental Stage | Endpoint | Dose (LC50 / IE50) | Reference(s) |
| Aedes aegypti | Larvae | Inhibition of Emergence | IE50 = 0.505 ppb | |
| Aedes albopictus | Larvae | Inhibition of Emergence | IE50 = 1.818 ppb | |
| Culex pipiens | Larvae | Inhibition of Emergence | IE50 = 0.428 ppb |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Ligand-Binding Assay
This protocol is based on the methods used to determine the binding affinity of JH III and its analogs to the Met protein.
Objective: To quantify the binding affinity of this compound to the Met receptor.
Workflow:
Methodology:
-
Protein Expression: The Met protein or its ligand-binding domain (PAS-B) is expressed using an in vitro transcription/translation system (e.g., rabbit reticulocyte lysate).
-
Radioligand: A radiolabeled juvenile hormone, typically [3H]JH III, is used.
-
Binding Reaction: The expressed Met protein is incubated with a fixed concentration of [3H]JH III in a suitable buffer. For competitive binding assays, increasing concentrations of unlabeled this compound are included in the reaction.
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Separation of Bound and Free Ligand: After incubation, the protein-bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filter binding assays using glass fiber filters.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: For saturation binding experiments, the dissociation constant (Kd) is determined by Scatchard analysis or non-linear regression. For competitive binding experiments, the inhibitory constant (Ki) for this compound is calculated using the Cheng-Prusoff equation.
Gene Expression Analysis by qRT-PCR
This protocol is based on methods used to quantify changes in gene expression following this compound treatment.
Objective: To measure the relative expression levels of target genes (e.g., Kr-h1, E93) in response to this compound.
Workflow:
Methodology:
-
Insect Treatment: Insects at the desired developmental stage are treated with this compound or a control solvent (e.g., acetone).
-
RNA Isolation: Total RNA is extracted from whole insects or dissected tissues (e.g., fat body) using a suitable method, such as TRIzol reagent.
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative Real-Time PCR (qRT-PCR): The cDNA is used as a template for qRT-PCR with gene-specific primers for the target genes (e.g., Kr-h1, E93) and a stable reference gene (e.g., ribosomal protein S7, actin). The reaction is performed in a real-time PCR system using a fluorescent dye like SYBR Green.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing to the expression of the reference gene.
Functional Genomics: RNA Interference (RNAi) and CRISPR-Cas9
These techniques are used to validate the function of genes in the this compound signaling pathway.
RNA Interference (RNAi):
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dsRNA Synthesis: A DNA template for the target gene (e.g., Met, Taiman, Kr-h1) is amplified by PCR with T7 promoter sequences at both ends. This template is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).
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dsRNA Delivery: The dsRNA is injected into the insect hemocoel.
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Phenotypic Analysis: The effect of gene knockdown on this compound sensitivity and downstream gene expression is analyzed.
CRISPR-Cas9 Gene Editing:
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sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) are designed to target a specific exon of the gene of interest (e.g., E93).
-
Microinjection: A mixture of the sgRNA and Cas9 protein or a plasmid encoding both is injected into insect embryos.
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Screening and Analysis: G0 injected insects are raised and crossed to establish mutant lines. The resulting phenotypes and gene expression changes are then characterized.
Conclusion
This compound's mechanism of action in insects is a well-defined process initiated by its binding to the Met receptor protein. This event triggers a signaling cascade that culminates in the repression of the key metamorphic gene E93 through the upregulation of Kr-h1. The resulting block in metamorphosis underscores the efficacy of this compound as an insect growth regulator. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals working to understand and exploit this critical pathway for the development of novel and specific insect control strategies.
References
The Role of (S)-Methoprene as a Juvenile Hormone Analog: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methoprene, a potent juvenile hormone analog (JHA), serves as a critical tool in insect pest management and as a molecular probe for studying insect endocrinology. By mimicking the action of natural juvenile hormone (JH), (S)-Methoprene disrupts the normal developmental processes of insects, particularly metamorphosis, leading to mortality or reproductive sterility. This technical guide provides an in-depth examination of the molecular mechanisms, signaling pathways, physiological effects, and methodologies associated with (S)-Methoprene's function. It is intended to be a comprehensive resource for researchers engaged in insecticide development, resistance monitoring, and the fundamental study of insect hormone action.
Introduction
Insect growth regulators (IGRs) represent a class of insecticides designed for greater selectivity and reduced non-target effects compared to traditional neurotoxic agents.[1] Among these, (S)-Methoprene is a widely utilized JHA that interferes with gene expression essential for metamorphosis.[1] First registered in 1975, it acts as a "biochemical pesticide" by disrupting the insect's life cycle rather than through direct toxicity to adult insects.[2][3] Its primary mode of action is to prevent the successful emergence of adult insects from the pupal stage, thereby controlling pest populations by halting reproduction.[2] This guide details the core scientific principles of (S)-Methoprene's activity, from receptor binding to whole-organism physiological response.
Mechanism of Action: A Molecular Perspective
The biological activity of (S)-Methoprene is predicated on its function as an agonist for the juvenile hormone receptor.
The Juvenile Hormone Receptor: Methoprene-tolerant (Met)
The primary molecular target of JH and its analogs is an intracellular receptor named this compound-tolerant (Met). Met is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors. Studies have demonstrated that the Met protein directly binds to JH III (the most common natural JH in many insects) with high affinity, at physiological concentrations in the nanomolar range. Resistance to this compound in insects, such as Drosophila melanogaster, is often linked to mutations in the Met gene, which can result in reduced ligand affinity, confirming its role as the receptor.
Ligand Binding and Complex Formation
(S)-Methoprene, like natural JH, binds to a hydrophobic pocket within the PAS-B domain of the Met receptor. This binding event is crucial as it induces a conformational change in the Met protein. In its ligand-bound state, Met forms a heterodimer with another bHLH-PAS protein, which is known as Taiman in Drosophila or Steroid Receptor Coactivator (SRC) in other insects. This Met-Taiman/SRC complex is the transcriptionally active form of the receptor.
Regulation of Gene Expression
The activated Met-Taiman/SRC complex translocates to the nucleus where it binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of JH-responsive genes. A key downstream target is the gene Krüppel homolog 1 (Kr-h1). The upregulation of Kr-h1 is essential for maintaining the larval state and preventing the initiation of metamorphosis. By artificially maintaining a high level of JH signaling through the application of (S)-Methoprene, the insect is prevented from making the normal transition from larva to pupa, or from pupa to adult.
The Juvenile Hormone Signaling Pathway
The signaling cascade initiated by (S)-Methoprene is a critical regulatory pathway controlling insect development. High titers of JH, mimicked by (S)-Methoprene, activate the Met receptor, leading to the expression of anti-metamorphic genes like Kr-h1. This pathway directly antagonizes the action of the molting hormone, 20-hydroxyecdysone (20E), which promotes metamorphosis. The interplay between these two hormonal signals dictates the developmental fate of the insect.
Quantitative Data Summary
The efficacy and toxicological profile of (S)-Methoprene have been quantified across numerous studies. The following tables summarize key data points.
Table 1: Efficacy of (S)-Methoprene Against Various Insect Species
| Species | Endpoint | Concentration (ppb or µg/L) | Reference(s) |
|---|---|---|---|
| Aedes aegypti | IE₅₀ | 0.505 | |
| Aedes aegypti | IE₉₀ | 2.193 | |
| Aedes aegypti | IE₅₀ | 0.13 - 60 | |
| Aedes albopictus | IE₅₀ | 1.818 | |
| Aedes albopictus | IE₉₀ | 10.395 | |
| Culex pipiens | IE₅₀ | 0.428 | |
| Culex pipiens | IE₉₀ | 2.871 | |
| Culex quinquefasciatus | Emergence Inhibition (84%) | 0.4 ppm (400 ppb) |
| Moina macrocopa (Cladoceran) | LC₅₀ (48-hr) | 0.34 mg/L (340 ppb) | |
IE₅₀/IE₉₀: Concentration causing 50%/90% inhibition of adult emergence. LC₅₀: Concentration causing 50% mortality.
Table 2: Binding Affinity of Juvenile Hormone Analogs to the Met Receptor
| Ligand | Receptor Source | Method | Dissociation Constant (Kd) | Reference(s) |
|---|---|---|---|---|
| JH III | Drosophila melanogaster Met | In vitro binding assay | 5.3 ± 1.5 nM |
| JH III | Tribolium castaneum Met | In vitro binding assay | 2.94 ± 0.68 nM | |
Table 3: Acute Toxicity of (S)-Methoprene in Non-Target Organisms
| Organism | Test Type | Value | Reference(s) |
|---|---|---|---|
| Rat | Oral LD₅₀ | > 34,600 mg/kg | |
| Dog | Oral LD₅₀ | > 5,000 mg/kg | |
| Rabbit | Dermal LD₅₀ | > 2,000 - 3,000 mg/kg | |
| Mallard Duck | Oral LD₅₀ | > 2,000 mg/kg | |
| Bobwhite Quail | 5-8 day LC₅₀ | > 10,000 ppm | |
| Bluegill Sunfish | 96-hr LC₅₀ | 4.6 mg/L |
| Trout | 96-hr LC₅₀ | 4.4 mg/L | |
LD₅₀: Dose causing 50% mortality.
Experimental Protocols
Standardized protocols are essential for generating reproducible data on the efficacy and mechanism of (S)-Methoprene.
Larval Emergence Inhibition Bioassay (Mosquitoes)
This protocol is adapted from World Health Organization (WHO) guidelines for testing mosquito larvicides.
Objective: To determine the concentration of (S)-Methoprene that inhibits the successful emergence of adult mosquitoes from treated larvae.
Materials:
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(S)-Methoprene technical grade or formulation.
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Solvent (e.g., ethanol, acetone).
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Late 3rd or early 4th instar larvae of the target mosquito species.
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Disposable bioassay cups (e.g., 250-500 mL).
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Deionized or dechlorinated water.
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Larval food (e.g., ground fish flakes, yeast extract).
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Pipettes and glassware for serial dilutions.
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Incubator set to appropriate temperature (e.g., 25-28°C) and photoperiod.
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Fine mesh netting to cover cups.
Procedure:
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Preparation of Stock Solution: Prepare a 1% stock solution of (S)-Methoprene by dissolving the active ingredient in a suitable solvent.
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Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five test concentrations. Concentrations should be chosen to bracket the expected IE₅₀ and IE₉₅ values.
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Assay Setup:
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Label cups for each concentration and control, with at least four replicates per concentration.
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Add a known volume of water (e.g., 199 mL) to each cup.
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Add 1 mL of the appropriate this compound dilution to each test cup. Add 1 mL of solvent only to the control cups.
-
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Larval Introduction: Introduce a known number of larvae (e.g., 20-25) into each cup.
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Incubation: Cover the cups with mesh and place them in an incubator. Provide a small amount of food every 2-3 days.
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Data Collection: Record mortality of larvae and pupae daily. Count the number of successfully emerged, free-flying adults in each cup. The observation period continues until all individuals in the control cups have either emerged or died.
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Analysis: Calculate the percentage of emergence inhibition (IE%) for each concentration, corrected for control mortality using Abbott's formula if necessary. Determine IE₅₀ and IE₉₀ values using probit analysis.
In Vitro Ligand Binding Assay
This protocol provides a general framework for assessing the direct binding of (S)-Methoprene to its receptor, Met.
Objective: To quantify the binding affinity (Kd) of (S)-Methoprene or other JHAs to the in vitro-expressed Met protein.
Materials:
-
Plasmid DNA encoding the full-length Met protein.
-
In vitro transcription/translation system (e.g., rabbit reticulocyte lysate).
-
Radiolabeled JHA (e.g., [³H]JH III) and unlabeled (S)-Methoprene.
-
Binding buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Protein Expression: Synthesize the Met protein in vitro using the coupled transcription/translation system according to the manufacturer's protocol.
-
Binding Reaction:
-
For total binding, incubate the in vitro-translated Met protein with a range of concentrations of radiolabeled JHA.
-
For non-specific binding, perform a parallel incubation that includes a 100-fold or greater molar excess of unlabeled (S)-Methoprene.
-
-
Incubation: Allow binding reactions to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Separation: Rapidly separate bound from free ligand by vacuum filtering the reaction mixture through glass fiber filters. The protein and bound ligand will be retained on the filter.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) by analyzing the saturation binding data using Scatchard analysis or non-linear regression.
Hormonal Control of Insect Metamorphosis
The life cycle of holometabolous insects is governed by the precise timing and titers of two principal hormones: 20-hydroxyecdysone (20E) and Juvenile Hormone (JH). (S)-Methoprene disrupts this delicate balance.
-
High JH + 20E Pulse: In the presence of high levels of JH (or a JHA like (S)-Methoprene), a pulse of 20E triggers a molt to the next larval instar. The anti-metamorphic gene program, driven by JH, prevails.
-
Low/No JH + 20E Pulse: When JH titers naturally decline at the end of the final larval instar, the same 20E pulse now initiates metamorphosis, leading to pupation and subsequent adult development.
-
(S)-Methoprene Action: Application of (S)-Methoprene during the late larval or pupal stage artificially maintains a "high JH" signal. When the 20E pulse occurs, the insect is unable to execute the metamorphic program correctly, resulting in developmental arrest, malformed intermediates, or death.
Conclusion
(S)-Methoprene remains a valuable compound for both applied pest control and basic research. Its well-characterized mechanism of action, centered on the Met receptor and the subsequent disruption of the JH signaling pathway, provides a clear example of targeted biochemical pest control. The methodologies outlined in this guide offer standardized approaches for evaluating its efficacy and further investigating the intricacies of insect endocrinology. A thorough understanding of its molecular function is paramount for managing insecticide resistance and for the development of next-generation IGRs.
References
The Discovery, Development, and Mechanism of the Insect Growth Regulator Methoprene: A Technical Guide
Abstract
Methoprene, a pioneering insect growth regulator (IGR), represents a significant advancement in pest control through its targeted disruption of insect development. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its biochemical properties, toxicological profile, and the experimental methodologies used in its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using detailed diagrams.
Introduction
The mid-20th century saw a rise in concern over the environmental and health impacts of broad-spectrum chemical pesticides. This spurred the search for more selective and environmentally benign methods of insect control. A promising new approach emerged from the study of insect endocrinology, focusing on the disruption of hormonal processes unique to insects. This research led to the development of a new class of insecticides known as insect growth regulators (IGRs). This compound was one of the first and most successful IGRs to be commercialized, offering a novel mode of action that interferes with insect metamorphosis rather than relying on direct toxicity.[1][2]
Discovery and History
The journey of this compound began with a deeper understanding of insect physiology. In the mid-1960s, the discovery of ecdysone, the insect molting hormone, opened the door to a new paradigm in pest control: interfering with natural developmental processes.[1] This concept was championed by Dr. Carl Djerassi, who convinced the pharmaceutical company Syntex to invest in molecular biology research.[1]
In 1968, Djerassi's team founded Zoëcon, a company solely dedicated to developing innovative insect control methods.[1] Their research focused on juvenile hormone (JH), a key hormone that regulates insect development and metamorphosis. The idea was to create a synthetic analog of JH that could prevent insects from maturing into reproductive adults.
This research culminated in the synthesis of this compound, isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate, in March 1971. In 1972, Zoëcon patented this highly effective juvenile hormone analog, which became the first commercial insect growth disruptor. The U.S. Environmental Protection Agency (EPA) granted full commercial registration to racemic this compound in March 1975, initially for the control of floodwater mosquitoes under the trade name Altosid®. The more active S-enantiomer, S-methoprene, was registered in 1985.
Physicochemical Properties
This compound is an amber-colored liquid with a faint fruity odor. It is a juvenile hormone analog classified under the Insecticide Resistance Action Committee (IRAC) Group 7A. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₃₄O₃ | |
| Molar Mass | 310.48 g/mol | |
| Appearance | Amber or pale yellow liquid | |
| Odor | Faint fruity | |
| Boiling Point | 100 °C at 0.05 mmHg | |
| Water Solubility | 1.4 mg/L at 25 °C | |
| Vapor Pressure | 3.15 mPa at 25 °C | |
| Log Kow | 5.50 |
Mechanism of Action
This compound exerts its insecticidal effect by mimicking the action of natural juvenile hormone in insects. JH plays a crucial role in preventing metamorphosis during larval development. By maintaining high levels of a JH analog, this compound disrupts the normal developmental process, preventing the transition from the larval to the pupal stage, or from the pupal to the adult stage. This ultimately leads to the death of the immature insect and prevents it from reproducing.
Signaling Pathway
The molecular target of this compound is the "this compound-tolerant" (MET) protein, which functions as a juvenile hormone receptor. MET is a member of the bHLH-PAS family of transcription factors. Upon binding to this compound (or endogenous JH), MET forms a heterodimer with another bHLH-PAS protein, Steroid Receptor Coactivator (SRC), also known as Taiman in Drosophila or FISC in Aedes aegypti. This ligand-activated MET-SRC complex then binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the activation or repression of genes that regulate metamorphosis.
Recent evidence also suggests a link between the MET-mediated genomic pathway and a more rapid, membrane-associated signaling cascade. JH has been shown to activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium and the activation of calcium/calmodulin-dependent protein kinase II (CaMKII). This pathway may enhance the transcriptional activity of MET.
Caption: this compound signaling pathway in an insect cell.
Toxicology
This compound exhibits a high degree of selectivity, with very low acute toxicity to mammals. This is a key feature that distinguishes it from many conventional insecticides.
Mammalian Toxicity
Extensive toxicological studies have been conducted on this compound. The following table summarizes key acute and chronic toxicity data in mammals.
| Study Type | Species | Route | Value | Reference |
| Acute Oral LD₅₀ | Rat | Oral | >34,600 mg/kg | |
| Acute Oral LD₅₀ | Dog | Oral | >5,000 mg/kg | |
| Acute Dermal LD₅₀ | Rabbit | Dermal | >2,000 - 3,000 mg/kg | |
| Acute Inhalation LC₅₀ | Rat | Inhalation | >210 mg/L | |
| 90-Day Feeding Study (NOAEL) | Rat | Oral | 500 ppm | |
| 90-Day Feeding Study (NOAEL) | Dog | Oral | 500 ppm | |
| 2-Year Feeding Study | Rat | Oral | No adverse effects at 250 mg/kg/day | |
| Teratogenicity | Rat | Oral | No effects at ~25 mg/kg/day | |
| Teratogenicity | Rabbit | Oral | No effects at ~15 mg/kg/day |
This compound is not considered to be mutagenic or carcinogenic.
Ecotoxicology
While generally safe for mammals and birds, this compound can have effects on non-target aquatic organisms.
| Organism | Test Type | Value | Reference |
| Fish (Bluegill Sunfish) | 96-hour LC₅₀ | 4.6 mg/L | |
| Fish (Trout) | 96-hour LC₅₀ | 4.4 mg/L | |
| Freshwater Invertebrates (Daphnia magna) | 48-hour EC₅₀ | 0.36 mg/L | |
| Estuarine Invertebrates (Mysid Shrimp) | 96-hour LC₅₀ | 0.002 mg/L |
Environmental Fate
This compound is biodegradable and non-persistent in the environment. It degrades rapidly in sunlight and through microbial action in soil and water.
| Environment | Half-life | Conditions | Reference |
| Soil | 10-14 days | Aerobic | |
| Water | 30-40 hours | Pond water, sunlight | |
| Alfalfa | < 2 days | - | |
| Rice | < 1 day | - |
Experimental Protocols
The evaluation of this compound's safety and efficacy relies on standardized experimental protocols.
Subchronic Oral Toxicity Study (90-Day) in Rodents (based on OECD Guideline 408)
This study provides information on the possible health hazards arising from repeated exposure over a prolonged period.
-
Test Animals: Typically, young, healthy adult rats are used. At least 10 males and 10 females are assigned to each dose group.
-
Dose Groups: A minimum of three dose levels and a concurrent control group are used. Doses are selected based on the results of acute toxicity or 28-day studies. A limit test at 1000 mg/kg/day can be performed if no adverse effects are expected.
-
Administration: The test substance is administered orally, daily for 90 days, via gavage, in the diet, or in drinking water.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Urine is also collected for urinalysis.
-
Pathology: All animals are subjected to a gross necropsy. Organs and tissues are weighed and preserved for histopathological examination.
Mosquito Larvicide Efficacy Bioassay (based on WHO Guidelines)
This protocol is used to determine the concentration of this compound required to inhibit the emergence of adult mosquitoes.
-
Test Organisms: Late 3rd or early 4th instar larvae of the target mosquito species (e.g., Aedes aegypti) are used.
-
Preparation of Test Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to obtain a range of test concentrations.
-
Exposure: A specified number of larvae (e.g., 20-25) are placed in beakers containing a defined volume of water (e.g., 100 mL). The appropriate amount of the test solution is added to each beaker to achieve the desired final concentration. A control group with only the solvent is also included.
-
Incubation: The beakers are held under controlled conditions of temperature and light. Larval food is provided.
-
Data Collection: Mortality of larvae and pupae is recorded daily. The number of successfully emerged adults is also counted. The test is typically run until all individuals in the control group have either emerged or died.
-
Data Analysis: The percentage of emergence inhibition (EI) is calculated for each concentration. Probit analysis is then used to determine the EI₅₀ and EI₉₅ values (the concentrations that inhibit the emergence of 50% and 95% of the adults, respectively).
Caption: Experimental workflow for a mosquito larvicide bioassay.
Conclusion
This compound stands as a landmark in the development of biorational insecticides. Its discovery and successful commercialization demonstrated the viability of targeting insect-specific physiological processes for pest control. With its low mammalian toxicity and targeted mode of action, this compound continues to be a valuable tool in integrated pest management programs for public health, agriculture, and animal health. Ongoing research into the nuances of its signaling pathway and the development of new formulations will further enhance its efficacy and safety profile, ensuring its continued relevance in the face of evolving pest challenges.
References
An In-depth Technical Guide on the Mode of Action of Methoprene in Diptera Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene is a widely used insect growth regulator (IGR) that functions as a juvenile hormone analog (JHA).[1][2] Unlike traditional insecticides that cause direct toxicity, this compound disrupts the life cycle of insects, preventing them from reaching reproductive maturity.[1][3] Its mode of action is particularly effective against various Diptera species, including mosquitoes (Aedes aegypti, Anopheles gambiae) and fruit flies (Drosophila melanogaster), making it a critical tool in pest and vector control.[1] This guide provides a detailed examination of the molecular mechanisms underlying this compound's effects in Diptera, summarizing key signaling pathways, quantitative data, and experimental methodologies.
Core Molecular Mechanism of Action
This compound's primary action is to mimic the endogenous juvenile hormone (JH), a sesquiterpenoid that plays a vital role in regulating development, metamorphosis, and reproduction. By acting as a JH agonist, this compound hijacks the insect's natural hormonal signaling pathways, leading to developmental arrest and mortality.
The Juvenile Hormone Receptor Complex
The central mediator of JH and this compound action is the intracellular JH receptor, This compound-tolerant (Met) . Met is a transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family. In the presence of JH or this compound, Met forms a heterodimer with another bHLH-PAS protein known as Taiman (Tai) , also referred to as Steroid Receptor Coactivator (SRC) or FISC.
This ligand-dependent dimerization is a critical activation step. Studies have shown that in the absence of the hormone, Met may form a homodimer (Met-Met), which dissociates upon this compound binding, allowing the formation of the active Met-Tai complex. This active heterodimer then binds to specific DNA sequences called JH Response Elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription.
Downstream Signaling Cascade
Upon binding to JHREs, the Met-Tai complex primarily activates the transcription of the gene Krüppel-homolog 1 (Kr-h1) . Kr-h1 is a zinc-finger transcription factor that acts as the primary transducer of the JH signal. Its induction is a rapid and direct response to JH/methoprene exposure. The sustained expression of Kr-h1 is responsible for maintaining the juvenile state and preventing the initiation of metamorphosis.
The following diagram illustrates the canonical JH/methoprene signaling pathway.
References
The Disruption of Procreation: A Technical Guide to Methoprene's Impact on Insect Reproductive Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoprene, a potent insect growth regulator, functions as a synthetic analog of juvenile hormone (JH), a critical controller of insect development and reproduction.[1][2] Its application in pest management stems from its ability to disrupt the normal life cycle, preventing insects from reaching reproductive maturity.[1][3] This technical guide delves into the core mechanisms by which this compound impacts the intricate reproductive systems of insects. We will explore its influence on key signaling pathways, present quantitative data from various studies, detail experimental protocols for analysis, and provide visual representations of the molecular and experimental frameworks.
Mechanism of Action: A Tale of Two Hormones
This compound's primary mode of action is the mimicry of juvenile hormone, thereby interfering with the delicate interplay between JH and ecdysteroids, the two principal hormones governing insect development and reproduction.[4] While JH is crucial for maintaining the juvenile state, its levels must decrease to allow for metamorphosis. In adult insects, JH resumes a critical role in reproductive maturation, including vitellogenesis (yolk protein synthesis) and oogenesis (egg development).
This compound disrupts this hormonal balance. In many insects, particularly after a blood meal in species like Anopheles gambiae, there is a natural peak in ecdysteroids that triggers the expression of genes essential for egg maturation, such as the ecdysone receptor (EcR), hormone receptor 3 (HR3), and vitellogenin (Vg). Topical application of this compound has been shown to suppress the expression of these ecdysone-regulated genes, leading to delayed ovarian development and egg maturation. This antagonistic effect on ecdysone action is a key aspect of its reproductive disruption.
The Juvenile Hormone Signaling Pathway
The molecular action of JH, and by extension this compound, is primarily mediated through an intracellular receptor known as this compound-tolerant (Met). Met is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors. The binding of JH or this compound to the PAS-B domain of Met induces a conformational change, leading to the formation of a heterodimer with another bHLH-PAS protein, often Taiman (Tai). This activated JH-Met/Tai receptor complex then binds to specific DNA sequences called juvenile hormone response elements (JHREs) in the promoter regions of target genes, thereby modulating their transcription. One of the key downstream targets of this pathway is the transcription factor Krüppel homolog 1 (Kr-h1), which plays a crucial role in mediating JH's anti-metamorphic and reproductive functions.
In some instances, JH can also initiate rapid, non-genomic responses through membrane-associated receptors, activating signaling cascades like the phospholipase C (PLC) pathway. This can lead to an increase in intracellular calcium and the activation of protein kinases, which can then phosphorylate and enhance the activity of the Met receptor, demonstrating a link between the membrane and nuclear signaling pathways.
Impact on Female Reproductive Systems
This compound's effects on female insects are profound and multifaceted, primarily targeting ovarian development and fecundity.
Ovarian Development and Vitellogenesis
Studies across various insect orders have demonstrated this compound's ability to interfere with normal ovarian development. In the mosquito Anopheles gambiae, topical application of this compound delayed the growth of primary follicles and suppressed yolk deposition. Similarly, in the carpenter bee Xylocopa virginica, this compound treatment led to a dose-dependent increase in the volume of mature oocytes, indicating a disruption of the normal timing and regulation of ovarian maturation.
The underlying mechanism for this disruption is often the interference with vitellogenesis, the process of yolk protein synthesis and uptake by the developing oocytes. This compound has been shown to down-regulate the expression of the vitellogenin (Vg) gene, which codes for the primary yolk protein precursor. This suppression of Vg synthesis directly impacts the size and viability of the developing eggs.
Fecundity and Fertility
The disruption of ovarian development and vitellogenesis inevitably leads to reduced fecundity (the number of eggs produced) and fertility (the viability of those eggs). In the pea aphid, Acyrthosiphon pisum, increasing concentrations of S-methoprene resulted in a gradual decrease in the average fecundity per female. In Aedes aegypti mosquitoes, significant impacts on both fecundity and egg hatch rates were observed even at lower dosages. Interestingly, in Anopheles albimanus, while fecundity was not significantly affected by sublethal larval exposure to this compound, the fertility of the resulting females was significantly reduced.
Impact on Male Reproductive Systems
While the effects on females are more extensively studied, this compound also impacts male reproductive physiology and behavior. In some tephritid fruit flies, this compound treatment has been shown to accelerate sexual maturation in males. This can lead to an increase in the size of male accessory glands and testes. Furthermore, treated males may exhibit higher mating success at a younger age compared to their untreated counterparts. This accelerated maturation is thought to be linked to the role of JH in regulating the development of male reproductive organs and mating behaviors.
Quantitative Data on this compound's Reproductive Effects
The following tables summarize quantitative data from various studies on the impact of this compound on insect reproductive parameters.
| Insect Species | This compound Concentration/Dose | Observed Effect on Female Reproduction | Reference |
| Anopheles gambiae | 1 ng, 10 ng, 50 ng/female (topical) | Delayed ovarian development and egg maturation. | |
| Acyrthosiphon pisum | 1000 mg·L⁻¹ | Adult body weight decreased by 1.30 mg; fecundity reduced to 83.5 individuals/female. | |
| Xylocopa virginica | 500 µg and 1000 µ g/female | Significantly increased ovarian development (volume of mature oocytes). | |
| Aedes aegypti | Lower dosages (not specified) | Significant impacts on fecundity and egg hatch. | |
| Anopheles albimanus | 0.00015 ppm (larval exposure) | Fertility reduced to 65.35% (control: 79.21%). | |
| Ceratitis capitata | 0.01%, 0.03%, 0.05% in diet | No significant effect on fecundity or fertility. | |
| Anastrepha ludens | 0.01%, 0.03%, 0.05% in diet | Increased egg production. |
| Insect Species | This compound Concentration/Dose | Observed Effect on Male Reproduction | Reference |
| Anastrepha fraterculus | 0.01% in diet | Increased size of accessory glands and testes; higher mating success in 6-day-old males. | |
| Tephritid fruit flies | Not specified | Accelerates male sexual maturation. |
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the literature to assess the impact of this compound on insect reproduction.
Topical Application for Ovarian Development Analysis
Objective: To assess the effect of this compound on ovarian development and egg maturation.
Protocol:
-
Insect Rearing: Rear the target insect species (e.g., Anopheles gambiae) under controlled laboratory conditions (temperature, humidity, photoperiod).
-
Hormone Application: At a specific time point post-eclosion or after a blood meal (e.g., 6 hours post-blood meal), topically apply various doses of this compound (e.g., 1 ng, 10 ng, 50 ng) dissolved in a solvent like cyclohexane to the abdomen of female insects. A control group should be treated with the solvent alone.
-
Ovary Dissection and Measurement: At defined time points after treatment (e.g., 48 hours post-blood meal), dissect the ovaries from both treated and control insects under a stereomicroscope.
-
Data Analysis: Measure the length of the primary follicles or the overall size of the ovaries. Compare the measurements between the different treatment groups and the control group using appropriate statistical analysis.
Dietary Administration for Fecundity and Fertility Assessment
Objective: To determine the effect of dietary this compound on the fecundity and fertility of insects.
Protocol:
-
Insect Rearing: Maintain a colony of the target insect species (e.g., Acyrthosiphon pisum or fruit flies).
-
Diet Preparation: Prepare an artificial diet for the insects and incorporate different concentrations of this compound (e.g., 50, 100, 500, 1000 mg·L⁻¹). A control diet without this compound should also be prepared.
-
Feeding: Provide the respective diets to different groups of newly emerged adult insects.
-
Egg Collection and Counting: Collect the eggs laid by the females in each group over a specific period. Count the total number of eggs to determine fecundity.
-
Fertility Assessment: Incubate the collected eggs under optimal conditions and count the number of hatched larvae to determine the fertility rate (percentage of hatched eggs).
-
Data Analysis: Compare the fecundity and fertility rates between the different this compound-treated groups and the control group.
Conclusion
This compound's impact on insect reproductive systems is a direct consequence of its function as a juvenile hormone analog. By disrupting the delicate hormonal balance that governs reproductive maturation, it effectively sterilizes or reduces the reproductive capacity of a wide range of insect pests. Its interference with ecdysteroid signaling, mediated through the juvenile hormone receptor Met, leads to impaired ovarian development, suppressed vitellogenesis, and ultimately, reduced fecundity and fertility. While its effects are most pronounced in females, it also influences male reproductive development and behavior. A thorough understanding of these mechanisms is paramount for the continued development of effective and targeted insect control strategies.
References
Methoprene's Toxicological Profile in Invertebrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoprene, a widely utilized insect growth regulator, functions as a juvenile hormone analog, disrupting the normal developmental processes of targeted insect pests. Its mode of action involves the activation of the this compound-tolerant (Met) receptor, leading to a cascade of gene regulation that ultimately prevents metamorphosis into the reproductive adult stage. While effective for pest control, a thorough understanding of its toxicological profile in a broader range of non-target invertebrates is crucial for environmental risk assessment and the development of more selective and sustainable pest management strategies. This technical guide provides a comprehensive review of the toxicological effects of this compound on various invertebrate species, detailing its mechanism of action, summarizing key toxicity data, outlining experimental protocols, and visualizing critical pathways and workflows.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound's primary mode of action is the disruption of the juvenile hormone (JH) signaling pathway, which is essential for regulating insect development, metamorphosis, and reproduction.[1][2] this compound acts as an agonist of the juvenile hormone receptor, a protein complex composed of this compound-tolerant (Met) and its partner protein, often a steroid receptor coactivator like Taiman (Tai) or FISC (βFtz-F1-interacting steroid receptor coactivator).[3][4][5]
The binding of this compound to the Met receptor initiates a signaling cascade that ultimately influences gene expression. A key downstream effector in this pathway is the transcription factor Krüppel homolog 1 (Kr-h1). The JH-Met-Tai/FISC complex directly induces the expression of the Kr-h1 gene. Kr-h1, in turn, acts as a repressor of genes that promote adult metamorphosis, most notably the transcription factor E93. By maintaining high levels of Kr-h1, this compound effectively blocks the expression of E93, thereby preventing the initiation of adult development and leading to the mortality of the insect at the larval or pupal stage.
dot
Juvenile Hormone Signaling Pathway of this compound.
Quantitative Toxicological Data
The toxicity of this compound to invertebrates varies significantly across different species and taxonomic groups. The following tables summarize acute and chronic toxicity data, presenting key endpoints such as the median lethal concentration (LC50), median effective concentration (EC50), no-observed-adverse-effect-level (NOAEL), and lowest-observed-adverse-effect-level (LOAEL).
Table 1: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Common Name | Test Duration | Endpoint | Value (µg/L) | Reference(s) |
| Daphnia magna | Water Flea | 48 hours | EC50 | 3,700 | |
| Daphnia pulex | Water Flea | 48 hours | EC50 | 4,700 | |
| Mysidopsis bahia | Mysid Shrimp | 96 hours | LC50 | >100,000 | |
| Gammarus fasciatus | Amphipod | 96 hours | LC50 | 1,500 | |
| Palaemonetes sp. | Grass Shrimp | 96 hours | LC50 | >100,000 | |
| Chironomus riparius | Midge | 48 hours | LC50 | 900 | |
| Crassostrea virginica | Eastern Oyster | 48 hours | EC50 | 247 | |
| Rhithropanopeus harrisii | Mud Crab | 96 hours | LC50 | >100 |
Table 2: Chronic Toxicity of this compound to Aquatic Invertebrates
| Species | Common Name | Test Duration | Endpoint | Value (µg/L) | Reference(s) |
| Daphnia magna | Water Flea | 21 days | NOAEC (reproduction) | 50 | |
| Daphnia magna | Water Flea | 21 days | LOAEC (reproduction) | 100 | |
| Mysidopsis bahia | Mysid Shrimp | 28 days | NOEC (survival, growth, reproduction) | 120 | |
| Mysidopsis bahia | Mysid Shrimp | 28 days | LOEC (survival, growth, reproduction) | 270 | |
| Chironomus riparius | Midge | 28 days | NOEC (emergence) | 13 | |
| Gammarus pulex | Amphipod | 28 days | NOEC (reproduction) | 0.3 |
Experimental Protocols
The assessment of this compound's toxicity to invertebrates follows standardized testing protocols, often based on guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols provide a framework for ensuring the reliability and comparability of toxicological data.
Acute Toxicity Testing with Daphnia magna (OECD 202)
This test evaluates the acute immobilization of Daphnia magna after 24 and 48 hours of exposure to this compound.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Test Substance Preparation: A stock solution of this compound is prepared, and a series of dilutions are made to create the test concentrations. A control group with no this compound is also included.
-
Exposure Conditions: Daphnids are exposed to the test solutions in glass beakers under controlled temperature (20 ± 2 °C) and light (16-hour light: 8-hour dark photoperiod) conditions.
-
Endpoint: The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.
-
Data Analysis: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated using statistical methods such as probit analysis.
Chronic Toxicity Testing with Mysidopsis bahia (EPA OPPTS 850.1350)
This life-cycle test assesses the effects of this compound on the survival, growth, and reproduction of the mysid shrimp over a 28-day period.
-
Test Organisms: Juvenile mysids (≤ 24 hours old) are used to initiate the test.
-
Test System: A flow-through or static-renewal system is used to maintain constant concentrations of this compound.
-
Exposure Conditions: Mysids are exposed to a range of this compound concentrations and a control in replicate test chambers. Temperature, salinity, and photoperiod are maintained at constant, appropriate levels.
-
Endpoints:
-
Survival: Mortality is recorded daily.
-
Growth: The length or weight of the surviving mysids is measured at the end of the test.
-
Reproduction: The number of young produced per female is determined.
-
-
Data Analysis: The NOEC and LOEC for each endpoint are determined by comparing the treatment groups to the control group using statistical analyses (e.g., ANOVA followed by Dunnett's test).
dot
Generalized Experimental Workflow for Invertebrate Toxicity Testing.
Logical Relationships in Toxicity Assessment
The assessment of this compound's toxicological risk to invertebrates involves a logical progression from understanding its intrinsic properties to evaluating its potential impact in the environment. This process integrates data on its mode of action, exposure potential, and the sensitivity of various invertebrate species.
dot
Logical Framework for this compound Toxicity Assessment.
Conclusion
This technical guide provides a consolidated overview of the toxicological profile of this compound in invertebrates, intended to support the research and development efforts of professionals in the field. The data presented highlight the variability in sensitivity to this compound among different invertebrate species, underscoring the importance of comprehensive testing for accurate environmental risk assessment. The detailed signaling pathway and experimental workflows offer a foundational understanding for future research into the sublethal effects of this compound and the development of more targeted and environmentally benign pest control agents. Continued investigation into the chronic and sublethal effects of this compound on a wider array of invertebrate species is essential for a complete understanding of its ecological impact.
References
- 1. Frontiers | The Roles of E93 and Kr-h1 in Metamorphosis of Nilaparvata lugens [frontiersin.org]
- 2. Juvenile hormone receptor this compound tolerant: Functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Juvenile hormone and its receptor this compound-tolerant promote ribosomal biogenesis and vitellogenesis in the Aedes aegypti mosquito - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Non-Target Effects of Methoprene on Aquatic Ecosystems: An In-depth Technical Guide
Abstract: Methoprene, a widely used insect growth regulator, effectively controls mosquito populations by mimicking juvenile hormone and disrupting their life cycle.[1][2] However, its application in aquatic environments raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the non-target effects of this compound on aquatic ecosystems, intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the compound's environmental fate, its toxicological effects on a range of aquatic fauna, and the underlying biochemical mechanisms of action. This document presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to illustrate complex biological pathways and workflows.
Environmental Fate and Degradation
This compound's persistence in aquatic environments is a key factor influencing its potential for non-target effects. Its degradation is influenced by sunlight, microbial activity, and formulation.
In Water: this compound degrades rapidly in water, primarily through photodegradation and microbial action.[3][4] The half-life of this compound in pond water exposed to sunlight is approximately 30 to 48 hours.[5] Slow-release formulations, such as briquettes and pellets, are designed to release this compound gradually, which can extend its presence in the water column.
In Soil and Sediment: With a high organic carbon partition coefficient (Koc), this compound tends to bind to soil and sediment, limiting its mobility. The half-life of this compound in soil is approximately 10 to 14 days, with microbial degradation being the primary route of dissipation.
Toxicological Effects on Non-Target Aquatic Organisms
This compound exhibits varying degrees of toxicity to different non-target aquatic organisms. While it is generally considered to have low toxicity to vertebrates, some invertebrate species, particularly crustaceans, can be sensitive.
Aquatic Invertebrates
Crustaceans are among the most susceptible non-target organisms to this compound due to its interference with their endocrine systems. Sublethal effects can include alterations in growth, development, and reproduction.
Table 1: Acute Toxicity of this compound to Aquatic Invertebrates
| Species | Common Name | Endpoint (LC50/EC50) | Concentration (µg/L) | Exposure Duration | Reference |
| Daphnia magna | Water Flea | EC50 (Immobilization) | 20 - 300 | 48 - 72 hours | |
| Mysidopsis bahia | Mysid Shrimp | LC50 | >900 | 48 hours | |
| Gammarus aequicauda | Amphipod | LC50 | 1950 - 2150 | 48 - 96 hours | |
| Palaemonetes pugio | Grass Shrimp | LC50 | >100,000 | 96 hours | |
| Rhithropanopeus harrisii | Mud Crab | LC50 | >100 | 96 hours |
Sublethal Effects on Daphnia magna
Studies on Daphnia magna have demonstrated that environmentally relevant concentrations of this compound can have significant sublethal effects. These include:
-
Reduced Growth Rate: this compound has been shown to decrease the growth rate of juvenile daphnids.
-
Delayed Reproduction: Exposure to this compound can delay the time to first brood production.
-
Reduced Fecundity: The total number of offspring produced can be significantly reduced.
Fish
This compound is generally considered to be slightly to moderately toxic to fish. The toxicity varies depending on the species and life stage.
Table 2: Acute Toxicity of this compound to Fish
| Species | Common Name | Endpoint (LC50) | Concentration (mg/L) | Exposure Duration | Reference |
| Oncorhynchus mykiss | Rainbow Trout | LC50 | 4.4 | 96 hours | |
| Lepomis macrochirus | Bluegill Sunfish | LC50 | 4.6 | 96 hours | |
| Ictalurus punctatus | Channel Catfish | LC50 | >100 | 96 hours | |
| Pimephales promelas | Fathead Minnow | LC50 | 1010 - 121,000 µg/L | 96 hours |
Amphibians
Initial concerns regarding this compound's potential to cause developmental abnormalities in amphibians have been investigated. Studies on species such as Xenopus laevis have shown that this compound and its primary degradation products are not potent developmental toxicants at environmentally relevant concentrations.
Table 3: Acute Toxicity of this compound to Amphibians
| Species | Common Name | Endpoint (LC50) | Concentration (ppb) | Exposure Duration | Reference |
| Rana catesbeiana (larvae) | Bullfrog | LC50 | >10,000 | - | |
| Rana pipiens (larvae) | Northern Leopard Frog | LC50 | >10,000 | - | |
| Bufo woodhousii (adult) | Woodhouse's Toad | LC50 | >1,000 | - |
Mode of Action and Signaling Pathways
This compound's primary mode of action is as a juvenile hormone (JH) analog. It binds to the this compound-tolerant (Met) receptor, which is a key component of the JH signaling pathway in insects. This disrupts the normal hormonal balance, leading to developmental arrest and mortality.
In non-target crustaceans, this compound is thought to interfere with the action of methyl farnesoate, their native juvenile hormone. This can lead to the observed effects on molting and reproduction.
Furthermore, this compound and its metabolites have been shown to activate the retinoid X receptor (RXR), a nuclear receptor involved in a wide range of physiological processes. This interaction may contribute to some of the non-target effects observed in both invertebrates and vertebrates.
Below are diagrams illustrating the key signaling pathways affected by this compound.
Caption: Juvenile Hormone Signaling Pathway Disruption by this compound.
References
- 1. scielo.br [scielo.br]
- 2. oecd.org [oecd.org]
- 3. Juvenile hormone receptor this compound tolerant: Functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ecdysteroid and juvenile hormone biosynthesis, receptors and their signaling in the freshwater microcrustacean Daphnia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Degradation and Environmental Journey of Methoprene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene, a terpenoid compound, is a widely utilized insect growth regulator that mimics the action of juvenile hormone, a critical molecule in insect development.[1] Unlike traditional insecticides that exhibit direct toxicity, this compound disrupts the maturation process, preventing larvae from developing into reproductive adults.[2][3] This unique mode of action has positioned it as a valuable tool in controlling a variety of pests, including mosquitoes, fleas, and agricultural insects.[4] However, its application in diverse environments necessitates a thorough understanding of its degradation products and their subsequent environmental fate. This technical guide provides an in-depth analysis of this compound's degradation pathways, the resulting byproducts, and their persistence and impact on various ecosystems.
This compound Degradation Pathways
This compound undergoes degradation in the environment primarily through two mechanisms: photodegradation and microbial degradation.[5] Hydrolysis, another common degradation pathway for many pesticides, does not appear to be a significant factor for this compound under normal environmental conditions.
Photodegradation
In the presence of sunlight, this compound is susceptible to rapid degradation in both water and on inert surfaces. This process involves the absorption of ultraviolet (UV) radiation, leading to the breakdown of the parent molecule into numerous photoproducts. One of the principal photodegradation products identified is methoxycitronellal . The half-life of this compound in the presence of sunlight can be as short as 30 to 48 hours in water.
Microbial Degradation
Microorganisms in soil and water play a crucial role in the breakdown of this compound. The rate of microbial degradation is influenced by factors such as soil type, temperature, and moisture content. This biological process leads to the formation of several key metabolites, including This compound acid and 7-methoxycitronellic acid . Ultimately, microbial action can lead to the complete mineralization of this compound to carbon dioxide.
The degradation pathway of this compound is visualized in the following diagram:
Major Degradation Products and their Chemical Structures
The primary degradation products of this compound that have been identified in environmental studies are:
-
Methoxycitronellal: A major product of photodegradation.
-
This compound Acid: A metabolite formed through microbial action.
-
7-Methoxycitronellic Acid: Another significant product of microbial degradation.
-
This compound Epoxide: A metabolite of this compound.
| Compound | Chemical Formula | Chemical Structure |
| This compound | C19H34O3 |
|
| Methoxycitronellal | C11H22O2 |
|
| This compound Acid | C18H32O3 |
|
| 7-Methoxycitronellic Acid | C11H22O3 |
|
| This compound Epoxide | C19H34O4 |
|
Environmental Fate and Persistence
The environmental persistence of this compound is relatively low due to its rapid degradation by sunlight and microorganisms. However, the persistence of its degradation products is also a key consideration in assessing its overall environmental impact.
In Soil
This compound exhibits low persistence in soil, with reported half-lives typically around 10 to 14 days. It is considered to be immobile in soil due to its high affinity for soil organic matter. Microbial degradation is the primary route of dissipation in soil, leading to the formation of metabolites and eventual mineralization to CO2.
In Water
In aquatic environments, this compound degradation is primarily driven by photolysis, with half-lives reported to be as short as 30 to 48 hours in the presence of sunlight. The rate of degradation can be influenced by water temperature, with faster degradation occurring at higher temperatures. While this compound itself degrades rapidly, its degradation products can persist for longer periods. For instance, methoxycitronellic acid has been identified as a significant remaining component after 7 days in water. The persistence of this compound can be extended through the use of slow-release formulations, such as briquettes, which can release the active ingredient over several months.
Quantitative Data on Environmental Fate
| Parameter | Matrix | Condition | Value | Reference(s) |
| This compound Half-Life | Soil | Aerobic, sandy loam | ~10 days | |
| Soil | - | 10 - 14 days | ||
| Water | Pond water, sunlight, 0.001 mg/L | ~30 hours | ||
| Water | Pond water, sunlight, 0.01 mg/L | ~40 hours | ||
| Water | Sewage, sunlight | 60 - 70 hours | ||
| Water | Dark, pH 5-9 | Stable after 30 days | ||
| Water | Temperature 20°C | 10 - 35 days | ||
| Water | Temperature 4.5°C | ≥ 35 days | ||
| Methoxycitronellal Persistence | - | Not found to be Persistent, Bioaccumulative, and Toxic (PBT) | - |
Experimental Protocols
Analysis of this compound and its Degradation Products in Environmental Samples
A common analytical approach for the determination of this compound and its metabolites in environmental matrices involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation (Water)
-
Solid-Phase Extraction (SPE): Water samples are passed through an SPE cartridge (e.g., C18) to concentrate the analytes and remove interfering substances.
-
Elution: The analytes are eluted from the cartridge using an appropriate organic solvent (e.g., ethyl acetate).
-
Solvent Evaporation: The eluate is concentrated by evaporating the solvent under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a suitable solvent (e.g., methanol/water) for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate this compound and its degradation products. The mobile phase often consists of a gradient of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are monitored for each analyte.
The general workflow for this analytical method is depicted below:
Developmental Toxicity Assay in Xenopus laevis
The developmental toxicity of this compound and its degradation products can be assessed using the Frog Embryo Teratogenesis Assay - Xenopus (FETAX).
-
Exposure: Xenopus laevis embryos are exposed to various concentrations of the test substance in a static-renewal system for 96 hours.
-
Observation: At the end of the exposure period, embryos are evaluated for mortality, malformations, and growth inhibition.
-
Data Analysis: The concentration that causes 50% mortality (LC50) and 50% malformation (EC50) is determined. A teratogenic index (TI = LC50/EC50) is calculated to assess the teratogenic potential of the substance.
Signaling Pathways Affected by this compound and its Degradation Products
Insect Juvenile Hormone Signaling Pathway
As a juvenile hormone analog, this compound's primary mode of action in insects is through the disruption of the juvenile hormone (JH) signaling pathway. This pathway is crucial for regulating metamorphosis and reproduction. The key receptor for JH and this compound is the This compound-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors. Binding of this compound to Met leads to the activation of downstream target genes, ultimately preventing the insect from completing its development to the adult stage.
Vertebrate Retinoid X Receptor (RXR) Signaling Pathway
Interestingly, a major metabolite of this compound, This compound acid , has been shown to act as a ligand for the vertebrate retinoid X receptor (RXR) . RXRs are nuclear receptors that play a critical role in various physiological processes, including development and metabolism. By binding to and activating RXR, this compound acid can potentially interfere with normal retinoid signaling pathways in vertebrates. This finding has prompted further research into the potential effects of this compound and its metabolites on non-target vertebrate species.
The interaction of this compound and its metabolite with these signaling pathways is illustrated below:
Conclusion
This compound is an effective insect growth regulator with a relatively short environmental persistence due to rapid degradation by sunlight and microorganisms. Its primary degradation products include methoxycitronellal, this compound acid, and 7-methoxycitronellic acid. While this compound itself targets the insect juvenile hormone pathway, its metabolite, this compound acid, has been shown to interact with the vertebrate retinoid X receptor, highlighting the importance of understanding the complete toxicological profile of both the parent compound and its degradation products. This technical guide provides a comprehensive overview of the current knowledge on this compound degradation and its environmental fate, offering valuable information for researchers, scientists, and professionals involved in the development and assessment of pest control agents.
References
- 1. bioone.org [bioone.org]
- 2. 7-METHOXY-3,7-DIMETHYLOCTANAL | 3613-30-7 [chemicalbook.com]
- 3. Environmental degradation of the insect growth regulator this compound (isopropyl (2E,4E)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoate). I. Metabolism by alfalfa and rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trans-S-Methoprene-Epoxide | 65277-96-5 [chemicalbook.com]
- 5. ccme2.vsmdev.ca [ccme2.vsmdev.ca]
The Role of Methoprene as an Insect Growth Regulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoprene is a pivotal insect growth regulator (IGR) that functions as a juvenile hormone analog (JHA), disrupting the normal developmental processes of various insect species. Unlike traditional insecticides that exhibit neurotoxic modes of action, this compound interferes with metamorphosis, preventing immature insects from reaching a reproductive adult stage. This technical guide provides an in-depth analysis of this compound's core mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development and pest management.
Introduction
First registered in 1975, this compound has become a widely utilized tool in integrated pest management (IPM) programs for the control of a broad spectrum of insect pests, including mosquitoes, fleas, flies, and stored product pests.[1][2] Its classification as a biochemical pesticide stems from its specific mode of action that mimics the natural juvenile hormone (JH) in insects, leading to arrested development and reproductive failure.[2] The (S)-methoprene isomer is the more biologically active form and is predominantly used in commercial formulations.[3] This guide will explore the molecular underpinnings of this compound's activity, present its efficacy quantitatively, and provide standardized methodologies for its scientific evaluation.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound's primary mode of action is the disruption of the juvenile hormone (JH) signaling pathway, which is crucial for regulating insect metamorphosis. In immature insects, high titers of JH maintain the larval state and prevent progression to the pupal and adult stages. A decline in JH levels is a prerequisite for the initiation of metamorphosis. This compound, as a JH analog, artificially maintains a high JH titer, leading to developmental arrest and mortality.[4]
The molecular cascade initiated by this compound involves a complex interplay of intracellular and membrane-associated signaling pathways.
The Core Nuclear Receptor Pathway
The central signaling cascade involves the binding of this compound to an intracellular receptor complex.
-
Receptor Binding: this compound enters the cell and binds to the This compound-tolerant (Met) protein, a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors. This binding occurs within the PAS-B domain of Met.
-
Heterodimerization: Upon ligand binding, Met undergoes a conformational change that facilitates its heterodimerization with a steroid receptor coactivator known as Taiman (Tai) in Drosophila or its orthologs like FISC in mosquitoes.
-
DNA Binding and Gene Transcription: The Met-Tai heterodimer then binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. This binding initiates the transcription of early JH-response genes, most notably Krüppel-homolog 1 (Kr-h1) .
-
Inhibition of Metamorphosis: Kr-h1 is a key transcription factor that acts as a repressor of metamorphic genes. By maintaining high levels of Kr-h1 expression, this compound effectively blocks the genetic cascade required for pupation and adult development, leading to the death of the insect during the larval or pupal stage.
Crosstalk with the Phospholipase C (PLC) Pathway
Recent research has revealed a membrane-initiated signaling pathway that enhances the nuclear action of juvenile hormone and its analogs.
-
PLC Activation: Upon exposure to JH (and presumably this compound), a membrane-associated receptor activates Phospholipase C (PLC) .
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release and Kinase Activation: IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinases such as Protein Kinase C (PKC) and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) .
-
Met Phosphorylation: These kinases then phosphorylate the Met protein, enhancing its ability to bind to JHREs and activate gene transcription. This demonstrates a synergistic relationship between the membrane-initiated and nuclear signaling pathways.
Quantitative Efficacy of this compound
The efficacy of this compound varies depending on the target insect species, its life stage, the formulation used, and environmental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Efficacy of this compound against Mosquito Larvae
| Species | Life Stage | Metric | Value | Reference |
| Aedes aegypti | 4th Instar | LC50 | 19.95 ppb | |
| Aedes aegypti | 4th Instar | LC95 | 72.08 ppb |
Table 2: Efficacy of this compound against Flea Larvae (Ctenocephalides felis)
| Application Rate | Duration of Control | Efficacy | Reference |
| 1 mg/m² | > 12 months | Significant Mortality | |
| 0.2 mg/m² | 6 months | Significant Mortality | |
| 0.04 mg/m² | - | No Significant Mortality | |
| Fipronil/(S)-methoprene topical | Day 56 | 100% Ovicidal | |
| Fipronil/(S)-methoprene topical | Day 76 | ~98% Ovicidal |
Table 3: Efficacy of this compound against Stored Product Pests (Tribolium castaneum)
| Application Rate | Substrate | Temperature | Duration | Adult Emergence Inhibition | Reference |
| Label Rate | Varnished Wood | 20, 30, or 35°C | 24 weeks | 100% | |
| Label Rate | Concrete | 20, 30, or 35°C | Decreased over 24 weeks | - | |
| 0.001 - 0.0165 ppm | Wheat Kernels | Not Specified | - | Reduced Progeny Production | |
| 1.67 - 66.6 ppm (on adults) | Wheat Kernels | Not Specified | - | No Reduction in Progeny |
Table 4: Efficacy of this compound against Horn Flies (Haematobia irritans)
| Formulation | Application Method | Efficacy | Reference |
| Feed Additive | Ingestion by Cattle | Prevents larvae from maturing in manure | |
| Sustained-Release Bolus | Ingestion by Cattle | Complete inhibition of development |
Experimental Protocols
Standardized methodologies are essential for the accurate evaluation of insect growth regulators like this compound.
Larval Bioassay for Determining Lethal Concentration (LC) or Emergence Inhibition (IE)
This protocol is adapted from standard procedures for evaluating IGRs against mosquito larvae.
Objective: To determine the concentration of this compound that causes 50% (LC50/IE50) and 95% (LC95/IE95) mortality or emergence inhibition in a target insect population.
Materials:
-
Technical grade or formulated this compound
-
Acetone or other suitable solvent
-
Distilled or deionized water
-
Glass beakers or bottles (250 mL)
-
Micropipettes
-
Late 3rd or early 4th instar larvae of the target insect
-
Insect rearing medium and food
-
Incubator or environmental chamber (25-28°C, 12:12 L:D photoperiod)
-
Netting to cover containers
-
Probit analysis software
Procedure:
-
Stock Solution Preparation: Prepare a 1% stock solution of this compound in a suitable solvent (e.g., acetone).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of test concentrations. The concentrations should be chosen to produce a range of mortality from >0% to <100%.
-
Test Arenas: Add a known volume of water (e.g., 100 mL) to each test container. Add the appropriate volume of the this compound dilution to each container to achieve the desired final concentration. Include a control group with only the solvent and a negative control with only water.
-
Larval Introduction: Introduce a known number of larvae (e.g., 20-25) into each container.
-
Incubation and Feeding: Place the containers in an incubator under controlled conditions. Provide a small amount of food to the larvae every 2-3 days.
-
Mortality/Emergence Assessment: Monitor the containers daily or every other day. Record larval and pupal mortality. The endpoint is typically the inhibition of adult emergence. An insect is considered dead if it fails to emerge as a viable adult. The experiment concludes when all individuals in the control group have either emerged or died.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Use probit analysis to calculate the LC50/IE50 and LC95/IE95 values with their 95% confidence intervals.
Evaluating Residual Efficacy on Surfaces
This protocol is based on methodologies used for stored product insects.
Objective: To assess the residual persistence and efficacy of this compound on various surfaces over time.
Materials:
-
Surfaces to be tested (e.g., concrete, wood, packaging material)
-
Formulated this compound
-
Spraying equipment for uniform application
-
Environmental chamber for aging treated surfaces
-
Test arenas (e.g., petri dishes with treated surface as the base)
-
Late-instar larvae of the target insect
-
Insect food source
-
Statistical analysis software
Procedure:
-
Surface Treatment: Treat the surfaces with a known concentration of this compound, ensuring uniform application. Leave a set of surfaces untreated as controls.
-
Aging of Surfaces: Store the treated and control surfaces in an environmental chamber under controlled temperature and humidity for various time intervals (e.g., 0, 2, 4, 8, 12, 24 weeks).
-
Bioassay: At each time interval, place the aged surfaces into the test arenas. Add a small amount of food and a known number of late-instar larvae.
-
Incubation and Assessment: Incubate the arenas and monitor for adult emergence.
-
Data Analysis: Calculate the percentage of adult emergence inhibition for each surface type at each time point. Use appropriate statistical methods (e.g., ANOVA) to compare the efficacy over time and between different surfaces.
Conclusion
This compound remains a cornerstone of modern insect pest management due to its unique mode of action and favorable safety profile. Its ability to disrupt the juvenile hormone signaling pathway, leading to a halt in metamorphosis, provides a targeted approach to controlling a wide range of insect pests. A thorough understanding of its molecular mechanisms, including the interplay with the phospholipase C pathway, is crucial for the development of new and more effective insect growth regulators. The quantitative data and standardized protocols presented in this guide offer a valuable resource for researchers and professionals working to optimize the use of this compound and to discover novel solutions for insect control.
References
- 1. Residual efficacy of this compound for control of Tribolium castaneum (Coleoptera: Tenebrionidae) larvae at different temperatures on varnished wood, concrete, and wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Krüppel homolog 1, an early juvenile hormone-response gene downstream of this compound-tolerant, mediates its anti-metamorphic action in the red flour beetle Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic action of the transcription factors Krüppel homolog 1 and Hairy in juvenile hormone/Methoprene-tolerant-mediated gene-repression in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Methoprene in Insect Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene, a widely used insect growth regulator (IGR), acts as a juvenile hormone (JH) analog, disrupting the normal development and reproduction of various insect species.[1] Unlike conventional insecticides that exhibit direct toxicity, this compound's mode of action lies in its ability to mimic the endogenous JH, thereby interfering with critical life cycle transitions, particularly metamorphosis.[2][3] This technical guide provides a comprehensive overview of the molecular targets of this compound in insect cells, detailing the key proteins, signaling pathways, and experimental methodologies used to elucidate these interactions.
Core Molecular Target: The this compound-tolerant (Met) Protein
The primary molecular target of this compound in insect cells is the This compound-tolerant (Met) protein , a member of the bHLH-PAS (basic helix-loop-helix/Per-Arnt-Sim) family of transcription factors.[4][5] Extensive research has validated Met as the bona fide intracellular receptor for JH and its analogs.
Upon entering the cell, this compound binds to the PAS-B domain of the Met protein. This binding event initiates a conformational change in Met, leading to the dissociation of Met homodimers and facilitating its heterodimerization with a crucial partner protein.
The this compound-Met Signaling Cascade
The binding of this compound to Met triggers a cascade of molecular events that ultimately alters gene expression, leading to the characteristic developmental arrest observed in treated insects.
Heterodimerization with a Steroid Receptor Coactivator (SRC)
In the presence of this compound or JH, Met forms a heterodimeric complex with a steroid receptor coactivator (SRC). This coactivator is known by several names in different insect species, including Taiman (Tai) in Drosophila melanogaster and FISC (βFtz-F1-interacting steroid receptor coactivator) in Aedes aegypti. The formation of this Met-Tai/FISC complex is a critical step in the signaling pathway.
Binding to Juvenile Hormone Response Elements (JHREs)
The activated Met-Tai/FISC heterodimer translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) located in the regulatory regions of target genes. While the specific sequences can vary between genes and species, a core consensus sequence of GCACGTG has been identified as an optimal binding site for the Met-FISC complex.
Regulation of Target Gene Expression
Binding of the Met-Tai/FISC complex to JHREs modulates the transcription of downstream target genes. One of the most well-characterized direct targets is Krüppel homolog 1 (Kr-h1) , a zinc-finger transcription factor. The upregulation of Kr-h1 expression is a key event that mediates the anti-metamorphic effects of JH and this compound.
Quantitative Data on this compound-Target Interactions
The binding affinity of this compound and juvenile hormone to the Met receptor has been quantified in several studies. This data is crucial for understanding the potency of these compounds and for the development of novel IGRs.
| Ligand | Insect Species | Receptor/Domain | Binding Affinity (Kd/Ki) | Reference |
| JH III | Drosophila melanogaster | MET | Kd = 5.3 ± 1.5 nM | |
| This compound | Drosophila melanogaster | MET | Less effective than JH III | |
| JH III | Tribolium castaneum | Met | Kd = 2.94 ± 0.68 nM | |
| This compound | Tribolium castaneum | Met PAS-B | Ki = 388 ± 52 nM |
Crosstalk with the Ecdysone Signaling Pathway
The action of this compound is intricately linked with the ecdysone signaling pathway, which governs molting and metamorphosis. The JH/methoprene and ecdysone pathways exhibit a mutually antagonistic relationship.
The this compound-induced upregulation of Kr-h1 plays a central role in this crosstalk. Kr-h1 acts as a repressor of key ecdysone-responsive genes, including Broad-Complex (BR-C) and Ecdysone-induced protein 93F (E93) . By repressing these genes, which are essential for pupal and adult development, the this compound-Met-Kr-h1 axis effectively blocks metamorphosis, leading to the death of the insect at the larval or pupal stage.
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
RNA Interference (RNAi) for Gene Knockdown in Aedes aegypti Cells
This protocol describes the synthesis of double-stranded RNA (dsRNA) and its delivery to Aedes aegypti Aag2 cells to silence the expression of target genes like Met and Kr-h1.
a. dsRNA Synthesis:
-
Primer Design: Design primers (~20-25 nucleotides) flanking a 300-500 bp region of the target gene's coding sequence. Add the T7 promoter sequence (TAATACGACTCACTATAGGG) to the 5' end of both the forward and reverse primers.
-
Example Primers for Aedes aegypti Met (AaMet):
-
Forward: TAATACGACTCACTATAGGG + [Target-specific sequence]
-
Reverse: TAATACGACTCACTATAGGG + [Target-specific sequence]
-
-
-
PCR Amplification: Perform PCR using cDNA synthesized from Aedes aegypti total RNA as a template to generate a DNA template with T7 promoters at both ends.
-
In Vitro Transcription: Use a commercially available T7 RNA polymerase kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize sense and anti-sense RNA strands from the PCR product.
-
dsRNA Annealing: Mix the sense and anti-sense RNA, heat to 95°C for 5 minutes, and then allow to cool slowly to room temperature to form dsRNA.
-
Purification: Purify the dsRNA using a suitable RNA purification kit.
b. Transfection of Aag2 Cells:
-
Cell Seeding: Seed Aag2 cells in a 24-well plate at a density of ~1 x 105 cells/well and allow them to attach.
-
Transfection Complex Formation: In a separate tube, mix the purified dsRNA (e.g., 1 µg) with a transfection reagent (e.g., Cellfectin® II Reagent) in serum-free medium according to the manufacturer's instructions. Incubate at room temperature for 15-30 minutes.
-
Transfection: Add the dsRNA-transfection reagent complex to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Verification of Knockdown: Harvest the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene, to confirm knockdown efficiency.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines the procedure to detect the binding of the Met-Tai/FISC complex to a JHRE DNA probe.
a. Probe Preparation:
-
Oligonucleotide Synthesis: Synthesize complementary single-stranded oligonucleotides (~30-40 bp) containing the JHRE consensus sequence (e.g., GCACGTG) flanked by several nucleotides.
-
Annealing: Mix equimolar amounts of the complementary oligonucleotides, heat to 95°C for 5 minutes, and cool slowly to room temperature to form a double-stranded DNA probe.
-
Labeling: End-label the probe with a radioactive isotope (e.g., [γ-32P]ATP using T4 polynucleotide kinase) or a non-radioactive label (e.g., biotin or a fluorescent dye). Purify the labeled probe.
b. Nuclear Extract Preparation:
-
Cell Culture: Culture insect cells (e.g., Sf9 or Aag2) and treat with this compound if investigating ligand-dependent binding.
-
Harvest and Lyse: Harvest the cells, wash with cold PBS, and resuspend in a hypotonic lysis buffer to swell the cells.
-
Nuclear Isolation: Disrupt the cell membrane using a Dounce homogenizer or by passing through a narrow-gauge needle. Centrifuge to pellet the nuclei.
-
Extraction: Resuspend the nuclear pellet in a high-salt extraction buffer and incubate on ice with agitation to extract nuclear proteins.
-
Clarification: Centrifuge at high speed to pellet debris and collect the supernatant containing the nuclear proteins. Determine the protein concentration.
c. Binding Reaction and Electrophoresis:
-
Binding Reaction: In a small volume, combine the nuclear extract, the labeled probe, and a non-specific competitor DNA (e.g., poly(dI-dC)) in a binding buffer. For competition assays, add an excess of unlabeled specific (cold) probe.
-
Incubation: Incubate the reaction at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in a cold room or at 4°C.
-
Detection: Detect the labeled probe by autoradiography (for radioactive labels) or chemiluminescence/fluorescence imaging (for non-radioactive labels). A "shifted" band indicates the formation of a protein-DNA complex.
Luciferase Reporter Assay
This protocol describes a method to quantify the transcriptional activation of a JHRE by the this compound-Met-Tai/FISC complex in insect cells.
a. Plasmid Constructs:
-
Reporter Vector: Clone multiple copies (e.g., 6x) of the JHRE consensus sequence (e.g., GCACGTG) upstream of a minimal promoter driving the expression of a luciferase gene (e.g., Firefly luciferase) in a suitable reporter vector (e.g., pGL3-Basic).
-
Expression Vectors: Clone the full-length coding sequences of Met and Tai/FISC into separate insect expression vectors (e.g., pAc5.1/V5-His) under the control of a strong constitutive promoter (e.g., the Actin5C promoter).
-
Control Vector: A vector expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is used for normalization of transfection efficiency.
b. Co-transfection and Assay:
-
Cell Seeding: Seed insect cells (e.g., Sf9 or Aag2) in a multi-well plate.
-
Co-transfection: Co-transfect the cells with the JHRE-luciferase reporter vector, the Met and Tai/FISC expression vectors, and the normalization control vector using a suitable transfection reagent.
-
This compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Cell Lysis and Luciferase Measurement: After another 24-48 hours, lyse the cells and measure the activities of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion
This compound's efficacy as an insect growth regulator is rooted in its ability to hijack the juvenile hormone signaling pathway. By binding to the Met receptor, it initiates a transcriptional cascade that ultimately prevents the expression of genes required for metamorphosis. The detailed molecular understanding of these targets and pathways, facilitated by the experimental approaches described herein, is paramount for the development of more specific and effective pest control strategies and for managing the emergence of resistance. This guide provides a foundational resource for researchers and professionals engaged in the study and application of insect growth regulators.
References
- 1. The Drosophila Juvenile Hormone Receptor Candidates this compound-tolerant (MET) and Germ Cell-expressed (GCE) Utilize a Conserved LIXXL Motif to Bind the FTZ-F1 Nuclear Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Juvenile Hormone-Induced Posttranslational Modifications of this compound tolerant and Krüppel homolog 1 in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. Juvenile hormone regulates Aedes aegypti Krüppel homolog 1 through a conserved E box motif - PMC [pmc.ncbi.nlm.nih.gov]
Endocrine Disruption Mechanisms of Methoprene in Arthropods: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoprene, a widely utilized insect growth regulator, functions as a juvenile hormone analog (JHA), potently disrupting the endocrine system of arthropods. This technical guide provides a comprehensive examination of the molecular mechanisms underlying this compound's endocrine-disrupting effects. It details the core signaling pathways affected, presents quantitative data on its physiological and gene-regulatory impacts, and offers detailed experimental protocols for researchers in the field. By mimicking the action of endogenous juvenile hormone (JH), this compound interferes with critical developmental processes, including metamorphosis and reproduction. This guide elucidates the interaction of this compound with the juvenile hormone receptor, this compound-tolerant (Met), and the subsequent cascade of gene expression changes. Furthermore, it explores the intricate crosstalk between the JH and ecdysone signaling pathways, a key aspect of this compound's mode of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and exploit the endocrine-disrupting properties of this compound and related compounds.
Introduction
This compound is a sesquiterpenoid compound that acts as a potent analog of juvenile hormone (JH) in insects.[1] Unlike traditional insecticides that exhibit neurotoxicity, this compound's mode of action is rooted in the disruption of the endocrine signaling that governs insect development and reproduction.[1] Its application, particularly in the control of disease vectors like mosquitoes and pests of stored products, has been widespread due to its relatively low toxicity to vertebrates.[2][3]
This guide delves into the core mechanisms by which this compound exerts its endocrine-disrupting effects in arthropods. The primary target of this compound is the juvenile hormone signaling pathway, a critical regulatory system that controls metamorphosis, reproductive maturation, and other physiological processes. By acting as a JH agonist, this compound inappropriately activates this pathway, leading to developmental arrest, sterility, and ultimately, mortality.[4]
A key focus of this document is the intricate interplay between the juvenile hormone and ecdysone signaling pathways. The balance between JH and the molting hormone, 20-hydroxyecdysone (20E), is paramount for normal insect development. This compound disrupts this balance, leading to a cascade of downstream effects on gene expression and cellular processes. This guide will provide a detailed overview of these interactions, supported by quantitative data and diagrams to facilitate a deeper understanding of this compound's endocrine disruption mechanisms.
The Juvenile Hormone Signaling Pathway and this compound's Mode of Action
The canonical juvenile hormone (JH) signaling pathway is central to understanding this compound's mechanism of action. This compound, as a JH mimic, binds to the intracellular JH receptor, this compound-tolerant (Met). Met is a member of the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of transcription factors.
Upon binding of JH or this compound, Met forms a heterodimer with another bHLH-PAS protein, Steroid Receptor Coactivator (SRC), also known as Taiman (Tai) in Drosophila. This activated JH-Met-SRC complex then translocates to the nucleus where it binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes. One of the key early-response genes activated by this complex is Krüppel homolog 1 (Kr-h1). The induction of Kr-h1 is a critical step in mediating the anti-metamorphic effects of JH.
Figure 1: Simplified Juvenile Hormone Signaling Pathway Activated by this compound.
Crosstalk with the Ecdysone Signaling Pathway
The developmental timing of arthropods is meticulously controlled by the interplay between JH and the primary molting hormone, 20-hydroxyecdysone (20E). While 20E promotes molting and metamorphosis, JH acts to prevent these processes, ensuring that the insect remains in its juvenile state until the appropriate developmental stage. This compound disrupts this delicate balance by maintaining a high level of JH signaling.
A crucial aspect of this interaction is the mutual antagonism between the JH and 20E signaling pathways. High levels of JH signaling, induced by this compound, can suppress the biosynthesis of ecdysone. Conversely, pulses of 20E are known to inhibit JH biosynthesis. This reciprocal inhibition creates a hormonal switch that dictates developmental transitions.
This compound's interference with ecdysone signaling is multifaceted. The JH-activated transcription factor Kr-h1 has been shown to repress the expression of key ecdysone-induced genes, including the transcription factor E93, which is essential for adult morphogenesis. By suppressing E93, this compound effectively blocks the initiation of metamorphosis, leading to developmental arrest at the larval or pupal stage.
Figure 2: Crosstalk between Juvenile Hormone and Ecdysone Signaling Pathways.
Quantitative Effects of this compound
The endocrine-disrupting effects of this compound are dose-dependent. The following tables summarize quantitative data from various studies on the lethal, sublethal, and gene-regulatory effects of this compound in different arthropod species.
Table 1: Lethal and Sublethal Concentrations of this compound in Various Arthropod Species
| Species | Stage | Endpoint | Concentration | Reference |
| Aedes aegypti | Larvae | LC50 | Varies by strain and resistance | |
| Anopheles albimanus | Larvae | Sublethal (used in study) | 0.00015 ppm | |
| Cimex lectularius | 5th Instar Nymphs | Reduced Oviposition | ≥10 µg/ml of blood | |
| Various Mosquito Species | Larvae | IE50 (Emergence Inhibition) | Varies by species |
Table 2: Effects of this compound on Reproductive Parameters in Arthropods
| Species | This compound Treatment | Effect on Fecundity | Effect on Fertility/Viability | Reference |
| Anopheles albimanus | 0.00015 ppm (larval exposure) | No significant difference (23.97 eggs/female vs. 23.98 in control) | Significantly reduced (65.35% hatch rate vs. 79.21% in control) | |
| Aedes aegypti | Topical application (adults) | Significant impact at lower dosages | Significant impact on egg hatch at lower dosages | |
| Anastrepha ludens | Fed to adults | Not specified | Not specified | |
| Ceratitis capitata | Fed to adults (0.01-0.05%) | No significant effect | No significant effect |
Table 3: Effects of this compound on Gene Expression in Arthropods
| Species | Gene | This compound Treatment | Fold Change/Effect | Reference |
| Aedes aegypti | Krüppel homolog 1 (Kr-h1) | 100 ng/mL | Increased expression | |
| Aedes aegypti | E93 | 100 ng/mL | Suppressed expression | |
| Aedes aegypti | Broad Complex (BR-C) | 100 ng/mL | Increased expression | |
| Corcyra cephalonica | H-fibroin | Dose-dependent | Dose-dependent effect on transcript levels | |
| Drosophila melanogaster | Reporter Gene (via GAL4-MET fusion) | Various concentrations | Dose-dependent activation (JH III > JH II > JH I > this compound) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the endocrine-disrupting effects of this compound.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is adapted from studies investigating this compound-induced gene expression changes in insects.
Objective: To quantify the relative expression levels of target genes in response to this compound treatment.
Materials:
-
Arthropod samples (treated with this compound and controls)
-
TRIzol reagent or similar RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
Gene-specific primers (forward and reverse)
-
Reference gene primers (e.g., actin, GAPDH, ribosomal protein genes)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize arthropod tissues or whole organisms in TRIzol reagent according to the manufacturer's protocol.
-
Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a high-capacity cDNA reverse transcription kit following the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers (final concentration of 100-500 nM), and diluted cDNA template.
-
Perform the qRT-PCR using a standard thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Figure 3: Experimental Workflow for qRT-PCR Analysis.
RNA Interference (RNAi) for Gene Knockdown
Objective: To specifically knockdown the expression of a target gene (e.g., Met) to investigate its role in the response to this compound.
Materials:
-
dsRNA synthesis kit (or custom synthesis)
-
Microinjection system
-
Arthropods at the appropriate developmental stage (e.g., larvae, pupae, or adults)
-
Control dsRNA (e.g., targeting a non-endogenous gene like GFP)
Procedure:
-
dsRNA Synthesis:
-
Design primers with T7 promoter sequences to amplify a 300-500 bp region of the target gene.
-
Synthesize dsRNA using an in vitro transcription kit.
-
Purify and quantify the dsRNA.
-
-
Microinjection:
-
Anesthetize the insects (e.g., on ice or with CO2).
-
Inject a specific amount of dsRNA (typically in nanogram to microgram quantities) into the hemocoel.
-
Inject a control group with a non-specific dsRNA.
-
-
Post-injection Maintenance and Analysis:
-
Maintain the injected insects under standard rearing conditions.
-
At a designated time point post-injection, assess the efficiency of gene knockdown by qRT-PCR (as described in section 5.1).
-
Perform phenotypic assays to determine the effect of gene knockdown on this compound sensitivity, development, or reproduction.
-
Figure 4: Experimental Workflow for RNA Interference (RNAi).
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Hormone Quantification
This protocol is based on methods for the analysis of this compound and related compounds in biological and environmental samples.
Objective: To accurately quantify the levels of this compound, JH, and ecdysteroids in arthropod tissues.
Materials:
-
Arthropod tissue samples
-
Organic solvents (e.g., acetonitrile, methanol, hexane)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
Analytical standards for this compound, JH, and 20E
Procedure:
-
Sample Extraction:
-
Homogenize tissue samples in an appropriate solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet debris and collect the supernatant.
-
Perform liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analytes.
-
-
HPLC-MS/MS Analysis:
-
Inject the extracted sample into the HPLC-MS/MS system.
-
Separate the compounds using a suitable HPLC column (e.g., C18 reversed-phase) and a gradient elution program.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each compound should be optimized.
-
-
Quantification:
-
Generate a standard curve using analytical standards of known concentrations.
-
Quantify the amount of each hormone in the samples by comparing their peak areas to the standard curve.
-
Conclusion
This compound's efficacy as an insect growth regulator stems from its potent ability to disrupt the endocrine system of arthropods. By mimicking endogenous juvenile hormone, it hijacks the JH signaling pathway, leading to a cascade of molecular events that ultimately result in developmental failure and reproductive sterility. The intricate crosstalk with the ecdysone signaling pathway, particularly the suppression of key metamorphic genes, is a cornerstone of its mode of action. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of these processes is not only crucial for the effective and sustainable use of this compound in pest management but also provides a valuable framework for the development of novel, more specific endocrine-disrupting insecticides. Further research into the downstream targets of the JH signaling pathway and the precise molecular interactions with the ecdysone signaling cascade will undoubtedly unveil new avenues for targeted pest control strategies.
References
- 1. [PDF] Development of a HPLC/tandem-MS method for the analysis of the larvicides this compound, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization. | Semantic Scholar [semanticscholar.org]
- 2. Transcriptomic analysis of s-methoprene resistance in the lesser grain borer, Rhyzopertha dominica, and evaluation of piperonyl butoxide as a resistance breaker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of this compound in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methoprene Bioassays in Mosquito Larvae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting methoprene bioassays on mosquito larvae to assess susceptibility and determine effective concentrations for vector control strategies. The methodologies are synthesized from established research and standard guidelines.
Introduction to this compound
This compound is an insect growth regulator (IGR) that acts as a juvenile hormone analog. It disrupts the normal development of insects by interfering with the molting process, primarily preventing the emergence of viable adults from pupae.[1][2] Unlike traditional insecticides that cause immediate mortality, this compound's efficacy is measured by the inhibition of adult emergence.[1] This makes it a valuable tool in integrated mosquito management programs, especially for targeting larval stages in their aquatic habitats.
Core Principles of this compound Bioassays
The primary objective of a this compound bioassay is to determine the concentration that effectively inhibits the emergence of adult mosquitoes. This is typically expressed as the Emergence Inhibition (EI) or Lethal Concentration (LC) required to prevent 50% (EI50/LC50) or 90-95% (EI90/LC90) of the larval population from developing into viable adults.[1][3] Bioassays involve exposing late-instar larvae to a range of this compound concentrations and monitoring their development through the pupal and adult stages.
Protocol 1: Laboratory-Based Dose-Response Bioassay
This protocol is designed to determine the susceptibility of a mosquito population to this compound under controlled laboratory conditions.
Materials and Reagents:
-
Aedes aegypti larvae (late 3rd or early 4th instar)
-
This compound stock solution (e.g., 1 g/L in ethanol) and a freshly prepared intermediate solution (e.g., 100 mg/L in ethanol)
-
Dechlorinated or distilled water
-
Ethanol (for control and dilutions)
-
Bioassay cups or jars (e.g., 16 oz clear jars or 8 oz paper cups)
-
Pipettes for accurate volume measurements
-
Larval food (e.g., a mix of yeast and lactalbumin, or finely ground fish/dog food)
-
Emergence cages or lids for the bioassay containers
-
Incubator or controlled environment chamber (maintained at approx. 25-27°C)
Experimental Procedure:
-
Larval Rearing: Synchronize larval development by hatching eggs simultaneously. Rear larvae at a controlled temperature (e.g., 25-26°C) and provide adequate food daily. The bioassay should be conducted using late 3rd to early 4th instar larvae.
-
Preparation of Test Solutions: Prepare a series of this compound dilutions from the stock solution. Concentrations can range from 0.5 to 50 µg/L, or higher for suspected resistant populations. A control group using only ethanol (the solvent for this compound) should be prepared in parallel.
-
Bioassay Setup:
-
Dispense a specific volume of dechlorinated water (e.g., 100-300 ml) into each replicate cup for each concentration and the control.
-
Add a standardized number of larvae (e.g., 15-25) to each cup.
-
Add the appropriate volume of the this compound dilution to achieve the target concentration in each set of replicates. Add the same volume of ethanol to the control cups.
-
Provide a small amount of larval food to each cup.
-
Typically, four replicates are used for each concentration and the control.
-
-
Incubation and Monitoring: Place the bioassay cups in an incubator at a constant temperature and humidity. Monitor daily or every other day to record larval and pupal mortality, and the number of successfully emerged adults. The bioassay continues until all individuals in the control group have either emerged as adults or died.
-
Data Analysis: The primary endpoint is the inhibition of adult emergence. Calculate the percentage of emergence inhibition for each concentration, corrected for control mortality using Abbott's formula if necessary. Use probit analysis to determine the EI50 and EI90/95 values.
Experimental Workflow: Laboratory Dose-Response Bioassay
Caption: Workflow for a laboratory-based this compound dose-response bioassay.
Protocol 2: Field-Based Bioassay for Efficacy Evaluation
This protocol is adapted for evaluating the efficacy of this compound applications in a field setting.
Materials and Reagents:
-
Bioassay jars or cups (e.g., 16 oz clear jars) with lids
-
Laboratory-reared 2nd or 3rd instar larvae of a susceptible mosquito strain
-
Dechlorinated water
-
Larval food
-
Labels for unique identification of each cup
Experimental Procedure:
-
Preparation of Bioassay Cups:
-
In the laboratory, add a standard volume of water (e.g., 300 ml) to each jar.
-
Add a small amount of larval food.
-
Add a known number of larvae (e.g., 15) to each jar. This number is chosen to account for potential mortality during transport.
-
-
Placement in the Field:
-
Transport the prepared jars to the treatment and control areas. The control area should be geographically separate and not subject to the this compound application.
-
Place the jars in the field approximately 8 hours before the scheduled application. Distribute them in various locations within the treatment area (e.g., front yard, back yard) to assess coverage.
-
-
Exposure and Retrieval:
-
The this compound application (e.g., truck-mounted larviciding) is performed.
-
Retrieve the jars 2-6 hours post-application and securely fasten the lids.
-
-
Laboratory Monitoring:
-
Transport the jars back to the laboratory and place them in an incubator.
-
Monitor the jars until all mosquitoes in the control jars have either died or emerged as adults (approximately two weeks).
-
Record the number of dead larvae, dead pupae, and successfully emerged adults for each jar.
-
-
Data Analysis:
-
Calculate the percent emergence for both treated (T) and control (C) jars.
-
Calculate the percent inhibition of emergence using the formula: % Inhibition = 100 * (1 - (% Emergence in T / % Emergence in C)).
-
Logical Flow: Field Bioassay Evaluation
Caption: Logical workflow for a field-based this compound efficacy bioassay.
Quantitative Data Summary
The following table summarizes Emergence Inhibition (EI) and Lethal Concentration (LC) values for Aedes aegypti exposed to this compound from various studies. These values can vary based on the mosquito strain, this compound formulation, and specific laboratory conditions.
| Mosquito Strain/Population | This compound Formulation | Parameter | Value (µg/L or ppb) | Reference |
| Rockefeller (Lab Strain) | Metoprag 20CE | EI50 | 0.13 - 60 (commonly 0.13 - 3) | |
| Macapá (Brazil) | Metoprag 20 EC | RR50 | < 5 | |
| Natal (Brazil) | Metoprag 20 EC | RR50 | < 5 | |
| Jardim América (Brazil) | Metoprag 20 EC | RR50 | < 5 | |
| Florida Keys (Marathon) | Altosid SR-5 | LD50 | Not specified, lower than Key Largo | |
| Florida Keys (Key Largo) | Altosid SR-5 | LD50 | Higher than other Keys strains | |
| Florida Keys (Key West) | Altosid SR-5 | LD50 | Not specified, lower than Key Largo |
Note: RR50 (Resistance Ratio at 50%) is the LC50 of the test population divided by the LC50 of a susceptible reference strain. A value greater than 1 suggests some level of resistance. LD50 values from the Florida Keys study were calculated but not explicitly stated in the provided text, with concentrations tested at 0.25, 1, 5, and 25 ppm (mg/L).
Important Considerations
-
Continuous Exposure: For laboratory dose-response assays, larvae are typically exposed continuously to the this compound solution until the endpoint is reached.
-
Larval Stage: The susceptibility of mosquito larvae to IGRs can vary with their developmental stage. It is crucial to use a consistent larval stage, typically late 3rd or early 4th instar, for reproducible results.
-
Control Mortality: If mortality in the control group exceeds a certain threshold (e.g., 20%), the bioassay results may be considered invalid and should be repeated. For lower control mortality, results can be corrected using Abbott's formula.
-
Data Interpretation: this compound's primary effect is the failure of adult emergence, with mortality often occurring during the pupal stage. Therefore, simply recording larval mortality is insufficient to evaluate its effectiveness.
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of Methoprene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoprene, a juvenile hormone analog, is a widely utilized insect growth regulator in agriculture and public health for controlling various insect pests.[1] Its extensive use necessitates robust and sensitive analytical methods for monitoring its presence in environmental samples, food products, and biological matrices. High-performance liquid chromatography (HPLC) has emerged as a powerful and versatile technique for the determination of this compound. This document provides a detailed application note and protocol for the analysis of this compound using HPLC, intended for researchers, scientists, and professionals in drug development. The methodologies outlined herein are compiled from validated and published research, ensuring reliability and reproducibility.
Introduction to this compound and its Analysis
This compound acts by mimicking the natural juvenile hormone in insects, disrupting their growth and development, thereby preventing them from reaching the reproductive adult stage. Due to its targeted mode of action and low toxicity to vertebrates, it is considered a safe pesticide for many applications.[1] However, monitoring its residue levels is crucial to ensure food safety and environmental protection.
Several analytical techniques have been employed for this compound analysis, including gas chromatography (GC) and enzyme-linked immunosorbent assay (ELISA).[2][3] However, HPLC offers distinct advantages, including high selectivity, sensitivity, and the ability to analyze thermolabile compounds without derivatization in many cases. When coupled with mass spectrometry (MS), HPLC-MS/MS provides exceptional sensitivity and specificity for trace-level analysis.[1]
HPLC Methodologies for this compound Analysis
A variety of HPLC methods have been developed for this compound determination in diverse matrices. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.
Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC (RP-HPLC) with ultraviolet (UV) detection is a common and cost-effective method for this compound analysis. This compound exhibits significant absorbance at specific wavelengths, allowing for its quantification.
HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)
For ultra-trace level detection and enhanced selectivity, coupling HPLC with tandem mass spectrometry is the method of choice. This technique is particularly useful for complex matrices where co-eluting interferences can be a challenge for UV detection.
Chiral HPLC
This compound exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being the more biologically active form. Chiral HPLC methods have been developed to separate and quantify these enantiomers, which is crucial for efficacy and toxicological studies.
Quantitative Data Summary
The following table summarizes the quantitative data from various validated HPLC methods for this compound analysis. This allows for a quick comparison of method performance across different studies and matrices.
| Matrix | HPLC Method | Column | Mobile Phase | Detection | Recovery (%) | LOD | LOQ | Reference |
| Food | HPLC-UV | Florisil column | Acetonitrile/Hexane | UV | 74.6 - 84.6 | 0.001 - 0.02 µg/g | - | |
| Water | HPLC-UV | C18 | Acetonitrile/Water | UV (255 nm) | - | 2.5 ng/mL | - | |
| Rat Plasma & Urine | RP-HPLC-UV | - | Acetonitrile/Water (gradient) | UV (210 & 254 nm) | 78.9 - 83.9 | 50 - 100 ng/mL | 100 - 150 ng/mL | |
| Water | LC-ESI-MS/MS | - | - | ESI-MS/MS | >95% (SPE) | - | - | |
| (S)-methoprene | Chiral RP-HPLC | ChiralCel OJ-3R | Methanol/Water (80:20, v/v) with 0.1% formic acid | DAD (260 nm) | 98.9 - 99.5 | 0.0392–0.0456 μg mL−1 | 0.1189–0.1382 μg mL−1 | |
| Sunflower Seeds | RP-HPLC-UV | - | Methanol | UV (264 nm) | 102 - 109 | - | - | |
| Combined Dosage Form | RP-HPLC-UV | C11 BDS | Acetonitrile/Water (80:20, v/v) | UV (231 nm) | - | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; DAD: Diode-Array Detector; ESI: Electrospray Ionization.
Experimental Protocols
This section provides detailed protocols for sample preparation and HPLC analysis of this compound in different matrices.
Protocol 1: Analysis of this compound in Food Samples by HPLC-UV
This protocol is based on the method described by Saito et al.
4.1.1. Sample Preparation
-
Extraction:
-
Homogenize a representative portion of the food sample.
-
Extract a known weight of the homogenized sample with acetonitrile.
-
-
Liquid-Liquid Partitioning:
-
Add sodium chloride to the acetonitrile extract to induce phase separation (salting out).
-
Collect the upper acetonitrile layer.
-
-
Cleanup:
-
Wash the acetonitrile solution with hexane saturated with acetonitrile to remove non-polar interferences.
-
Pass the washed acetonitrile extract through a Florisil solid-phase extraction (SPE) column for further cleanup.
-
Elute the this compound from the SPE column with an appropriate solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
4.1.2. HPLC Conditions
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (e.g., 255 nm or 264 nm).
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations.
Protocol 2: Analysis of this compound in Water Samples by LC-MS/MS
This protocol is based on the method developed for trace-level analysis in environmental water.
4.2.1. Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning: Activate a C18 SPE cartridge by passing methanol followed by water.
-
Sample Loading: Pass a known volume of the water sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities.
-
Elution: Elute the retained this compound from the cartridge with a suitable organic solvent like ethyl acetate.
-
Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
To improve ionization efficiency, this compound can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the diene structure of this compound.
-
-
Final Preparation: Evaporate the eluate and reconstitute in the mobile phase.
4.2.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatograph.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid to improve ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor the precursor ion to product ion transition specific for this compound (or its derivative).
Diagrams
HPLC Experimental Workflow
The following diagram illustrates the general workflow for HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Logical Relationship of Analytical Method Selection
The choice of analytical method is dependent on several factors as depicted below.
Caption: Factors influencing the selection of an HPLC method.
Conclusion
HPLC is a highly effective and adaptable technique for the analysis of this compound in a wide range of samples. The choice between different HPLC configurations, such as UV or MS/MS detection, and the use of chiral columns, allows for the tailoring of the analytical method to meet specific research or regulatory requirements. The protocols and data presented in this application note provide a solid foundation for the development and implementation of robust and reliable HPLC methods for this compound analysis.
References
- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides this compound, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Method of this compound in Foods Using HPLC [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
Application Note: Determination of Methoprene in Environmental and Food Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the insect growth regulator methoprene in various matrices, including food and water, using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol, encompassing sample extraction, cleanup, and GC-MS analysis, provides a reliable framework for researchers and analytical scientists. The method demonstrates excellent performance in terms of linearity, recovery, and sensitivity, meeting the requirements for regulatory monitoring and research applications.
Introduction
This compound is a juvenile hormone analog widely used as an insecticide to control various insect pests in agriculture and public health.[1][2] Its extensive use necessitates sensitive and reliable analytical methods to monitor its residues in environmental samples and food commodities to ensure regulatory compliance and assess potential human exposure. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high selectivity and sensitivity.[3][4] This application note presents a comprehensive protocol for the determination of this compound using GC-MS, including detailed sample preparation and instrumental analysis parameters.
Experimental
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. Two common and effective methods are presented below: QuEChERS for food matrices and Solid-Phase Extraction (SPE) for water samples.
2.1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Samples
The QuEChERS method is widely adopted for pesticide residue analysis in food due to its simplicity and efficiency.[5]
Protocol:
-
Homogenization: Homogenize a representative 10-15 g sample (e.g., fruits, vegetables). For dry samples, hydration with an appropriate amount of water may be necessary.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add the QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate for the AOAC method).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the supernatant to a new centrifuge tube containing the appropriate dSPE cleanup sorbent (e.g., a mixture of PSA, C18, and MgSO₄).
-
Vortex for 1 minute and then centrifuge.
-
The resulting supernatant is ready for GC-MS analysis. If necessary, the solvent can be evaporated and the residue reconstituted in a suitable solvent like acetone/hexane.
-
2.1.2. Solid-Phase Extraction (SPE) for Water Samples
SPE is a common technique for the extraction and concentration of organic pollutants from aqueous samples.
Protocol:
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Pass a known volume of the water sample (e.g., 10 mL) through the conditioned cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interferences.
-
Elution: Elute the retained this compound with 2 mL of ethyl acetate into a collection vial.
-
Concentration: The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of a suitable solvent for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for this compound analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Splitless, 250 °C |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0-1.2 mL/min |
| Oven Program | Initial 150°C, ramp to 280°C at 30°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 250-260 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion (MRM) | To be determined empirically |
| Product Ions (MRM) | 111.3, 122.6 |
Results and Discussion
Method Performance
The performance of the GC-MS method for this compound detection is summarized in the following tables, with data compiled from various studies.
Table 1: Quantitative Performance Data for this compound Analysis
| Matrix | Method | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| Orange | QuEChERS-GC-MS/MS | - | - | 70-120 | <10 | |
| Spinach | QuEChERS-GC-MS/MS | - | - | 70-120 | <10 | |
| Water | SPE-LC-MS/MS | 6 pg/mL | 20 pg/mL | - | - | |
| Rice | QuEChERS-GC-MS/MS | - | 0.01 mg/kg | 75-100 | <15 | |
| Wheat | QuEChERS-GC-MS/MS | - | 0.01 mg/kg | 75-100 | <15 | |
| Foods (General) | HPLC | 0.001-0.02 µg/g | - | 74.6-82.8 | 2.3-8.8 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Note that some data is from LC-MS/MS methods, which can also be used for this compound analysis.
Linearity
Calibration curves for this compound are typically linear over a wide concentration range. For instance, in food analysis, linear calibration curves have been generated from 1 to 100 ng/mL. In water analysis, linearity was observed from 0.3 to 30.0 ng/mL.
Visualization of Protocols
To aid in the understanding of the experimental procedures, the following diagrams illustrate the workflows for sample preparation.
Caption: QuEChERS workflow for food sample preparation.
Caption: SPE workflow for water sample preparation.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of this compound in food and environmental samples. The combination of efficient sample preparation techniques like QuEChERS and SPE with the selectivity of GC-MS allows for accurate quantification at low residue levels. This method is suitable for routine monitoring and can be adapted for various sample matrices with appropriate validation.
References
- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides this compound, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scioninstruments.com [scioninstruments.com]
- 4. pepolska.pl [pepolska.pl]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
Preparing Methoprene Stock Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene is a synthetic juvenile hormone (JH) analog widely utilized as an insect growth regulator (IGR). Its mechanism of action involves mimicking the natural JH in insects, thereby disrupting normal development and metamorphosis, primarily by preventing the transition from the pupal to the adult stage.[1][2] In laboratory settings, the preparation of accurate and stable this compound stock solutions is critical for reproducible experimental outcomes in entomology, toxicology, and drug development studies. This document provides detailed protocols for the preparation of this compound stock solutions in common organic solvents, guidelines for their storage, and example protocols for its application in laboratory bioassays.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₄O₃ | [3] |
| Molecular Weight | 310.47 g/mol | [4] |
| Appearance | Pale yellow liquid with a faint fruity odor | [5] |
| Storage (Neat Oil) | -20°C | |
| Stability (Neat Oil) | ≥ 4 years at -20°C |
Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | |
| 95 mg/mL (Sonication recommended) | ||
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (161.05 mM, Sonication recommended) | |
| 100 mg/mL (322.09 mM, Ultrasonic recommended) | ||
| Acetone | 50 mg/mL (161.05 mM, Sonication recommended) | |
| Hexane | >500 g/L at 20°C | |
| Methanol | >450 g/L at 20°C |
Storage and Stability of Stock Solutions
| Storage Temperature | Duration in Solvent | Reference |
| -80°C | 1 year | |
| 6 months | ||
| -20°C | 1 month |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Ethanol
This protocol is suitable for many applications, including the preparation of working solutions for insect bioassays.
Materials:
-
(S)-Methoprene (neat oil)
-
Ethanol (ACS grade or higher)
-
Sterile glass vial with a screw cap
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Bring the vial of (S)-Methoprene neat oil to room temperature.
-
Tare a sterile glass vial on an analytical balance.
-
Carefully transfer 10 mg of (S)-Methoprene neat oil into the tared vial using a micropipette. Record the exact weight.
-
Add ethanol to the vial to achieve a final concentration of 10 mg/mL. For example, if you weighed out exactly 10 mg of this compound, add 1 mL of ethanol.
-
Secure the cap on the vial and vortex thoroughly until the oil is completely dissolved. The solution should be clear.
-
Label the vial with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
This protocol is often used for preparing highly concentrated stock solutions for in vitro studies, such as cell-based assays.
Materials:
-
(S)-Methoprene (neat oil)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Allow the (S)-Methoprene neat oil to equilibrate to room temperature.
-
In a sterile microcentrifuge tube, add the desired volume of DMSO.
-
Add the corresponding amount of (S)-Methoprene to achieve a 50 mg/mL concentration. For example, to prepare 1 mL of stock solution, add 50 mg of this compound to 1 mL of DMSO.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
To ensure complete dissolution, place the tube in a water bath sonicator for 10-15 minutes. The solution should be clear and free of any visible oil droplets.
-
Label the tube with the necessary information (compound, concentration, solvent, date).
-
Aliquot into smaller volumes for storage at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.
Protocol 3: Larval Bioassay for this compound Susceptibility in Aedes aegypti
This protocol is adapted from studies evaluating the efficacy of this compound against mosquito larvae.
Materials:
-
This compound stock solution (e.g., 1 g/L in ethanol as prepared in a scaled-up version of Protocol 1)
-
Late 3rd or early 4th instar Aedes aegypti larvae
-
Dechlorinated water
-
250 mL glass beakers or disposable cups
-
Micropipettes and sterile tips
-
Larval food (e.g., fish food pellets or a yeast-lactalbumin mix)
-
Incubator set to 25-27°C
Procedure:
-
Preparation of Test Solutions: Prepare a series of working solutions by diluting the this compound stock solution in dechlorinated water to achieve the desired final concentrations (e.g., 0.25, 1, 5, and 25 ppm). A control group receiving only the solvent (e.g., ethanol) at the same final concentration as the highest this compound treatment should also be prepared.
-
Experimental Setup:
-
Add 100 mL of dechlorinated water to each beaker or cup.
-
Add a small amount of larval food to each container.
-
Using a transfer pipette, add 20-25 late 3rd/early 4th instar larvae to each container.
-
-
Treatment Application: Add the appropriate volume of the this compound working solutions to the corresponding labeled containers. Gently stir to ensure even distribution.
-
Incubation: Place the containers in an incubator at a constant temperature (e.g., 27°C) with a set photoperiod.
-
Data Collection: Monitor the containers daily and record the number of pupae formed and the number of adults that successfully emerge in both the treatment and control groups. The experiment is typically run until all individuals in the control group have either emerged or died.
-
Analysis: Calculate the percent inhibition of emergence for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary. Determine the concentration that inhibits 50% of emergence (EI₅₀).
Visualizations
Experimental Workflow for Stock Solution Preparation
References
Application Notes and Protocols for Methoprene in Insect Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Methoprene, a juvenile hormone analog, in insect cell culture studies, with a focus on the Sf9 and High Five™ cell lines. This document outlines methodologies for preparing and applying this compound, assessing its effects on cell viability and gene expression, and provides insights into its mechanism of action.
Introduction
This compound is a widely used insect growth regulator that mimics the action of juvenile hormone (JH), playing a crucial role in preventing metamorphosis and reproduction in insects.[1][2] In insect cell culture, this compound serves as a valuable tool for studying the molecular mechanisms of hormone action, particularly its interaction with the ecdysone signaling pathway. This compound's primary mode of action involves the suppression of key metamorphic genes, leading to developmental arrest.[3][4]
Mechanism of Action
This compound acts as an agonist of the juvenile hormone receptor, this compound-tolerant (Met).[5] The binding of this compound to Met initiates a signaling cascade that ultimately modulates gene expression. A key target of this pathway is the ecdysone-induced transcription factor E93. This compound treatment suppresses the expression of E93, which is a critical factor for initiating programmed cell death (PCD) and autophagy of larval tissues during metamorphosis. By inhibiting E93, this compound effectively blocks the remodeling of larval tissues, leading to a developmental halt at the pupal stage in whole organisms. In cell culture, these effects can manifest as changes in cell proliferation, cell cycle, and viability.
Signaling Pathway Diagram
References
- 1. oaepublish.com [oaepublish.com]
- 2. A qPCR Assay for the Quantification of Selected Genotypic Variants of Spodoptera frugiperda Multiple Nucleopolyhedrovirus (Baculoviridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of this compound in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosage Determination of Methoprene in Drosophila melanogaster Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage determination of methoprene, a juvenile hormone analog, for research involving the model organism Drosophila melanogaster. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is an insect growth regulator that mimics the action of juvenile hormone (JH), thereby disrupting normal development, metamorphosis, and reproduction in insects.[1][2] In Drosophila melanogaster, this compound is a valuable tool for studying the genetic and molecular basis of JH signaling, insecticide resistance, and the physiological trade-offs between development, reproduction, and longevity.[1][3][4] The primary target of this compound in Drosophila is the product of the this compound-tolerant (Met) gene, a key component of the JH receptor complex. Understanding the appropriate dosage of this compound is critical for achieving desired experimental outcomes, whether it be inducing specific developmental defects, assessing sublethal fitness costs, or selecting for resistant mutations.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on Drosophila melanogaster as reported in the literature. These tables provide a reference for researchers to select appropriate starting concentrations for their experiments.
Table 1: Effects of Dietary this compound Administration on Drosophila melanogaster
| This compound Concentration | Fly Strain | Developmental Stage Treated | Observed Effects | Reference |
| Sublethal doses causing ~25% and ~50% mortality | Not specified | Larvae | Reduced longevity of adult females, decreased fecundity, increased incidence of male infertility due to incomplete genital rotation. | Wilson & Fabian (1987) |
| Borderline-toxic to higher doses | Transgenic lines overexpressing Met+ | Larvae | Advanced the sensitive period from prepupae to first instar and the lethal period from pharate adults to larvae and early pupae. | Wilson & Fabian (1986) |
| Not specified | Wild-type | Larvae | Toxicity is inversely proportional to larval culture density. | Wilson & Chaykin (1985) |
Table 2: Effects of Topical this compound Application on Drosophila melanogaster and other Dipterans
| This compound Dose | Insect Species | Developmental Stage Treated | Observed Effects | Reference |
| 5 µg in 1 µL acetone | Bactrocera cucurbitae (Melon Fly) | Adult males (3-4 hours post-emergence) | Accelerates sexual maturity in protein-fed males. | Haq et al. (2010) |
| Not specified | Drosophila melanogaster | Onset of metamorphosis | Disrupts metamorphosis of both external and internal tissues. | Ashburner (1970), Madhavan (1973), Postlethwait (1974), Wilson & Fabian (1986), Riddiford & Ashburner (1991), Restifo & Wilson (1998) |
Experimental Protocols
The following are detailed protocols for the administration of this compound to Drosophila melanogaster.
Protocol 1: Dietary Administration of this compound
This protocol is suitable for studying the effects of chronic this compound exposure throughout the larval stages.
Materials:
-
Standard Drosophila instant food
-
This compound stock solution in acetone (e.g., 1 mg/mL)
-
Acetone (for control)
-
Fly vials
-
Yeast
Procedure:
-
Prepare this compound-Food Mixture:
-
For each vial, prepare the desired amount of instant Drosophila food according to the manufacturer's instructions.
-
To achieve the desired final concentration of this compound, add the appropriate volume of the this compound stock solution to the food. For example, to achieve a concentration of 10 µg/mL in 10 mL of food, add 100 µL of a 1 mg/mL this compound stock solution.
-
For control vials, add an equivalent volume of acetone to the food.
-
Thoroughly mix the food to ensure even distribution of the this compound or acetone.
-
Allow the acetone to evaporate completely before use.
-
-
Fly Culture:
-
Place a defined number of adult flies (e.g., 5-10 pairs) in each vial and allow them to lay eggs for a specified period (e.g., 24-48 hours).
-
After the egg-laying period, remove the adult flies.
-
Alternatively, collect larvae of a specific instar and transfer a controlled number to each vial. Note that larval density can affect this compound toxicity.
-
-
Incubation and Observation:
-
Incubate the vials at a constant temperature (e.g., 25°C).
-
Monitor the development of the flies daily.
-
Record relevant data points such as larval and pupal mortality, time to eclosion, and any morphological abnormalities in the eclosed adults.
-
-
Adult Fitness Assays (Optional):
-
Collect the eclosed adults and assess various fitness parameters such as longevity, fecundity (number of eggs laid), and fertility (hatching rate of eggs).
-
Protocol 2: Topical Application of this compound
This protocol is suitable for studying the effects of this compound at specific developmental time points, particularly during the larval-pupal transition.
Materials:
-
This compound stock solution in acetone (e.g., 1 µg/µL)
-
Acetone (for control)
-
Microinjector or fine-tipped micropipette
-
CO2 anesthesia apparatus
-
Dissecting microscope
-
Staged larvae or pupae
Procedure:
-
Staging of Flies:
-
Collect larvae or pupae at the desired developmental stage. For example, to study effects on metamorphosis, collect white prepupae.
-
-
Anesthesia:
-
Briefly anesthetize the larvae or pupae using CO2.
-
-
Topical Application:
-
Under a dissecting microscope, apply a small, defined volume (e.g., 0.1-1 µL) of the this compound solution to the dorsal surface of the larva or pupa.
-
For control individuals, apply an equivalent volume of acetone.
-
-
Recovery and Incubation:
-
Allow the treated individuals to recover on a moist surface (e.g., a damp filter paper in a petri dish).
-
Transfer the recovered individuals to a vial containing standard fly food.
-
Incubate at a constant temperature (e.g., 25°C).
-
-
Observation and Analysis:
-
Monitor the development of the treated individuals.
-
Record outcomes such as failure to pupate, pupal lethality, or morphological defects in the eclosed adults (e.g., abnormal bristle patterns, incomplete genitalia rotation).
-
Visualizations
Juvenile Hormone Signaling Pathway in Drosophila
The following diagram illustrates the simplified juvenile hormone (JH) signaling pathway in Drosophila melanogaster, highlighting the central role of the this compound-tolerant (Met) protein. This compound, as a JH analog, activates this pathway.
Caption: Simplified Juvenile Hormone (JH) signaling pathway in Drosophila.
Experimental Workflow for this compound Dosage Determination
This diagram outlines a typical experimental workflow for determining the effective dosage of this compound in Drosophila melanogaster.
Caption: Experimental workflow for this compound dosage determination.
References
- 1. The competitive ability and fitness components of the this compound-tolerant (Met) Drosophila mutant resistant to juvenile hormone analog insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Field Application of Methoprene in Vector Control Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the field application of methoprene, an insect growth regulator (IGR), for vector control research. This compound mimics the action of juvenile hormones in insects, disrupting their life cycle and preventing the emergence of adult vectors, particularly mosquitoes.[1][2][3] Its target-specific mode of action and favorable environmental profile make it a valuable tool in integrated vector management programs.[4][5]
Overview of this compound and its Formulations
This compound is available in various formulations to suit different vector habitats and application strategies. The choice of formulation is critical for achieving optimal efficacy and minimizing non-target effects.
-
Liquid Formulations (Emulsifiable Concentrates, Suspension Concentrates): These are typically diluted with water and applied using conventional spray equipment. They are suitable for treating large, open water bodies. Microencapsulated formulations offer a slow release of the active ingredient, extending control for several days.
-
Granular and Pellet Formulations: These solid formulations are applied directly to water bodies. They are particularly effective in areas with dense vegetation as they can penetrate the canopy to reach the water surface. Different granule sizes and densities allow for targeted application.
-
Briquettes and Dunks (Slow-Release Formulations): These solid, slow-release formulations provide long-term control, with some products lasting for 30 to 150 days or more. They are ideal for treating container habitats, catch basins, and other standing water bodies where frequent reapplication is not feasible.
Data Presentation: Efficacy and Application Rates
The following tables summarize key quantitative data on the efficacy and application rates of various this compound formulations for mosquito control.
Table 1: Efficacy of this compound Formulations Against Mosquito Larvae
| Formulation | Target Vector | Efficacy (% Inhibition of Emergence) | Study Conditions |
| 20% Microcapsule Suspension | Anopheles sinensis | 100% for at least 3 days | Semi-field |
| 1% Granules | Anopheles sinensis | >85% for at least 14 days | Semi-field |
| 4.3% Granules | Anopheles sinensis | >85% for at least 14 days | Semi-field |
| Pellets (reapplied every 28 days) | Culex spp. | >78% reduction in adult emergence compared to untreated | Field (Catch Basins) |
| 150-day Briquets | Culex spp. | ~35% reduction in adult emergence compared to untreated | Field (Catch Basins) |
| Aerial Granular Application | Culiseta melanura | 58% lower adult eclosion rate in treated areas | Field (Wetlands) |
Table 2: Recommended Application Rates for this compound Formulations
| Formulation | Application Rate | Habitat |
| Liquid Larvicide | 0.5 to 1.5 fluid ounces per acre (0.016 to 0.048 lb. AI/ac.) | Floodwater mosquito habitats |
| Pellets | 2.5 to 10.0 lbs per acre (0.1 to 0.4 lb. AI/ac.) | Varies with target species and habitat |
| Briquets | 1 briquet per 100 square feet | Non-flowing or low-flowing water up to 2 feet deep |
| 20% Microcapsule Suspension | 0.025–0.1 mL/m² | Water depth of 13 cm |
| 1% Granules | 9.09 g/m² | Semi-field conditions |
| 4.3% Granules | 2.0 g/m² | Semi-field conditions |
Experimental Protocols for Field Application
The following are generalized protocols for the field application of this compound for vector control research. These should be adapted based on the specific research objectives, target vector, and local environmental conditions.
Protocol 1: Liquid Formulation Application in Open Water Habitats
Objective: To evaluate the efficacy of a liquid this compound formulation for the control of mosquito larvae in open water habitats (e.g., ponds, flooded fields).
Materials:
-
Liquid this compound formulation
-
Calibrated sprayer (e.g., backpack sprayer, vehicle-mounted sprayer)
-
Personal Protective Equipment (PPE) as per product label
-
Water quality testing equipment (pH, temperature)
-
Larval sampling dippers and collection containers
-
GPS unit for marking treatment and control sites
Methodology:
-
Site Selection: Identify at least two comparable sites with active mosquito larval populations. Designate one as the treatment site and the other as the control site. Ensure sites are sufficiently separated to prevent drift.
-
Pre-Application Monitoring:
-
For three consecutive days prior to application, conduct larval sampling at both sites to establish baseline population densities.
-
Collect water samples to measure and record water quality parameters.
-
-
Application:
-
On the day of application, calibrate the sprayer to deliver the desired volume and dosage according to the product label and research design.
-
Apply the this compound solution evenly over the surface of the treatment site. The control site should be left untreated or treated with a placebo (water without this compound).
-
-
Post-Application Monitoring:
-
Conduct larval sampling at both sites at predetermined intervals (e.g., 24, 48, 72 hours, and then weekly) for a specified duration.
-
Collect late-instar larvae and pupae from both sites and rear them in the laboratory to assess emergence inhibition.
-
-
Data Analysis:
-
Calculate the percent reduction in larval density and the percent inhibition of adult emergence in the treatment site compared to the control site.
-
Analyze the influence of water quality parameters on efficacy.
-
Protocol 2: Granular/Pellet Formulation Application in Vegetated Habitats
Objective: To assess the efficacy of a granular or pellet this compound formulation for mosquito control in habitats with emergent vegetation.
Materials:
-
Granular or pellet this compound formulation
-
Calibrated granular spreader (hand-held or vehicle-mounted)
-
PPE as per product label
-
Larval sampling equipment
-
Emergence traps
Methodology:
-
Site Selection and Pre-Application Monitoring: Follow the same procedures as in Protocol 1.
-
Application:
-
Calibrate the granular spreader to apply the correct dosage of granules or pellets per unit area.
-
Apply the formulation evenly across the treatment site, ensuring penetration through the vegetation to the water surface.
-
-
Post-Application Monitoring:
-
In addition to larval sampling, place emergence traps in both treatment and control sites to directly measure the number of emerging adult mosquitoes.
-
Monitor at regular intervals post-application.
-
-
Data Analysis:
-
Compare the number of emerged adults in the emergence traps from the treatment and control sites to determine the percent reduction.
-
Analyze larval density data as in Protocol 1.
-
Protocol 3: Slow-Release Briquette Application in Container Habitats
Objective: To evaluate the long-term efficacy of this compound briquettes in controlling mosquito breeding in container habitats (e.g., catch basins, water storage containers).
Materials:
-
This compound briquettes
-
PPE as per product label
-
Dippers or turkey basters for larval sampling
-
GPS unit
Methodology:
-
Site Selection: Identify a set of container habitats with a history of mosquito breeding. Randomly assign containers to treatment and control groups.
-
Pre-Application Monitoring: Survey all selected containers for the presence and abundance of mosquito larvae and pupae.
-
Application: Place one briquette in each container assigned to the treatment group, following the product label's instructions for the size of the water body.
-
Post-Application Monitoring:
-
At monthly intervals for the expected duration of the briquette's effectiveness, sample all containers for mosquito larvae and pupae.
-
Collect pupae and rear them in the laboratory to assess emergence inhibition.
-
-
Data Analysis:
-
Compare the proportion of treated and control containers that are positive for mosquito larvae and pupae over time.
-
Calculate the percent inhibition of emergence for the treated containers.
-
Mandatory Visualizations
Mode of Action of this compound
This compound acts as a juvenile hormone analog. When mosquito larvae are exposed to it, their development is disrupted, and they are unable to successfully emerge as adults.
Caption: Mode of action of this compound as a juvenile hormone analog.
Experimental Workflow for Field Application
The following diagram illustrates a generalized workflow for conducting a field trial of a this compound-based vector control product.
Caption: Generalized workflow for a this compound field application study.
Environmental Considerations and Resistance Management
While this compound has a low toxicity to most non-target organisms, it can be toxic to some aquatic invertebrates. It is important to follow label instructions and avoid direct application to water bodies containing sensitive species not targeted for control. This compound degrades relatively quickly in soil and water, particularly in the presence of sunlight, which minimizes its long-term environmental impact.
Resistance to this compound has been reported in some mosquito populations. To mitigate the development of resistance, it is crucial to:
-
Use this compound as part of an integrated pest management (IPM) program that includes other control methods.
-
Rotate this compound with other larvicides that have different modes of action.
-
Monitor mosquito populations for signs of resistance.
References
- 1. Use of this compound for Mosquito Control and Potential Toxic Effects on Non-Target Species - IAAAM_Archive - VIN [vin.com]
- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 3. This compound - Napa County Mosquito Abatement District [napamosquito.org]
- 4. Cross Resistance in S-Methoprene-Resistant Culex quinquefasciatus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mandurah.wa.gov.au [mandurah.wa.gov.au]
Sustained-Release Formulations of Methoprene for Laboratory Investigations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and characterization of sustained-release formulations of methoprene, a widely used insect growth regulator. These formulations are designed for controlled release in laboratory settings, enabling researchers to conduct precise and extended studies on its biological effects. The protocols cover microencapsulation, solid lipid nanoparticles (SLNs), and hydrogel-based systems.
Introduction to Sustained-Release this compound Formulations
This compound acts as a juvenile hormone (JH) analog, disrupting the normal life cycle of insects by preventing them from reaching maturity and reproducing[1]. Sustained-release formulations are crucial for maintaining effective concentrations of this compound over extended periods, which is essential for managing insect populations and for conducting long-term laboratory bioassays[2][3]. These formulations protect the active ingredient from environmental degradation and allow for a variety of application methods[1].
Commonly explored sustained-release strategies for pesticides like this compound include:
-
Microencapsulation: Entrapping this compound within a polymeric shell to control its release rate.
-
Solid Lipid Nanoparticles (SLNs): Utilizing a solid lipid matrix to encapsulate this compound, offering high stability and controlled release.
-
Hydrogels: Employing a cross-linked polymer network that can be loaded with this compound for gradual release.
Signaling Pathway of this compound
This compound mimics the action of juvenile hormone. The binding of JH (or its analog, this compound) to the this compound-tolerant (Met) protein, an intracellular receptor, is a critical step in its mode of action. This interaction with Met and other transcription factors ultimately regulates the expression of genes involved in insect metamorphosis[4].
Experimental Protocols
The following sections provide detailed protocols for the laboratory-scale preparation of three distinct sustained-release this compound formulations.
This compound-Loaded PLGA Microcapsules
Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable polymer widely used for microencapsulation due to its biocompatibility and tunable degradation rates. The solvent evaporation method is a common technique for preparing PLGA microcapsules.
Materials:
-
This compound (technical grade)
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 200 mg of PLGA and 50 mg of this compound in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Dissolve 1 g of PVA in 100 mL of deionized water to create a 1% (w/v) solution.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at 10,000 rpm for 5 minutes to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at 300 rpm for 3-4 hours at room temperature to allow the dichloromethane to evaporate, leading to the formation of solid microcapsules.
-
Collection and Washing: Centrifuge the microcapsule suspension at 5,000 rpm for 10 minutes. Decant the supernatant and wash the microcapsules three times with deionized water to remove residual PVA.
-
Drying: Freeze-dry the washed microcapsules to obtain a fine powder.
This compound-Loaded Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. The emulsification-solvent diffusion method is a suitable technique for their preparation.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or another suitable solid lipid
-
Polyvinyl alcohol (PVA) or Polysorbate 80 (Tween 80) as a surfactant
-
Ethanol (as the organic solvent)
-
Deionized water
Procedure:
-
Lipid/Organic Phase Preparation: Dissolve 100 mg of GMS and 20 mg of this compound in 10 mL of ethanol at a temperature above the melting point of the lipid (e.g., 65°C).
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 50 mL of deionized water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid/organic phase to the hot aqueous phase under high-speed homogenization at 12,000 rpm for 10 minutes.
-
Nanoparticle Formation: Quickly disperse the resulting emulsion into cold deionized water (2-4°C) under gentle stirring. This temperature difference facilitates the precipitation of the lipid, forming SLNs.
-
Purification: The SLN suspension can be purified by dialysis against deionized water to remove excess surfactant and solvent.
This compound-Loaded Hydrogel
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and can be used for the controlled release of active ingredients. Carbopol polymers are frequently used to form hydrogels for drug delivery.
Materials:
-
This compound
-
Carbopol 934 or similar carbomer
-
Triethanolamine (TEA)
-
Ethanol
-
Glycerin
-
Deionized water
Procedure:
-
This compound Solution: Dissolve 50 mg of this compound in 5 mL of ethanol.
-
Hydrogel Base Preparation: Disperse 1 g of Carbopol 934 in 80 mL of deionized water with constant stirring until a uniform dispersion is obtained.
-
Incorporation of this compound: Slowly add the this compound-ethanol solution to the Carbopol dispersion while stirring. Add 5 mL of glycerin as a humectant.
-
Gel Formation: Neutralize the dispersion by adding triethanolamine dropwise until the desired pH (typically 6.5-7.0) is reached and a clear, viscous gel is formed.
-
Final Volume: Adjust the final volume to 100 mL with deionized water.
Characterization and In Vitro Release Studies
Formulation Characterization
The physical and chemical properties of the prepared formulations should be thoroughly characterized.
| Parameter | Method | Formulation Type |
| Particle Size and Morphology | Scanning Electron Microscopy (SEM) | Microcapsules, SLNs |
| Particle Size Distribution | Dynamic Light Scattering (DLS) | SLNs |
| Zeta Potential | DLS | SLNs |
| Encapsulation Efficiency | HPLC analysis of encapsulated vs. total this compound | Microcapsules, SLNs |
| Drug Loading | HPLC analysis of this compound content in a known amount of formulation | All formulations |
| Swelling Index | Gravimetric analysis | Hydrogels |
In Vitro Release Testing
The release of this compound from the sustained-release formulations can be evaluated using a dialysis membrane method or a sample and separate method.
-
Preparation: Accurately weigh a quantity of the this compound formulation and place it in a dialysis bag (with an appropriate molecular weight cut-off) containing a small volume of release medium.
-
Release Medium: Suspend the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 25°C) with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative percentage of this compound released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Quantitative Data Summary
The following tables summarize representative data for the efficacy of various sustained-release this compound formulations from field and laboratory studies.
Table 1: Efficacy of Sustained-Release this compound Formulations Against Mosquito Larvae
| Formulation | Application Rate | Target Species | Efficacy (% Control) | Duration of Control | Reference |
| 4% this compound Pellets | 4.5 kg/ha | Chironomus stigmaterus | >90% | 3 weeks | |
| 4% this compound Pellets | 3.4 kg/ha | Chironomus stigmaterus | >90% | 2 weeks | |
| This compound Pellets | 3.4 kg/ha | Aedes spp. | >98% | 20 days | |
| This compound Pellets | 9.0 kg/ha | Aedes spp. | >98% | 20 days | |
| 20% Microcapsule Suspension | 0.025-0.1 mL/m² | Anopheles sinensis | 100% | At least 3 days | |
| 1% Granules | 9.09 g/m² | Anopheles sinensis | >85% | At least 14 days | |
| 4.3% Granules | 2.0 g/m² | Anopheles sinensis | >85% | At least 14 days | |
| Sustained-Release Briquets | 1 briquet/catch basin | Culex pipiens & Cx. restuans | ~70% reduction in emergence | 15 weeks | |
| Sand Granules | 5.6 kg/ha | Aedes taeniorhynchus | >90% inhibition of emergence | 3 flood/dry cycles |
Table 2: Laboratory Bioassay Data for S-Methoprene Against Anopheles sinensis
| Formulation | IE10 (µg/L) (95% CI) | IE50 (µg/L) (95% CI) | IE90 (µg/L) (95% CI) |
| Technical S-methoprene | 0.055 (0.012–1.060) | 0.220 (0.119–0.303) | 0.883 (0.640–1.529) |
| 20% Microencapsulated Suspension | 0.057 (0.010–1.144) | 0.231 (0.122–0.322) | 0.925 (0.665–1.631) |
| 1% Granules | 0.056 (0.011–1.101) | 0.225 (0.119–0.314) | 0.903 (0.652–1.583) |
| 4.3% Granules | 0.058 (0.012–1.159) | 0.235 (0.125–0.327) | 0.943 (0.680–1.660) |
(Data adapted from a study on Anopheles sinensis; IE = Inhibition of Emergence)
These protocols and data provide a comprehensive resource for researchers working with sustained-release formulations of this compound, facilitating further investigations into its efficacy and environmental fate.
References
- 1. Modeling of in vitro drug release from polymeric microparticle carriers | Archives of Pharmacy [aseestant.ceon.rs]
- 2. [PDF] Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process | Semantic Scholar [semanticscholar.org]
- 3. Effects of sustained-release this compound and a combined formulation of liquid this compound and Bacillus thuringiensis israelensis on insects in salt marshes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asicon-tokyo.com [asicon-tokyo.com]
Methoprene as a Research Tool in Insect Endocrinology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene is a synthetic analog of insect juvenile hormone (JH), first registered for use in 1975.[1] It functions as an insect growth regulator (IGR) by mimicking the action of natural JH, which is crucial for controlling development, metamorphosis, and reproduction in insects.[1][2][3] Unlike conventional neurotoxic insecticides, this compound is considered a biochemical pesticide because it disrupts the insect's life cycle rather than causing direct toxicity.[4] It is particularly effective when applied during the larval stages, preventing the transition to the pupal or adult stage and ultimately halting reproduction. This targeted mode of action and its low mammalian toxicity make this compound an invaluable tool for both pest control and fundamental research in insect endocrinology.
This document provides detailed application notes and protocols for utilizing this compound as a research tool to investigate hormone signaling, gene regulation, and developmental processes in insects.
Mechanism of Action: The Juvenile Hormone Signaling Pathway
This compound exerts its effects by hijacking the insect's native juvenile hormone signaling pathway. The process is multifaceted, involving both a direct genomic pathway mediated by a nuclear receptor and a non-genomic pathway initiated at the cell membrane.
-
Genomic Pathway: The primary receptor for both JH and this compound is a protein called this compound-tolerant (Met). Upon binding its ligand, Met forms a heterodimer with a partner protein, which can be a steroid receptor coactivator (SRC) or Taiman. This activated receptor complex then binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. A key downstream target is the gene Krüppel homolog 1 (Kr-h1), which acts as a crucial transducer of the anti-metamorphic signal, effectively maintaining the larval state.
-
Non-Genomic Pathway: Research in mosquitoes has revealed a rapid, membrane-initiated signaling cascade. JH can activate a receptor tyrosine kinase, which in turn stimulates the phospholipase C (PLC) pathway. This leads to an increase in intracellular calcium levels and the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII then phosphorylates Met, enhancing its ability to bind to target gene promoters and amplifying the genomic response.
-
Crosstalk with Ecdysone Signaling: The timing of metamorphosis is controlled by a delicate interplay between JH and the molting hormone, 20-hydroxyecdysone (20E). This compound's action interferes with this balance. It has been shown to repress the expression of the ecdysone-induced transcription factor E93. E93 is essential for initiating the genetic program for adult development; by suppressing it, this compound prevents the successful completion of metamorphosis.
Applications in Insect Endocrinology Research
This compound's specific mode of action makes it a powerful tool for a variety of research applications:
-
Studying Metamorphosis: By applying this compound at specific developmental time points, researchers can arrest development and study the hormonal and genetic triggers of metamorphosis.
-
Gene Function Analysis: It can be used to manipulate the JH pathway to understand the function of downstream genes like Kr-h1 and their role in development and reproduction.
-
Elucidating Hormone Crosstalk: this compound is used to investigate the intricate balance and interaction between the juvenile hormone and ecdysone signaling pathways.
-
Insecticide Resistance Studies: The development of resistance to this compound provides a model for studying the evolution of resistance mechanisms, such as mutations in the Met gene or changes in detoxification pathways.
-
Reproductive Biology: As JH is critical for vitellogenesis (yolk production) in many adult female insects, this compound can be used to study the hormonal control of egg maturation and fecundity.
-
Diapause Research: this compound can be used to artificially terminate or prevent diapause (a state of arrested development), allowing researchers to study the endocrine regulation of this process.
Quantitative Data Summary
The effects of this compound are dose-dependent. The following tables summarize quantitative data from various studies, providing a baseline for experimental design.
Table 1: Effects of this compound on Development and Reproduction
| Species | Parameter | This compound Concentration | Result | Reference |
|---|---|---|---|---|
| Acyrthosiphon pisum (Pea aphid) | Adult Longevity | 1000 mg/L | Shortened adult longevity | |
| Acyrthosiphon pisum (Pea aphid) | Fecundity | 1000 mg/L | Lowest average fecundity (83.5 per female) | |
| Tribolium castaneum (Red flour beetle) | Pupal Emergence | 20 ppm (in diet) | Prevented pupal emergence | |
| Tribolium confusum (Confused flour beetle) | Pupal Emergence | 20 ppm (in diet) | Substantially reduced pupal emergence | |
| Oryzaephilus mercator (Merchant grain beetle) | Adult Emergence | ≥ 1 ppm (in diet) | Prevented adult emergence | |
| Sitophilus granarius (Granary weevil) | Progeny Production | 10-20 ppm (in diet) | Almost completely inhibited progeny production | |
| Musca domestica (House fly) | Adult Mortality (48h) | 1% (in sugar-water) | 70.6% average mortality |
| Musca domestica (House fly) | Adult Mortality (48h) | 10% (in sugar-water) | 100% mortality | |
Table 2: Efficacy of this compound Against Mosquito Vectors (Inhibition of Emergence)
| Species | Parameter | Value (ppb or µg/L) | Reference |
|---|---|---|---|
| Aedes aegypti | IE₅₀ (Combined Effect) | 0.505 | |
| Aedes albopictus | IE₅₀ (Combined Effect) | 1.818 | |
| Culex pipiens | IE₅₀ (Combined Effect) | 0.428 |
| Anopheles sinensis | 100% Efficacy (3 days) | 0.025 - 0.1 mL/m² | |
Table 3: this compound Resistance Ratios in Temephos-Resistant Aedes aegypti
| Population Origin (Brazil) | Temephos RR₉₀ | This compound RR₉₀ | Reference |
|---|---|---|---|
| Natal | 24.4 | Low resistance | |
| Macapá | 13.3 | Low resistance | |
| Rio de Janeiro | 15.8 | Low resistance | |
| Presidente Prudente | 1.8 | Low resistance |
| Porto Velho | 2.6 | Low resistance | |
Experimental Protocols
The following are generalized protocols that can be adapted for specific insect species and research questions.
Protocol 1: Larval Exposure Bioassay for Developmental Effects
This protocol is used to determine the concentration of this compound that inhibits normal development and adult emergence.
Materials:
-
This compound stock solution (e.g., in acetone or ethanol)
-
Appropriate solvent for control group
-
Insect larvae of a synchronized age (e.g., final instar)
-
Rearing containers (e.g., Petri dishes, vials, or beakers)
-
Insect diet (artificial or natural)
-
Incubator set to appropriate temperature and humidity
-
Micropipettes
Workflow Diagram:
References
Protocol for Testing Methoprene Resistance in Insect Populations
Application Notes
Methoprene is a juvenile hormone analog (JHA) widely used as an insect growth regulator (IGR) to control various insect pests, particularly mosquitoes. It disrupts the normal developmental processes, preventing larvae from successfully metamorphosing into adults. However, the emergence of this compound resistance in target insect populations poses a significant challenge to its continued efficacy. Monitoring and understanding the mechanisms of resistance are crucial for developing effective resistance management strategies.
This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess this compound resistance in insect populations. The methodologies detailed herein cover bioassays to determine the level of resistance, biochemical assays to investigate metabolic resistance mechanisms, and molecular assays to identify target-site resistance and changes in gene expression.
The primary mechanisms of this compound resistance in insects include:
-
Target-site insensitivity: Mutations in the this compound-tolerant (Met) gene, which encodes the juvenile hormone receptor, can lead to reduced binding of this compound, thereby conferring resistance.
-
Metabolic resistance: Increased activity of detoxification enzymes, such as esterases (EST), glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s), can enhance the metabolism and detoxification of this compound.
The following protocols provide a framework for a comprehensive evaluation of this compound resistance, from initial screening using bioassays to in-depth mechanistic studies.
I. Experimental Workflow
The overall workflow for assessing this compound resistance in an insect population involves several key stages, from sample collection to data analysis and interpretation.
II. Larval Bioassay Protocol
This protocol is adapted from the World Health Organization (WHO) guidelines for larval bioassays and is designed to determine the susceptibility of an insect population to this compound by calculating the lethal concentration (LC50) or inhibition of emergence (IE50) values.
1. Materials:
-
Technical grade this compound (≥95% purity)
-
Acetone (analytical grade)
-
Distilled or deionized water
-
250 mL glass beakers or disposable cups
-
1 mL and 10 mL pipettes
-
Late 3rd or early 4th instar larvae of the insect species to be tested
-
Susceptible reference insect strain (for comparison)
-
Insect food
-
Emergence cages
2. Preparation of this compound Stock and Serial Dilutions:
-
Prepare a 1% (w/v) stock solution of this compound in acetone.
-
From the stock solution, prepare a series of dilutions in acetone to achieve the desired final concentrations in the bioassay. A minimum of five concentrations resulting in mortality between 10% and 90% should be used.
3. Bioassay Procedure:
-
Place 99 mL of distilled water into each beaker/cup.
-
Add 1 mL of the appropriate this compound dilution to each beaker to achieve the final test concentration. For the control group, add 1 mL of acetone only.
-
Gently stir the water to ensure even distribution of this compound.
-
Introduce 20-25 late 3rd or early 4th instar larvae into each beaker.
-
Four replicates should be set up for each concentration and the control.
-
Provide a small amount of food to each beaker.
-
Hold the beakers at a constant temperature and photoperiod suitable for the insect species.
-
Observe daily and record larval and pupal mortality.
-
Transfer pupae to emergence cages containing clean water to monitor adult emergence.
-
Continue monitoring until all individuals in the control group have emerged as adults or died.
4. Data Analysis:
-
Calculate the percentage of inhibition of emergence (IE) for each concentration using the following formula: IE (%) = [1 - (Number of emerged adults / Total number of larvae)] x 100
-
Correct for control mortality using Abbott's formula if the mortality in the control group is between 5% and 20%.
-
Perform probit analysis on the corrected IE data to determine the IE50 and IE90/95 values and their 95% confidence intervals.
-
Calculate the Resistance Ratio (RR) by dividing the IE50 of the field population by the IE50 of the susceptible reference strain.
Resistance Level Classification:
-
RR < 5: Susceptible
-
RR 5-10: Low resistance
-
RR > 10: High resistance
Data Presentation: Larval Bioassay
| Insect Species | Strain/Population | LC50/IE50 (µg/L) | 95% Confidence Interval | Resistance Ratio (RR) | Reference |
| Aedes aegypti | Susceptible (Lab) | 0.505 | - | - | [1] |
| Aedes aegypti | Key Largo | 1.818 | - | 3.6 | [2] |
| Aedes aegypti | Key West | 1.22 | - | 2.4 | [2] |
| Aedes aegypti | Marathon | 1.35 | - | 2.7 | [2] |
| Culex pipiens | Susceptible (Lab) | 0.428 | - | - | [1] |
| Culex pipiens | Illinois (NSMAD) | >1000 | - | >2336 | |
| Ochlerotatus nigromaculis | Susceptible | 0.0034 | - | - | |
| Ochlerotatus nigromaculis | Fresno (Resistant) | >10 | - | >2941 |
III. Biochemical Assay Protocols
Biochemical assays are used to determine if metabolic resistance is contributing to this compound resistance by measuring the activity of detoxification enzymes. These assays are typically performed on individual insects from both resistant and susceptible populations.
1. General Sample Preparation:
-
Homogenize individual insects (larvae or adults) in a specific buffer on ice.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Use the resulting supernatant as the enzyme source for the assays.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay) to normalize enzyme activity.
2. Esterase (EST) Activity Assay (Microplate Method):
-
Principle: This assay measures the hydrolysis of α- or β-naphthyl acetate to α- or β-naphthol, which then reacts with a dye to produce a colored product.
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
α-naphthyl acetate or β-naphthyl acetate solution
-
Fast Blue B salt solution
-
-
Procedure:
-
Add phosphate buffer to the wells of a 96-well microplate.
-
Add the insect homogenate (supernatant) to each well.
-
Add the substrate solution (α- or β-naphthyl acetate) to initiate the reaction.
-
Incubate at a specific temperature (e.g., 27°C) for a defined time (e.g., 15-30 minutes).
-
Add the Fast Blue B salt solution to stop the reaction and develop the color.
-
Read the absorbance at a specific wavelength (e.g., 570 nm for α-naphthol, 555 nm for β-naphthol) using a microplate reader.
-
Calculate the enzyme activity based on a standard curve of known concentrations of α- or β-naphthol.
-
3. Glutathione S-Transferase (GST) Activity Assay (Microplate Method):
-
Principle: This assay measures the conjugation of reduced glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, GS-DNB, absorbs light at 340 nm.
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
-
Procedure:
-
Add phosphate buffer, GSH solution, and insect homogenate to the wells of a UV-transparent 96-well microplate.
-
Add the CDNB solution to start the reaction.
-
Immediately measure the change in absorbance at 340 nm over time (kinetic assay) using a microplate reader.
-
Calculate the GST activity using the extinction coefficient of the GS-DNB conjugate.
-
4. Cytochrome P450 Monooxygenase (P450) Activity Assay (EROD - Microplate Method):
-
Principle: This assay measures the O-deethylation of 7-ethoxyresorufin (a model substrate) to resorufin, a fluorescent product.
-
Reagents:
-
Phosphate buffer (e.g., 0.1 M, pH 7.2)
-
7-ethoxyresorufin solution
-
NADPH solution
-
-
Procedure:
-
Add phosphate buffer and insect homogenate to the wells of a black 96-well microplate.
-
Add the 7-ethoxyresorufin solution.
-
Initiate the reaction by adding the NADPH solution.
-
Measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission).
-
Calculate the P450 activity based on a standard curve of known concentrations of resorufin.
-
Data Presentation: Biochemical Assays
| Insect Species | Population | Enzyme | Activity Ratio (Resistant/Susceptible) | Reference |
| Aedes aegypti | Macapá (Temephos-R) | Esterases | 1.8 | |
| Aedes aegypti | Macapá (Temephos-R) | P450s | 1.5 | |
| Aedes aegypti | Macapá (Temephos-R) | GSTs | 1.3 | |
| Nilaparvata lugens | Imidacloprid-R (G15) | Esterase | ~3.5 | |
| Nilaparvata lugens | Imidacloprid-R (G15) | GST | ~4.0 | |
| Nilaparvata lugens | Imidacloprid-R (G15) | P450 | ~2.5 |
IV. Molecular Assay Protocols
Molecular assays are employed to investigate the genetic basis of this compound resistance, including target-site mutations and changes in the expression of resistance-related genes.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from individual insects (or specific tissues) from both resistant and susceptible populations using a commercial RNA extraction kit or a standard Trizol-based method.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers and/or random hexamers.
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Principle: qPCR is used to quantify the relative expression levels of target genes, such as the Met gene and genes encoding detoxification enzymes, in resistant versus susceptible insects.
-
Procedure:
-
Primer Design: Design qPCR primers for the target genes and at least two stable reference (housekeeping) genes. Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction: Set up qPCR reactions in a 96-well plate containing:
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers
-
cDNA template
-
Nuclease-free water
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative fold change in gene expression in the resistant population compared to the susceptible population, normalized to the reference genes.
-
3. DNA Sequencing for Met Gene Mutation Analysis:
-
Principle: DNA sequencing is used to identify single nucleotide polymorphisms (SNPs) or other mutations in the Met gene that may be associated with this compound resistance.
-
Procedure:
-
DNA Extraction: Extract genomic DNA from individual insects.
-
PCR Amplification: Design primers to amplify the coding region of the Met gene in overlapping fragments. Perform PCR using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences from resistant and susceptible individuals with a reference Met gene sequence to identify any mutations.
-
V. Signaling Pathway
This compound acts as an analog of juvenile hormone (JH). The JH signaling pathway is initiated by the binding of JH (or this compound) to the this compound-tolerant (Met) protein, which then forms a heterodimer with another bHLH-PAS protein, such as Taiman (Tai) or Germ cell-expressed (Gce). This complex then binds to JH response elements (JHREs) in the promoter regions of target genes, regulating their transcription to maintain the larval state and prevent metamorphosis.
References
Application Notes and Protocols for the Quantification of Methoprene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoprene is a widely used insect growth regulator (IGR) that mimics the action of juvenile hormone (JH) in insects.[1] It disrupts the normal life cycle, particularly metamorphosis, preventing larvae from developing into reproductive adults.[1] Given its extensive use in agriculture for crop protection, in public health for mosquito control, and in veterinary medicine for flea control, robust and sensitive analytical methods are essential for monitoring its residues in various matrices, ensuring food safety, and conducting environmental impact assessments.[1][2]
This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
Several analytical techniques have been established for the quantification of this compound, including Gas Chromatography/Mass Spectrometry (GC/MS), HPLC with Ultraviolet (UV) detection, and LC-MS/MS.[2] LC-MS/MS, in particular, offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex environmental samples. For routine analysis in less complex matrices or at higher concentrations, HPLC-UV is a cost-effective and reliable alternative.
Application Note 1: Quantification of this compound in Food Matrices by HPLC-UV
This method is adapted from established protocols for the analysis of this compound in food products like grains and produce.
Experimental Protocol
a. Sample Preparation (Extraction and Cleanup)
-
Homogenization: Weigh a representative portion of the food sample (e.g., 20 g of ground grain or homogenized produce).
-
Extraction: Add 100 mL of acetonitrile to the sample and homogenize at high speed for 3-5 minutes.
-
Salting-Out: Add sodium chloride to the extract to facilitate the separation of the acetonitrile layer.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the acetonitrile layer (containing this compound) from the aqueous and solid phases.
-
Hexane Wash: Transfer the acetonitrile supernatant to a separatory funnel and wash with acetonitrile-saturated hexane to remove non-polar interferences.
-
Column Cleanup: Concentrate the washed acetonitrile extract and load it onto a Florisil solid-phase extraction (SPE) cartridge for cleanup.
-
Elution: Elute the this compound from the cartridge with an appropriate solvent mixture (e.g., diethyl ether in hexane).
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
b. Instrumental Analysis (HPLC-UV)
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 254 nm or 264 nm.
-
Injection Volume: 10-20 µL.
-
Internal Standard (Optional but Recommended): Dibutyl phthalate (DBP) can be used as an internal standard to improve accuracy.
c. Calibration and Quantification
Prepare a series of this compound standard solutions of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration. Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
Workflow for this compound Quantification by HPLC-UV.
Application Note 2: Trace Level Quantification of this compound in Water by LC-MS/MS
This protocol is designed for high-sensitivity detection of this compound in environmental water samples, incorporating a derivatization step to enhance ionization efficiency.
Experimental Protocol
a. Materials and Reagents
-
Analytical Standards: (S)-Methoprene.
-
Derivatization Reagent: 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Solvents: HPLC-grade methanol, acetonitrile, ethyl acetate, and water.
-
SPE Cartridges: C18 or similar solid-phase extraction cartridges.
b. Sample Preparation
-
Collection: Collect water samples in clean glass bottles.
-
Spiking (Internal Standard): Spike a known volume of the water sample (e.g., 100 mL) with an internal standard (e.g., kinoprene) if available.
-
Solid-Phase Extraction (SPE): Pass the water sample through a pre-conditioned SPE cartridge to retain this compound.
-
Elution: Elute the cartridge with a small volume of ethyl acetate (e.g., 2 x 2 mL).
-
Concentration: Concentrate the eluate under a gentle stream of nitrogen at room temperature.
-
Derivatization: Reconstitute the residue in a suitable solvent and add the PTAD derivatization reagent. Allow the reaction to proceed at room temperature. This Diels-Alder cycloaddition makes this compound more readily ionizable, improving detection limits by up to 100-fold.
c. Instrumental Analysis (LC-MS/MS)
-
Instrument: Liquid Chromatography system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution using a mixture of water and methanol/acetonitrile (both containing a small amount of formic acid or ammonium formate to improve ionization).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Selected Reaction Monitoring (SRM) mode. Monitor the specific precursor-to-product ion transitions for the derivatized this compound (this compound-PTAD adduct).
d. Data Analysis
Quantification is performed using an external standard calibration curve prepared with derivatized this compound standards. The concentration in the original sample is calculated after correcting for any dilution or concentration factors.
Workflow for Trace this compound Analysis by LC-MS/MS.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for this compound quantification.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Foods | 0.001 - 0.02 µg/g | - | 74.6 - 84.6 | |
| HPLC-UV | Sunflower Seeds | 0.003 - 0.007 mg/kg | - | 102 - 109 | |
| LC-MS/MS | Water | ~6 pg/mL | 20 pg/mL | - | |
| LC-MS/MS | Dried Hemp | 0.01 - 0.2 ppm | LOQ at S/N ≥ 10 | 80 - 120 | |
| GC-MS/MS | Foods | - | - | 70 - 120 (for 74% of compounds) |
Mode of Action Signaling Pathway
This compound acts as a juvenile hormone (JH) agonist. In many insects, particularly mosquitoes, reproduction and vitellogenesis (yolk protein synthesis) are regulated by 20-hydroxyecdysone (20E). This compound can interfere with this process by modulating the 20E signaling pathway. Topical application of this compound has been shown to suppress the expression of key ecdysone-regulated genes, such as the Ecdysone Receptor (EcR) and Vitellogenin (Vg), leading to delayed ovarian development and egg maturation.
This compound's interference with ecdysone signaling.
References
Application Notes and Protocols for Methoprene Detection using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoprene is a juvenile hormone analog used as an insect growth regulator to control various insect pests. Its application in agriculture, stored product protection, and public health necessitates sensitive and reliable methods for monitoring its residues in environmental and food samples. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, high-throughput, and cost-effective screening method for the detection of this compound. This document provides a detailed overview of the principles, protocols, and performance characteristics of a competitive ELISA for this compound detection.
This compound acts by mimicking the natural juvenile hormone in insects, disrupting their normal development and preventing them from reaching maturity or reproducing. Due to its targeted mode of action, it is considered to have low toxicity to vertebrates. However, monitoring its levels is crucial to ensure they remain within regulatory limits and to assess environmental fate.
Principle of the Assay
The detection of this compound by ELISA is based on the principle of a competitive immunoassay. Since this compound is a small molecule (hapten), it is not immunogenic on its own. To elicit an antibody response, this compound is conjugated to a carrier protein. The competitive ELISA format is the most suitable for detecting small molecules like this compound.
In this assay, a specific antibody against this compound is immobilized on the surface of a microtiter plate. The sample containing this compound is mixed with a fixed amount of enzyme-labeled this compound (this compound-HRP conjugate). This mixture is then added to the antibody-coated wells. The this compound in the sample and the this compound-HRP conjugate compete for the limited number of binding sites on the antibody. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme of the bound this compound-HRP conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample results in less binding of the this compound-HRP conjugate and, therefore, a weaker color signal. The concentration of this compound in the sample is determined by comparing the absorbance with a standard curve generated using known concentrations of this compound.
Materials and Reagents
-
This compound ELISA Kit (or individual components)
-
Antibody-coated microtiter plate (96-well)
-
This compound standards
-
This compound-HRP conjugate
-
Wash Buffer (e.g., 20x concentrate)
-
Sample/Standard Diluent
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
-
Distilled or deionized water
-
Methanol or other suitable organic solvents for sample extraction
-
Vortex mixer
-
Centrifuge
-
Microplate reader (450 nm)
-
Pipettes and tips
-
Glass vials
Experimental Protocols
Reagent Preparation
-
Wash Buffer: If provided as a concentrate, dilute it to 1x with distilled or deionized water.
-
Standards and Samples: Allow all reagents and samples to reach room temperature before use. Prepare a serial dilution of this compound standards as per the kit instructions, typically ranging from 0 ppb to a few hundred ppb.
Sample Preparation
The appropriate sample preparation protocol is crucial for accurate results and will vary depending on the matrix.
a) Water Samples
-
Collect water samples in clean glass containers.
-
If the water contains particulate matter, centrifuge or filter the sample.
-
For samples with expected high concentrations of this compound, a dilution with the provided sample diluent may be necessary.
b) Soil Samples
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh a representative portion of the soil (e.g., 5-10 g) into a glass vial.
-
Add a suitable extraction solvent, such as methanol or acetonitrile (e.g., 2 mL of solvent per gram of soil).
-
Vortex the mixture vigorously for 2-3 minutes.
-
Centrifuge the sample to pellet the soil particles.
-
Carefully collect the supernatant (extract).
-
The extract may need to be diluted with the sample diluent to fall within the assay's dynamic range and to minimize matrix effects.
c) Food Samples (e.g., Grains, Fruits)
-
Homogenize a representative portion of the food sample.
-
Weigh a portion of the homogenized sample (e.g., 5-10 g) into a glass vial.
-
Add an extraction solvent (e.g., acetonitrile or methanol) and homogenize or vortex thoroughly.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant. A clean-up step using solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering substances.
-
Dilute the final extract with the sample diluent before analysis.
Assay Procedure
-
Add a specific volume (e.g., 50 µL) of the standards, prepared samples, and a blank (sample diluent) to the designated wells of the antibody-coated microtiter plate.
-
Add the this compound-HRP conjugate (e.g., 50 µL) to each well.
-
Mix gently by shaking the plate manually or using a plate shaker.
-
Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature.
-
After incubation, wash the plate 3-5 times with 1x Wash Buffer. Ensure to remove all residual liquid after the final wash by tapping the plate on a clean paper towel.
-
Add the Substrate Solution (e.g., 100 µL) to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) for color development.
-
Add the Stop Solution (e.g., 50 µL) to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Presentation
The following tables summarize the performance characteristics of a this compound ELISA based on data from scientific literature. It is important to note that these values may vary between different ELISA kits and laboratories.
Table 1: Performance Characteristics of a this compound Competitive ELISA
| Parameter | Value | Reference |
| Assay Principle | Competitive ELISA | [General knowledge from various sources] |
| IC50 (50% Inhibition) | Varies depending on antibody/hapten | Specific values are highly dependent on the assay components and are not readily available in literature. |
| Limit of Detection (LOD) | Typically in the low ppb range | Specific values are matrix-dependent and not consistently reported across studies. |
| Assay Time | Approximately 1.5 - 2 hours | [Based on typical ELISA protocols] |
| Sample Volume | 50 µL | [Based on typical ELISA protocols] |
Table 2: Cross-Reactivity Profile
Cross-reactivity is a critical parameter for immunoassays, indicating the specificity of the antibody. The following is a hypothetical representation, as detailed cross-reactivity data for a specific this compound ELISA kit is not publicly available.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Hydroprene | < 1 |
| Kinoprene | < 1 |
| Pyriproxyfen | < 0.1 |
| Other Insecticides | < 0.1 |
Note: The values in this table are illustrative. Actual cross-reactivity should be determined for each specific assay.
Visualizations
Caption: Workflow for this compound Detection using Competitive ELISA.
Caption: Principle of Competitive ELISA for this compound Detection.
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the following formula: %B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Plot a standard curve of %B/B₀ versus the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background/Low signal | Insufficient washing; Contaminated reagents; Incorrect incubation times/temperatures. | Ensure thorough washing; Use fresh reagents; Follow the protocol precisely for incubation steps. |
| Poor standard curve | Improper standard dilution; Reagent degradation. | Prepare fresh standards accurately; Check the expiration dates of the kit components. |
| High variability between replicates | Pipetting errors; Inconsistent washing. | Use calibrated pipettes and ensure consistent technique; Ensure uniform washing across the plate. |
| Sample results out of range | Sample concentration is too high or too low. | Dilute or concentrate the sample extract and re-run the assay. |
| Matrix effects | Interfering substances in the sample extract. | Implement a more rigorous sample clean-up procedure (e.g., SPE); Dilute the sample further if possible. |
Conclusion
The competitive ELISA provides a sensitive, specific, and efficient method for the screening of this compound residues in a variety of sample matrices. Proper sample preparation and adherence to the assay protocol are essential for obtaining accurate and reproducible results. For regulatory purposes, positive results obtained by ELISA should be confirmed by a confirmatory analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting & Optimization
Improving methoprene solubility in aqueous solutions for experiments
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for improving the solubility of methoprene in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a lipophilic compound and is characterized by its very low solubility in water.[1][2] Published solubility values vary slightly depending on the temperature and specific experimental conditions, but they are consistently in the low milligrams per liter (mg/L) range. Values have been reported as 1.4 mg/L at 25°C and 6.85 mg/L at 20°C.[1][3] For most experimental purposes, it is considered practically insoluble.
Q2: Why is preparing aqueous solutions of this compound challenging?
A2: this compound's chemical structure contains long hydrocarbon chains and an ester group, making it highly nonpolar or hydrophobic (water-repelling). This causes it to resist dissolving in polar solvents like water. Direct addition of this compound, which is typically an amber-colored oil, to an aqueous medium will result in an immiscible mixture rather than a solution.
Q3: In which organic solvents is this compound soluble?
A3: this compound is miscible with or highly soluble in most common organic solvents. This property is key to preparing aqueous working solutions. The most common laboratory practice is to first create a concentrated stock solution in a water-miscible solvent. Specific solubility data is available for several solvents.
Q4: How stable is this compound in an aqueous solution during an experiment?
A4: this compound's stability in aqueous solutions is highly dependent on light exposure. It degrades rapidly in the presence of sunlight (photodegradation). The half-life in pond water exposed to sunlight can be as short as 30 to 40 hours. However, if protected from light and maintained at a neutral pH (5-9), it is significantly more stable. For multi-day experiments, it is crucial to protect solutions from light and consider preparing fresh working solutions daily to ensure consistent concentrations.
Data Summary: this compound Solubility
The following table summarizes the solubility of this compound in water and various organic solvents, providing a quick reference for selecting an appropriate solvent for stock solution preparation.
| Solvent | Temperature | Solubility | Citation(s) |
| Water | 25 °C | 1.4 mg/L | |
| Water | 20 °C | 1.39 - 6.85 mg/L | |
| Ethanol | Not Specified | ~10 mg/mL | |
| Ethanol | Not Specified | 95 mg/mL | |
| Dimethylformamide (DMF) | Not Specified | ~20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | Not Specified | ~10 - 50 mg/mL | |
| Acetone | Not Specified | 50 mg/mL |
Troubleshooting Guide
Issue: After adding my this compound stock solution to my aqueous buffer, a precipitate, cloudiness, or oily film appeared.
-
Possible Cause 1: Low Co-solvent Concentration. The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous solution may be too low to maintain this compound's solubility.
-
Solution: Increase the final concentration of the organic co-solvent. For example, if a 0.1% final DMSO concentration causes precipitation, try increasing it to 0.5% or 1.0%. Caution: Always run a vehicle control with the same final solvent concentration to ensure the solvent itself does not affect your experimental model.
-
-
Possible Cause 2: Exceeding the Solubility Limit. The target concentration of this compound in the final aqueous solution is too high, causing it to "crash out" of the solution.
-
Solution 1: Lower the final desired concentration of this compound in your working solution.
-
Solution 2: Incorporate a surfactant to create a stable micro-emulsion or micellar solution. This is a common technique in commercial formulations. A non-ionic surfactant like Tween 80 can be added to the aqueous buffer before the this compound stock solution is introduced.
-
Issue: My experimental results are inconsistent across different days.
-
Possible Cause: this compound Degradation. If your solutions are exposed to ambient or UV light, the this compound is likely degrading over time, leading to a lower effective concentration in later experiments.
-
Solution: Prepare fresh working solutions from your stock immediately before each experiment. Store both stock and working solutions in amber glass vials or wrap them in aluminum foil to protect them from light. Store stock solutions at -20°C for long-term stability.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the standard method for dissolving this compound in a water-miscible organic solvent.
-
Select Solvent: Choose a high-purity, anhydrous grade of a suitable water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol.
-
Weigh this compound: In a chemical fume hood, accurately weigh the desired amount of neat this compound oil into a sterile, light-protecting (amber) glass vial.
-
Add Solvent: Add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolve: Cap the vial securely and vortex or sonicate until the this compound is completely dissolved and the solution is clear. Sonication is often recommended to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C for long-term use. For short-term use, 2-8°C is also acceptable.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol details the dilution of the organic stock solution into your final experimental medium.
-
Prepare Aqueous Phase: Measure the final required volume of your aqueous buffer or cell culture medium into a sterile container.
-
Calculate Volume: Determine the volume of the stock solution needed to achieve your target final this compound concentration. Ensure the final organic solvent concentration is minimal and consistent across all treatments and controls.
-
Dilute: While vigorously stirring or vortexing the aqueous phase, slowly add the calculated volume of the this compound stock solution drop-by-drop. Adding the stock to the stirred buffer (and not the other way around) is critical to prevent localized high concentrations that can cause immediate precipitation.
-
Inspect: Visually inspect the final solution for any signs of precipitation or cloudiness. A clear, homogenous solution is desired.
-
Use Immediately: Use the freshly prepared working solution promptly and protect it from light throughout the experiment.
Protocol 3: Enhanced Aqueous Dispersion Using a Surfactant
This protocol is for situations where precipitation occurs or a more stable dispersion is required.
-
Prepare Surfactant-Aqueous Phase: Add a small amount of a non-ionic surfactant, such as Tween 80 (Polysorbate 80), to your aqueous buffer. A common starting point is a final concentration of 0.05% to 0.1% (v/v). Mix thoroughly.
-
Prepare this compound Stock: Create a concentrated stock solution in an organic solvent as described in Protocol 1. An example formulation for in-vivo work uses a combination of solvents and surfactants.
-
Dilute: While vigorously stirring the surfactant-containing aqueous phase, slowly add the calculated volume of the this compound stock solution. The surfactant molecules will help to form micelles around the hydrophobic this compound, creating a stable micro-emulsion or colloidal suspension.
-
Control Group: Remember to include a vehicle control containing the same final concentrations of the organic solvent and the surfactant.
Visualized Workflows and Mechanisms
Caption: Standard workflow for preparing an aqueous this compound solution.
Caption: Troubleshooting logic for precipitation issues.
Caption: Diagram of surfactant molecules forming a micelle to solubilize this compound.
References
Methoprene Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of methoprene under various laboratory conditions. It includes troubleshooting guides for experimental challenges and frequently asked questions to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence this compound's stability in a laboratory setting?
A1: this compound's stability is primarily influenced by light, temperature, and the presence of microorganisms. It is particularly susceptible to degradation by sunlight (photolysis) and microbial action.[1][2][3] When protected from light, this compound is relatively stable in aqueous solutions within a pH range of 5 to 9.[4]
Q2: What is the expected half-life of this compound in different laboratory matrices?
A2: The half-life of this compound varies significantly depending on the matrix and conditions. In sterile aqueous solutions shielded from light, it is stable for over 30 days.[4] However, when exposed to sunlight in water, its half-life can be as short as 30 to 40 hours. In soil, microbial degradation leads to a half-life of approximately 10 to 14 days.
Q3: What are the major degradation products of this compound?
A3: The primary degradation pathways for this compound are photodegradation and metabolism by microorganisms. Key degradation products that have been identified include this compound acid, 7-methoxycitronellal, and 7-methoxycitronellic acid.
Q4: How does temperature affect the stability of this compound?
A4: Temperature can influence the rate of this compound degradation. Studies have shown that degradation is more rapid at higher temperatures. For instance, in one study, the degradation half-life was between 10 and 35 days at 20°C, while it was greater than or equal to 35 days at 4.5°C.
Quantitative Data Summary
The following tables summarize the degradation kinetics of this compound under various conditions.
Table 1: Half-life of this compound in Aqueous Media
| Condition | pH | Temperature (°C) | Half-life | Citation(s) |
| Pond Water (Sunlight) | Not Specified | Not Specified | 30-40 hours | |
| Sterile Water (Dark) | 5-9 | Not Specified | > 30 days | |
| Water (General) | Not Specified | 4.5 | ≥ 35 days | |
| Water (General) | Not Specified | 20 | 10-35 days |
Table 2: Half-life of this compound in Other Media
| Medium | Condition | Half-life | Citation(s) |
| Soil | Aerobic | 10-14 days | |
| Alfalfa | Field Application | < 2 days | |
| Rice | Field Application | < 1 day |
Experimental Protocols
Detailed methodologies for key stability and degradation studies are provided below, based on established guidelines.
Hydrolysis Study Protocol (Adapted from OECD Guideline 111 & EPA OCSPP 835.2120)
This protocol is designed to determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable organic solvent. The final concentration of the organic solvent in the test solution should be minimal, typically less than 1%.
-
Test Setup:
-
Add a known concentration of the this compound stock solution to the sterile buffer solutions. The final concentration of this compound should not exceed half of its water solubility.
-
Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).
-
Include control samples (buffer without this compound) and sterile controls (to ensure no microbial degradation).
-
-
Sampling: Collect samples at appropriate time intervals.
-
Analysis: Analyze the concentration of this compound and any major degradation products using a validated stability-indicating HPLC method.
-
Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH value by plotting the concentration of this compound versus time and fitting the data to a first-order rate equation.
Aqueous Photolysis Study Protocol (Adapted from OECD Guideline 316 & EPA OCSPP 835.2210)
This protocol evaluates the degradation of this compound in water when exposed to simulated sunlight.
-
Test Solution Preparation: Prepare a solution of this compound in sterile, buffered (pH 7) purified water.
-
Light Source: Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to ensure a spectrum above 290 nm.
-
Test Setup:
-
Place the test solution in quartz tubes to allow for UV light penetration.
-
Expose the samples to the light source at a constant temperature (e.g., 25°C).
-
Include dark control samples wrapped in aluminum foil to assess abiotic hydrolysis concurrently.
-
-
Sampling: Collect samples from both irradiated and dark control tubes at various time points.
-
Analysis: Quantify the concentration of this compound and its photoproducts using HPLC.
-
Data Analysis: Calculate the photolysis rate constant and half-life. The degradation in the dark controls should be subtracted from the degradation in the irradiated samples to determine the net photolytic degradation.
Troubleshooting Guides
HPLC Analysis of this compound
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary silanol interactions on the column.- Column overload.- Mismatch between sample solvent and mobile phase. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the mobile phase or system. | - Implement a robust needle wash program.- Use fresh, high-purity solvents and flush the system. |
| Variable Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Pump malfunction. | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Check pump seals and check valves for leaks or salt buildup. |
| Loss of Sensitivity | - Contamination of the mass spectrometer ion source (for LC-MS).- Adsorption of this compound to glass surfaces. | - Clean the ion source.- Use silanized glassware or include a keeper solvent during sample evaporation. |
Visualizations
References
- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides this compound, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccme2.vsmdev.ca [ccme2.vsmdev.ca]
- 3. This compound General Fact Sheet [npic.orst.edu]
- 4. beyondpesticides.org [beyondpesticides.org]
Technical Support Center: Optimizing Methoprene Concentration for Larval Development Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing methoprene in insect larval development assays. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a biochemical pesticide classified as an insect growth regulator (IGR).[1][2] It functions as a juvenile hormone (JH) analog, mimicking the natural hormones that control insect development.[1][2][3] Instead of direct toxicity, this compound interferes with the normal maturation process. Larvae exposed to effective concentrations of this compound are prevented from successfully molting into the adult stage, leading to mortality primarily at the pupal stage and thus preventing reproduction.
Q2: At which larval instar should I apply this compound for maximum effect?
A2: this compound is most effective when applied to late-instar larvae, typically the 3rd or 4th instar. Younger larvae may be less susceptible, while pupae and adult insects are not affected by its growth-regulating properties. For species like Aedes aegypti, exposure starting from the late 3rd or early 4th instar is recommended for optimal results.
Q3: What is the best solvent to use for preparing this compound solutions?
A3: this compound is poorly soluble in water. Therefore, an organic solvent is required to prepare a stock solution. Acetone and ethanol are the most commonly recommended solvents for this purpose. The final concentration of the solvent in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the larvae. Always include a solvent-only control in your experimental design.
Q4: How long should I run the experiment and what endpoints should I measure?
A4: Since this compound acts by disrupting development, experiments must be monitored until all individuals in the control group have either emerged as adults or died. This can take several days to over a week, depending on the insect species and environmental conditions. The primary endpoint is the Inhibition of Emergence (IE) , typically expressed as IE₅₀ or IE₉₀, which is the concentration that inhibits adult emergence in 50% or 90% of the treated larvae, respectively. Daily counts of live larvae, dead larvae, pupae, and emerged adults are necessary.
Q5: What are typical effective concentrations of this compound?
A5: Effective concentrations vary significantly depending on the insect species, formulation used, and experimental conditions. For mosquito species like Aedes aegypti, the EI₅₀ (50% emergence inhibition) can range from 0.13 µg/L to 60 µg/L, though values between 0.13 µg/L and 3 µg/L are more commonly reported. For Culex pipiens, the LC₅₀ has been reported around 246.8 µg/L in some studies. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific target species and conditions.
Troubleshooting Guide
This guide addresses common problems encountered during this compound larval development assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Mortality in Control Group (>10-20%) | 1. Solvent Toxicity: The concentration of the solvent (e.g., acetone, ethanol) is too high. 2. Contamination: Contaminated water, food, or glassware. 3. Handling Stress: Improper or rough handling of larvae during transfer. 4. Unsuitable Rearing Conditions: Incorrect temperature, overcrowding, or insufficient food leading to stress and mortality. 5. Pathogen Infection: The larval colony may be infected with bacteria or fungi. | 1. Ensure the final solvent concentration in the assay cups does not exceed 1%. Run a preliminary test to confirm your solvent concentration is not toxic. 2. Use deionized or dechlorinated water. Autoclave or thoroughly clean all equipment. 3. Handle larvae gently using a wide-bore pipette or dropper to minimize physical injury. 4. Maintain optimal rearing temperature (e.g., 25-28°C), avoid larval densities greater than 1 larva/mL, and provide adequate food daily. 5. Discard the infected colony and start with a new, healthy batch of larvae. Maintain strict hygiene in your insectary. |
| No Dose-Response Observed / Low Mortality at High Concentrations | 1. Insect Resistance: The target insect population may have developed resistance to this compound. 2. Incorrect Solution Preparation: Errors in calculating dilutions or preparing the stock solution. 3. Compound Degradation: this compound stock solution may have degraded due to improper storage (e.g., exposure to light). 4. Inappropriate Larval Stage: Larvae may have been too old (already pupating) at the start of the assay. | 1. Test a known susceptible laboratory strain in parallel to your field-collected population to calculate a resistance ratio. 2. Double-check all calculations for serial dilutions. Prepare a fresh stock solution from a reliable source of technical grade this compound. 3. Store this compound stock solutions in dark glass bottles in a refrigerator. Prepare fresh working dilutions for each experiment. 4. Ensure you are using synchronized, late 3rd or early 4th instar larvae for the assay. |
| Inconsistent Results Between Replicates or Assays | 1. Uneven Application: Inconsistent volume of this compound solution added to replicates. 2. Inconsistent Larval Age/Stage: Using a mix of different larval instars. 3. Environmental Fluctuations: Variations in temperature, light, or feeding regime between assays. 4. Pipetting Errors: Inaccurate pipetting during serial dilutions. | 1. Calibrate pipettes regularly. Gently stir the water in each cup after adding the this compound solution to ensure even distribution. 2. Use a synchronized batch of larvae for all replicates and assays. 3. Conduct assays in a temperature-controlled incubator with a consistent photoperiod (e.g., 12:12 L:D). Standardize the amount and timing of feeding. 4. Use calibrated volumetric flasks and pipettes for preparing stock solutions and dilutions to minimize errors. |
Data Presentation: Efficacy of this compound
The following tables summarize the effective concentrations of this compound required to inhibit adult emergence in various mosquito species, as reported in the literature. These values are highly dependent on the strain, formulation, and specific bioassay conditions.
Table 1: this compound Concentration for 50% Inhibition of Emergence (IE₅₀) in Mosquitoes
| Species | Strain / Location | IE₅₀ (ppb or µg/L) | Reference |
| Aedes aegypti | Uberlândia, Brazil | 19.95 | |
| Aedes aegypti | Rockefeller | 0.13 - 60 (common range 0.13 - 3) | |
| Aedes albopictus | N/A | ~1.818 (Meta-analysis value) | |
| Culex pipiens | N/A | ~0.428 (Meta-analysis value) | |
| Culex quinquefasciatus | N/A | LC₅₀ of 0.84 µg/L for pyriproxyfen (similar IGR) |
Table 2: this compound Concentration for 95% Inhibition of Emergence (IE₉₅) in Mosquitoes
| Species | Strain / Location | IE₉₅ (ppb or µg/L) | Reference |
| Aedes aegypti | Uberlândia, Brazil | 72.08 | |
| Culex annulirostris | N/A | 1.35 |
Note: ppb (parts per billion) is equivalent to µg/L.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Prepare 1% Stock Solution:
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Weigh 100 mg of technical grade S-Methoprene using an analytical balance.
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Dissolve the this compound in 10 mL of high-purity acetone or ethanol in a glass volumetric flask. This creates a 10,000 ppm (mg/L) or 1% stock solution.
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Store this stock solution in a tightly sealed, amber glass bottle at 4°C.
-
-
Prepare Serial Dilutions:
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Perform serial dilutions from the stock solution using the same solvent to create a range of working solutions.
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Example for making a 100 ppm solution: Take 1 mL of the 10,000 ppm stock solution and add it to 99 mL of solvent.
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Prepare a series of concentrations that will bracket the expected IE₅₀ and IE₉₀. A common range for initial screening is 0.25, 1, 5, and 25 ppb.
-
Protocol 2: Larval Development Bioassay
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Setup:
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Label disposable bioassay cups (e.g., 200-300 mL capacity) for each concentration and control group, with at least four replicates per group.
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Prepare two control groups: a negative control (water and larval food only) and a solvent control (water, larval food, and the same amount of solvent used in the treatment groups).
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Add 199 mL of dechlorinated or deionized water to each cup.
-
-
Treatment Application:
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Add 1 mL of the appropriate this compound working solution (or pure solvent for the solvent control) to each corresponding cup to reach a final volume of 200 mL.
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Gently stir the water in each cup with a clean glass rod to ensure the compound is evenly distributed.
-
-
Larval Introduction:
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Using a wide-bore plastic pipette, introduce 20-25 late 3rd or early 4th instar larvae into each cup.
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Record the exact number of larvae added to each replicate.
-
-
Incubation and Monitoring:
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Cover the cups with fine mesh netting secured with a rubber band to prevent escaped adults and contamination.
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Maintain the assays under controlled conditions, typically 25-28°C with a 12:12 hour light:dark photoperiod.
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Provide a small, standardized amount of larval food (e.g., fish flakes, yeast-lactalbumin mix) to each cup daily or every other day.
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Daily, record the number of dead larvae, live larvae, pupae, and emerged adults in each cup. Remove any emerged adults or dead individuals after counting.
-
-
Data Analysis:
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Continue the assay until all individuals in the control groups have emerged or died.
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If mortality in the solvent control group is between 5% and 20%, correct the mortality data for the treatment groups using Abbott's formula. If control mortality exceeds 20%, the experiment should be repeated.
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Calculate the percentage of emergence inhibition for each concentration.
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Use probit analysis to determine the IE₅₀ and IE₉₅ values and their 95% confidence intervals.
-
Visualizations
Juvenile Hormone Signaling Pathway
Caption: Juvenile Hormone (JH) or its analog, this compound, binds to the Met receptor, leading to the activation of Kr-h1 and repression of metamorphic genes.
Experimental Workflow for this compound Bioassay
Caption: Standard workflow for a this compound larval bioassay, from preparation and execution to data analysis.
References
Identifying and minimizing methoprene experimental artifacts
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize potential artifacts in experiments involving methoprene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound stock solution is cloudy or precipitates when added to my aqueous media. What should I do?
A1: This is a common issue due to this compound's low water solubility.
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Solvent Choice: this compound is highly soluble in organic solvents. Ensure you are using an appropriate solvent for your stock solution. Dimethyl sulfoxide (DMSO), ethanol, and acetone are commonly used.[1][2]
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Stock Concentration: Avoid making your stock solution too concentrated. While soluble in DMSO and ethanol at concentrations up to 50-95 mg/mL, such high concentrations are more likely to precipitate when diluted into an aqueous buffer.[1] A stock concentration of 1-10 mg/mL is often more manageable.
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Final Solvent Concentration: Keep the final concentration of the organic solvent in your experimental media as low as possible (typically <0.1% v/v). High concentrations of solvents like DMSO can have their own biological effects, creating a different kind of artifact.
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Sonication: Gentle sonication can help redissolve small amounts of precipitate in your stock solution.[1]
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Preparation Method: When diluting, add the this compound stock solution to your media while vortexing or stirring to ensure rapid and even dispersal, which can prevent localized precipitation.
Q2: I am observing unexpected effects in my control group treated only with the solvent (e.g., DMSO). How do I interpret these results?
A2: This indicates that the solvent itself is active in your experimental system, which is a critical artifact to control for.
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Solvent Control is Essential: The solvent-only control is your baseline. Any effects observed in this group must be subtracted from the effects seen in the this compound-treated group.
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Reduce Solvent Concentration: The most effective way to minimize solvent artifacts is to reduce its final concentration. Test a range of lower solvent concentrations to find a level that does not produce confounding effects in your system.
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Alternative Solvents: If reducing the concentration is not feasible, consider testing alternative solvents. For example, if DMSO is problematic, ethanol might be a suitable alternative, depending on your experimental model.
Q3: I suspect my this compound is degrading during my multi-day experiment. How can I confirm and prevent this?
A3: this compound is susceptible to degradation, particularly from light and microbial activity. This can lead to a decrease in the effective concentration over time, creating a significant experimental artifact.
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Protect from Light: this compound is rapidly degraded by sunlight (photodegradation). Conduct experiments in low-light conditions or use amber-colored plates/tubes to protect the compound.
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Static Renewal: For aqueous experiments lasting more than 24 hours, a static renewal approach is recommended. This involves replacing the experimental medium with freshly prepared this compound solution every 24 hours. This ensures a more consistent concentration of the active compound.
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Sterile Conditions: Microbial degradation is a major route of this compound breakdown. Whenever possible, conduct experiments under sterile conditions to minimize microbial growth.
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Analytical Confirmation (Optional): For critical experiments, you can quantify the concentration of this compound in your media over time using analytical methods like HPLC-MS/MS to directly measure its degradation rate under your specific experimental conditions.
Q4: I am working with a non-insect (vertebrate) model and observing unexpected developmental or transcriptional changes. Could this be an artifact of this compound treatment?
A4: Yes, this is a well-documented off-target effect. This compound and its metabolites can activate vertebrate Retinoid X Receptors (RXRs), which are involved in a wide range of developmental and metabolic pathways.
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Mechanism: this compound acid, a metabolite of this compound, can bind to and activate RXRs, mimicking the action of endogenous ligands like 9-cis-retinoic acid. This can lead to the transcription of genes regulated by RXR-containing heterodimers.
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Experimental Controls:
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Include a Positive Control: Use a known RXR agonist (e.g., 9-cis-retinoic acid) as a positive control to compare the effects with those of this compound.
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Test Metabolites: If possible, test the primary metabolites (like this compound acid) directly to see if they recapitulate the observed effects.
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RXR Antagonist: Use an RXR antagonist in conjunction with this compound. If the antagonist blocks the effects of this compound, it provides strong evidence that the observed activity is mediated through the RXR pathway.
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Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Solubility in Common Laboratory Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~50 mg/mL (161 mM) | |
| Ethanol | ~95 mg/mL (306 mM) | |
| Acetone | ~50 mg/mL (161 mM) | |
| Dimethyl formamide | ~20 mg/mL | |
| Water | ~1.4 - 6.85 mg/L (ppm) |
Table 2: Stability and Degradation Half-Life
| Condition | Half-Life | Reference(s) |
| Pond Water (in sunlight) | ~30-40 hours | |
| Soil | ~10-14 days | |
| Alfalfa (in sunlight) | < 2 days | |
| Atmosphere (vs. Hydroxyl Radicals) | ~1.5 hours | |
| Atmosphere (vs. Ozone) | ~48 minutes |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, usable stock solution of this compound and dilute it to a final working concentration for experiments, minimizing precipitation and solvent artifacts.
Materials:
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This compound (analytical standard)
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Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol
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Sterile, amber-colored microcentrifuge tubes or glass vials
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Calibrated pipettes
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Vortex mixer
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Sterile experimental medium (e.g., cell culture media, buffer)
Methodology:
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Stock Solution Preparation (e.g., 10 mg/mL): a. Tare a sterile, amber-colored vial on an analytical balance. b. Carefully weigh out 10 mg of this compound into the vial. c. Add 1 mL of anhydrous DMSO or ethanol to the vial. d. Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. A brief sonication may be used if needed. e. Store the stock solution at -20°C, protected from light. It is stable for at least one year when stored properly in solvent at -80°C.
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Working Solution Preparation: a. Warm the stock solution to room temperature before opening. b. Perform serial dilutions of the stock solution in your chosen solvent to create an intermediate stock that can be more accurately pipetted for the final dilution. c. To prepare the final working concentration, vigorously vortex the experimental medium while slowly adding the required volume of the this compound intermediate stock. For example, to achieve a 10 µg/mL final concentration from a 10 mg/mL stock, add 1 µL of stock to 1 mL of media. d. Ensure the final solvent concentration is below 0.1% (e.g., for a 1:1000 dilution, the final solvent concentration is 0.1%).
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Solvent Control Preparation: a. Prepare a parallel control medium that contains the same final concentration of the solvent (e.g., 0.1% DMSO) but no this compound. This is crucial for distinguishing the effects of the compound from the effects of the solvent.
Visualizations
Caption: Off-target activation of vertebrate RXR by a this compound metabolite.
Caption: A logical workflow for diagnosing this compound experimental artifacts.
References
Impact of pH on methoprene efficacy in aquatic bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting aquatic bioassays to evaluate the efficacy of methoprene, with a specific focus on the impact of pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results across replicates at the same pH. | 1. Inaccurate pH measurement or unstable pH during the bioassay. 2. Uneven distribution of this compound in the test solution. 3. Variability in the health or developmental stage of the test organisms. 4. Contamination of glassware or test solutions. | 1. Calibrate the pH meter before each use and monitor the pH of the test solutions daily, adjusting as necessary with appropriate buffers. 2. Ensure thorough mixing of the stock solution and individual test solutions. Use a carrier solvent like acetone or ethanol for better dissolution of this compound in water. 3. Use organisms from the same cohort and at a consistent developmental stage (e.g., third instar larvae). 4. Thoroughly clean all glassware with a laboratory-grade detergent and rinse with deionized water. |
| Low or no observed effect of this compound at expected effective concentrations. | 1. Degradation of this compound due to improper storage or exposure to UV light. 2. The pH of the test water is outside the optimal range for this compound stability, although this compound is generally stable. 3. The test organisms are from a resistant population. | 1. Store this compound stock solutions in dark glass bottles at 4°C. Prepare fresh dilutions for each experiment. Minimize exposure of test solutions to direct sunlight. 2. While this compound is stable in a pH range of 5-9, verify the pH of your test water. 3. Source test organisms from a known susceptible laboratory strain. If using field-collected organisms, consider performing baseline susceptibility tests. |
| High mortality in control groups. | 1. Poor water quality (e.g., presence of chlorine, heavy metals). 2. Stress on the organisms due to handling or inappropriate environmental conditions (e.g., temperature, dissolved oxygen). 3. Contamination of the test water or food source. | 1. Use high-purity deionized or distilled water for preparing test solutions. 2. Acclimate organisms to the test conditions for at least 24 hours before starting the bioassay. Ensure proper aeration and maintain a constant temperature. 3. Use clean equipment and high-quality food for the organisms. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability in aquatic bioassays?
A1: this compound is stable in water and in the presence of dilute acids and alkalis. It has been reported to be very stable within a pH range of 5 to 9. Therefore, within this range, pH is not expected to be a significant factor in the chemical degradation of this compound during a standard bioassay.
Q2: How does this compound work, and why is the larval stage targeted?
A2: this compound is an insect growth regulator (IGR) that mimics the action of the natural juvenile hormone in insects.[1][2] It interferes with the insect's life cycle, preventing larvae from molting into the adult stage.[1][3][4] Applying this compound during the larval stage ensures that the insect ingests or comes into contact with the compound at a critical point in its development, leading to mortality at the pupal stage and preventing the emergence of reproductive adults.
Q3: Can the pH of the water directly affect the test organisms, and how can I control for this?
A3: Yes, extreme pH levels can negatively impact the health and development of aquatic organisms, including mosquito larvae. Optimal development for many mosquito species occurs in neutral to slightly acidic conditions (pH 6.5-7.5). It is crucial to include a pH control group (without this compound) for each pH level being tested to differentiate between the effects of pH on the organism and the effects of this compound.
Q4: What solvent should I use to dissolve this compound for my stock solution?
A4: this compound has low water solubility. Therefore, a carrier solvent such as acetone or ethanol is recommended to prepare the stock solution. Ensure the final concentration of the solvent in the test water is minimal (typically less than 0.1%) and that a solvent control group is included in your experimental design.
Impact of pH on this compound Efficacy: Data Summary
Table 1: Qualitative Stability of this compound at Various pH Levels
| pH Range | Stability | Efficacy Impact |
| 5.0 - 9.0 | High | Expected to be stable with minimal impact on efficacy due to chemical degradation. |
| < 5.0 | Generally Stable | Potential for slight alterations in bioavailability, but major degradation is not expected. |
| > 9.0 | Generally Stable | Potential for slight alterations in bioavailability, but major degradation is not expected. |
Experimental Protocol: Assessing the Impact of pH on this compound Efficacy
This protocol outlines a method for conducting a static non-renewal aquatic bioassay to determine the median lethal concentration (LC50) of this compound for mosquito larvae at different pH levels.
1. Materials
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This compound (analytical grade)
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Acetone or ethanol (carrier solvent)
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Deionized or distilled water
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pH buffers (for pH 4, 5, 6, 7, 8, 9)
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Third instar larvae of a susceptible mosquito strain (e.g., Aedes aegypti or Culex quinquefasciatus)
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Glass beakers or disposable cups (250 mL)
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Pipettes and micropipettes
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Calibrated pH meter
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Small fish net or strainer
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Larval food (e.g., yeast extract, fish food)
2. Preparation of Test Solutions
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Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen carrier solvent. Store in a dark glass bottle at 4°C.
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Working Solutions: Prepare serial dilutions from the stock solution to create a range of concentrations (e.g., 0.001, 0.005, 0.01, 0.05, 0.1 mg/L).
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pH-Adjusted Water: For each pH level to be tested, prepare a sufficient volume of deionized water adjusted to the target pH using appropriate buffers.
3. Experimental Setup
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For each pH level, label a series of beakers for each this compound concentration and for the controls (water control and solvent control).
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Add 100 mL of the corresponding pH-adjusted water to each beaker.
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Add the appropriate volume of the this compound working solution to each treatment beaker.
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Add the same volume of carrier solvent to the solvent control beakers.
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Add only pH-adjusted water to the water control beakers.
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Gently stir each solution.
4. Bioassay Procedure
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Introduce 20-25 third instar larvae into each beaker.
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Provide a small amount of larval food to each beaker.
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Maintain the bioassay at a constant temperature (e.g., 25 ± 2°C) and photoperiod (e.g., 12:12 light:dark cycle).
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Monitor mortality at 24, 48, and 72 hours post-introduction. Larvae are considered dead if they do not move when gently prodded.
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Record the number of dead larvae at each time point for each concentration and pH level.
5. Data Analysis
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Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
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Use probit analysis to calculate the LC50 values and their 95% confidence intervals for each pH level at each time point.
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Compare the LC50 values across the different pH levels to determine the impact of pH on this compound efficacy.
Visualizations
Caption: Experimental workflow for assessing the impact of pH on this compound efficacy.
Caption: Simplified signaling pathway of this compound in insects.
References
Methoprene Photostability: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of methoprene and its implications for experimental work. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound when exposed to light?
A1: this compound is susceptible to photodegradation, meaning it breaks down when exposed to light, particularly ultraviolet (UV) radiation. Its stability is influenced by the experimental conditions, including the light source, intensity, and the medium in which it is dissolved. In the presence of sunlight, this compound degrades rapidly in water and on inert surfaces.[1][2] For instance, in pond water, its half-life can be as short as 30 to 40 hours.[1]
Q2: What are the primary degradation products of this compound upon light exposure?
A2: The primary and most well-documented photodegradation product of this compound is 7-methoxycitronellal.[3] Other potential, less abundant degradation products that may be observed depending on the conditions include methoprenic acid and citronellal.[3] Researchers should be aware of these potential byproducts as they may have their own biological activities or interfere with experimental results.
Q3: How does the formulation of this compound affect its photostability?
A3: The formulation can significantly impact this compound's photostability. For example, microencapsulated formulations are designed to extend the field persistence of this compound from approximately 24 hours to 4-7 days under summer sunlight conditions. In experimental settings, it is crucial to consider whether the this compound being used is in its technical grade or a formulated product, as the latter may contain stabilizers that affect its degradation rate.
Q4: What are the implications of this compound's photostability for in vitro and in vivo experiments?
A4: The photodegradation of this compound can lead to a decrease in its effective concentration over the course of an experiment, potentially leading to inaccurate or misleading results. It is crucial to control and monitor the light conditions of your experiments. For cell culture experiments, the type of lighting in the laboratory and the material of the culture vessels can influence the rate of degradation. For in vivo studies, especially in aquatic environments, the depth and clarity of the water, as well as the amount of sunlight, will affect this compound's persistence.
Troubleshooting Guides
HPLC and LC/MS/MS Analysis of this compound
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) are common methods for quantifying this compound. Below are common issues and troubleshooting steps.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent with mobile phase- Column overload | - Replace the column.- Dissolve the sample in the mobile phase.- Reduce the injection volume. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction or leaks | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Check the pump for leaks and ensure a steady flow rate. |
| Low Sensitivity/No Peak | - Incorrect wavelength for UV detection- Low sample concentration- Detector malfunction- this compound degradation in the sample | - Ensure the UV detector is set to an appropriate wavelength for this compound (e.g., 265 nm).- Concentrate the sample or inject a larger volume.- Check detector lamp and settings.- Prepare fresh samples and protect them from light. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Temperature fluctuations | - Degas the mobile phase.- Flush the system and clean the detector cell.- Ensure stable ambient and column temperatures. |
| Ghost Peaks | - Contamination in the injection port or column- Impurities in the mobile phase or sample | - Clean the injection port and flush the column.- Use high-purity solvents and filter samples. |
Photostability Experiments
| Problem | Possible Causes | Solutions |
| High Variability in Degradation Rates | - Inconsistent light intensity across samples- Temperature fluctuations in the exposure chamber- Inconsistent sample preparation | - Ensure a uniform distance and angle of all samples from the light source.- Use a temperature-controlled chamber.- Standardize sample preparation protocols. |
| No Degradation Observed | - Light source not emitting at the correct wavelength- Insufficient light intensity or exposure time- this compound is in a protective matrix | - Verify the spectral output of the light source.- Increase the light intensity or duration of exposure.- Consider the effect of the sample matrix on light penetration. |
| Rapid Degradation Preventing Kinetic Analysis | - Light intensity is too high | - Reduce the light intensity or take samples at more frequent, shorter intervals. |
| Formation of Unexpected Peaks in Chromatogram | - Contamination of the sample or solvent- Formation of secondary photoproducts | - Run a blank control (solvent only) under the same conditions.- Use mass spectrometry to identify the unknown peaks. |
Data Presentation
Photodegradation of this compound Under Different Conditions
| Parameter | Condition | Half-life (t½) | Primary Degradation Product(s) | Reference |
| Aqueous Solution | Pond Water (Sunlight) | ~30-40 hours | 7-methoxycitronellal | |
| Inert Surface | Soil (Sunlight) | ~10 days | 7-methoxycitronellal | |
| Formulation | Microencapsulated (Field Conditions) | 4-7 days | Not specified |
Note: The degradation rates can vary significantly based on specific experimental parameters such as light source, intensity, temperature, and the presence of other substances.
Experimental Protocols
Protocol for Assessing Photostability of this compound in Aqueous Solution
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing.
1. Objective: To determine the photodegradation rate and identify the major photoproducts of this compound in an aqueous solution under controlled UV-A and visible light conditions.
2. Materials:
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This compound standard (analytical grade)
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HPLC-grade water and acetonitrile
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Quartz or borosilicate glass vials (transparent to UV and visible light)
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Photostability chamber equipped with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
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HPLC-UV or LC/MS/MS system
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Aluminum foil
3. Procedure:
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Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
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Prepare the working aqueous solution by spiking the this compound stock solution into HPLC-grade water to achieve a final concentration suitable for analytical detection (e.g., 1-10 µg/mL).
-
Dispense equal volumes of the working solution into several quartz/borosilicate vials.
-
-
Experimental Setup:
-
Place half of the vials in the photostability chamber, ensuring uniform exposure to the light source.
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Wrap the other half of the vials completely in aluminum foil to serve as dark controls. Place these alongside the exposed samples in the same chamber to control for temperature effects.
-
-
Light Exposure:
-
Expose the samples to a controlled light source. According to ICH Q1B, a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter is recommended for confirmatory studies. For kinetic studies, a series of time points should be used.
-
-
Sampling:
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At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one exposed vial and one dark control vial from the chamber.
-
-
Sample Analysis:
-
Immediately analyze the samples by a validated HPLC-UV or LC/MS/MS method to determine the concentration of this compound and to detect the formation of degradation products.
-
The analytical method should be capable of separating this compound from its potential photoproducts.
-
4. Data Analysis:
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Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.
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Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k), assuming first-order kinetics.
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Identify and quantify the major degradation products by comparing their retention times and/or mass spectra with those of known standards, if available.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound photostability.
Caption: Simplified signaling pathway of this compound action.
References
Storage and handling guidelines for methoprene in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the safe storage and handling of methoprene in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound in the lab?
A1: this compound should be stored in a cool, well-ventilated place in its original, tightly closed container.[1][2] For long-term stability, storage at -20°C is recommended, which can preserve the compound for at least four years.[3] Some suppliers recommend storing the pure form at -20°C for up to three years and in solvent at -80°C for up to one year.[4] It is important to protect containers from physical damage and keep them upright.[1]
Q2: What are the key physical and chemical properties of this compound?
A2: this compound is a pale yellow or amber-colored liquid with a faint fruity odor. It is stable in water, organic solvents, and in the presence of dilute acids and alkalis. Key quantitative properties are summarized in the table below.
Q3: Is this compound soluble in common laboratory solvents?
A3: Yes, this compound is soluble in most organic solvents. It is miscible with solvents such as ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and methanol. Specific solubility data is provided in the table below. However, its water solubility is very low.
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment to prevent skin and eye contact. Recommended PPE includes:
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Gloves: Wear protective gloves. Nitrile gloves are a common minimum requirement for laboratories.
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Eye Protection: Tight-fitting safety glasses or chemical safety goggles are necessary.
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Protective Clothing: A lab coat or other appropriate clothing should be worn to prevent skin contact.
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Ventilation: Ensure adequate general and local exhaust ventilation.
Q5: What should I do in case of accidental exposure to this compound?
A5: In case of accidental exposure, follow these first aid measures:
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Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.
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Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention if discomfort continues.
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Inhalation: Move the affected person to fresh air and keep them warm and at rest in a comfortable breathing position.
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Ingestion: Rinse the mouth thoroughly with water and drink plenty of water. Do not induce vomiting. Seek medical attention.
Troubleshooting Guide
Problem: I observe precipitation or phase separation when preparing a this compound solution.
Solution: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound. Ensure you are using a suitable solvent and that the concentration is not exceeding its solubility limit. For aqueous solutions, co-solvents and surfactants like DMSO, PEG300, and Tween-80 may be necessary to achieve a clear solution.
Problem: I'm concerned about the stability and degradation of this compound in my experiment.
Solution: this compound is generally stable in water and organic solvents. However, it is sensitive to light. When exposed to sunlight, it degrades, with a half-life of 30-40 hours in pond water. If protected from light, it is stable in water at a pH range of 5-9 for over 30 days. To ensure stability, conduct experiments under controlled lighting conditions or use amber-colored containers.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Appearance | Pale yellow or amber liquid with a faint fruity odor | |
| Molecular Formula | C₁₉H₃₄O₃ | |
| Molecular Weight | 310.48 g/mol | |
| Boiling Point | 135-136 °C | |
| Density | 0.924 g/cm³ at 20 °C | |
| Vapor Pressure | 3.15 mPa at 25 °C | |
| Water Solubility | 1.4 mg/L at 25 °C | |
| Storage Temperature | -20°C (long-term) | |
| Stability | ≥ 4 years at -20°C |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Citations |
| Ethanol | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (ultrasonication needed) | |
| Acetone | >500 g/L at 20 °C | |
| Methanol | >450 g/L at 20 °C | |
| Hexane | >500 g/L at 20 °C |
Experimental Protocols
Protocol 1: Handling a Minor Chemical Spill of this compound
This protocol outlines the steps for cleaning up a small, manageable spill of this compound by knowledgeable laboratory personnel.
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Immediate Alert: Alert personnel in the immediate vicinity of the spill.
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Assess the Spill: Ensure the spill is small and does not present an immediate fire or respiratory hazard.
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Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
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Contain the Spill: Confine the spill by absorbing it with a non-combustible, absorbent material such as vermiculite, cat litter, or chemical spill pillows. Work from the outside of the spill inwards to prevent spreading.
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Collect the Waste: Carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.
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Decontaminate the Area: Clean the spill area with a mild detergent and water.
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Dispose of Waste: Dispose of the container with the spill debris as hazardous waste according to your institution's guidelines.
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Report the Incident: Report the spill to your laboratory supervisor.
Protocol 2: Disposal of this compound Waste
This protocol provides guidelines for the proper disposal of this compound and contaminated materials.
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Segregate Waste: Collect this compound waste, including unused solutions and contaminated materials (e.g., pipette tips, gloves), in a designated and compatible hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and list this compound as a component.
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Container Management: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the lab, away from incompatible materials.
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Avoid Drain Disposal: Do not dispose of this compound down the drain. It is very toxic to aquatic life.
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Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
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Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.
Mandatory Visualizations
Caption: Workflow for handling a minor this compound spill.
References
Technical Support Center: Overcoming Methoprene Resistance in Laboratory Insect Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing methoprene resistance in laboratory insect strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in insects?
A1: this compound resistance in insects is primarily attributed to three mechanisms:
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Target-Site Insensitivity: This involves mutations in the this compound-tolerant (Met) gene. This gene codes for a protein that binds to juvenile hormone (JH) and its analogs like this compound.[1][2][3] Mutations can reduce the binding affinity of the Met protein for this compound, rendering the insecticide less effective.[1][2]
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Metabolic Resistance: This mechanism involves the enhanced detoxification of this compound by enzymes. The two main enzyme families implicated are Cytochrome P450 monooxygenases (P450s) and esterases (ESTs). Resistant insects may exhibit overexpression or increased activity of these enzymes, leading to the rapid breakdown of this compound before it can exert its effect.
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Penetration Resistance: This involves alterations in the insect's cuticle, which acts as the first barrier to insecticide entry. Changes such as thickening of the cuticle can slow down the penetration of this compound, reducing the amount that reaches the target site.
Q2: My insect strain is showing resistance to this compound. How can I confirm this and quantify the level of resistance?
A2: The standard method to confirm and quantify this compound resistance is through a dose-response bioassay to determine the lethal concentration (LC50) or inhibition of emergence (IE50). This involves exposing larvae of your test strain and a known susceptible strain to a range of this compound concentrations. The resulting mortality or emergence inhibition data is then used to calculate the LC50/IE50 values. The resistance ratio (RR) is calculated by dividing the LC50/IE50 of the resistant strain by that of the susceptible strain. An RR value significantly greater than 1 indicates resistance. The World Health Organization (WHO) suggests that an RR between 5 and 10 indicates moderate resistance, while an RR greater than 10 signifies high resistance.
Q3: Are there chemical synergists that can help overcome this compound resistance?
A3: Yes, synergists can be used to overcome certain types of metabolic resistance. Piperonyl butoxide (PBO) is a commonly used synergist that inhibits the activity of P450 enzymes. If this compound resistance in your strain is mediated by P450s, pre-exposing the insects to PBO before this compound treatment should increase their susceptibility. Similarly, synergists like S,S,S-tributyl phosphorotrithioate (DEF) can inhibit esterase activity.
Q4: Can resistance to this compound confer cross-resistance to other insecticides?
A4: Yes, cross-resistance can occur, particularly when the resistance mechanism is non-specific. For example, enhanced metabolic detoxification by P450s can sometimes confer resistance to other classes of insecticides that are also detoxified by these enzymes. Unexpectedly, cross-resistance to Lysinibacillus sphaericus and Spinosad has been documented in S-methoprene-resistant Culex quinquefasciatus.
Troubleshooting Guides
Issue 1: Unexpectedly high LC50/IE50 values in this compound bioassays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., acetone or ethanol). Store stock solutions at -20°C in the dark. |
| Incorrect Bioassay Protocol | Ensure adherence to a standardized protocol, such as the WHO guidelines for IGR testing. Key parameters include using late third or early fourth instar larvae, maintaining a constant temperature, and using appropriate volumes and concentrations. |
| High Level of Resistance in the Insect Strain | If the above steps do not resolve the issue, it is likely that the strain has developed a high level of resistance. Proceed to investigate the resistance mechanisms. |
Issue 2: Synergist (PBO) assay does not restore susceptibility to this compound.
| Possible Cause | Troubleshooting Step |
| Resistance Mechanism is Not P450-Mediated | The primary resistance mechanism may be target-site insensitivity (Met mutation) or esterase-based metabolism. |
| Insufficient Synergist Concentration or Exposure Time | Ensure that the concentration of PBO and the pre-exposure duration are sufficient to inhibit P450 activity. Refer to established protocols for appropriate parameters. |
| Multiple Resistance Mechanisms | The insect strain may possess multiple resistance mechanisms simultaneously (e.g., both target-site and metabolic resistance). In such cases, a synergist may only partially restore susceptibility. |
Data Presentation
Table 1: this compound Resistance Ratios in Selected Laboratory and Field Insect Strains
| Insect Species | Strain | Resistance Ratio (RR) | Reference |
| Culex quinquefasciatus | Field Population (California, USA) | 7.0 - 8.8-fold (field); 57.4 - 168.3-fold (lab selected) | |
| Culex pipiens | Field Population (Illinois, USA) | >100-fold | |
| Ochlerotatus nigromaculis | Field Population (California, USA) | Several thousand-fold | |
| Aedes aegypti | Brazilian Populations | Low resistance (RR90 < 3) | |
| Aedes taeniorhynchus | Field Population (Florida, USA) | 8 to 13-fold (lab selected) |
Table 2: Efficacy of Piperonyl Butoxide (PBO) in Synergizing Deltamethrin in Resistant Bed Bug Strains
| Bed Bug Strain | Resistance Ratio (RR) to Deltamethrin | Synergistic Ratio (SR) with PBO | Resistance Ratio after PBO Treatment | Reference |
| CIN-1 | >2,500-fold | 40 | 174 | |
| WOR-1 | >2,500-fold | 176 | 39 |
Experimental Protocols
This compound Dose-Response Bioassay (Larval Susceptibility)
This protocol is adapted from the World Health Organization (WHO) guidelines for larvicide testing.
Materials:
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This compound technical grade
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Acetone or ethanol (solvent)
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Late 3rd or early 4th instar larvae of the test and a susceptible reference strain
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Beakers or cups (250 ml)
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Pipettes
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Dechlorinated or distilled water
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Insect food
Procedure:
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Prepare Stock Solution: Dissolve a known amount of technical grade this compound in the chosen solvent to prepare a stock solution (e.g., 1 mg/ml).
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Prepare Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve the desired final test concentrations in the water.
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Experimental Setup: Add 20-25 larvae to each beaker containing 100-200 ml of water. Prepare at least 4 replicates for each concentration and a control group (solvent only).
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Treatment: Add a small, equal volume (e.g., 1 ml) of the appropriate this compound dilution or solvent to each beaker.
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Incubation: Maintain the beakers at a constant temperature (e.g., 25-27°C) and provide a small amount of food.
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Data Collection: Monitor the beakers daily and record the number of emerged adults and dead pupae or larvae. Continue until all individuals in the control group have emerged or died.
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Data Analysis: Calculate the percentage of emergence inhibition for each concentration, corrected for control mortality using Abbott's formula if necessary. Determine the IE50 (concentration that inhibits 50% of emergence) using probit analysis.
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Calculate Resistance Ratio (RR): RR = IE50 of resistant strain / IE50 of susceptible strain.
Piperonyl Butoxide (PBO) Synergism Assay
This protocol is a modification of the standard larvicide bioassay to assess the role of P450 enzymes in resistance.
Materials:
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Same as the this compound bioassay
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Piperonyl butoxide (PBO)
Procedure:
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Determine PBO Concentration: Use a concentration of PBO that is non-lethal to the larvae but is known to inhibit P450s (e.g., 0.1-1.0 ppm).
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Pre-exposure: Expose the larvae to the PBO solution for a set period (e.g., 4 hours) before adding the this compound.
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This compound Treatment: Following the PBO pre-exposure, add the serial dilutions of this compound to the beakers as described in the this compound bioassay protocol.
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Data Analysis: Calculate the IE50 for the PBO + this compound treatment.
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Calculate Synergism Ratio (SR): SR = IE50 of this compound alone / IE50 of this compound + PBO. An SR significantly greater than 1 suggests P450-mediated resistance.
Biochemical Assays for Detoxification Enzymes
a) Cytochrome P450 Monooxygenase Activity Assay:
This is a general protocol; specific substrates and conditions may vary.
Materials:
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Individual insects or tissue homogenates
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Phosphate buffer
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NADPH
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Substrate (e.g., p-nitroanisole or 7-ethoxycoumarin)
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Microplate reader
Procedure:
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Enzyme Preparation: Homogenize individual insects or specific tissues (e.g., midguts) in ice-cold phosphate buffer. Centrifuge to obtain the microsomal fraction.
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Reaction Mixture: In a microplate well, combine the enzyme preparation, buffer, and substrate.
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Initiate Reaction: Add NADPH to start the reaction.
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Measurement: Measure the product formation over time using a microplate reader at the appropriate wavelength.
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Data Analysis: Calculate the rate of enzyme activity and normalize to the protein concentration of the sample. Compare the activity between resistant and susceptible strains.
b) Esterase Activity Assay:
Materials:
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Individual insects or tissue homogenates
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Phosphate buffer
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Substrate (e.g., α-naphthyl acetate or β-naphthyl acetate)
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Fast Blue B salt solution
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Microplate reader
Procedure:
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Enzyme Preparation: Homogenize individual insects in phosphate buffer and centrifuge to obtain the supernatant.
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Reaction Mixture: In a microplate well, combine the enzyme supernatant and the substrate solution.
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Incubation: Incubate the mixture at a specific temperature for a set time (e.g., 30°C for 15-30 minutes).
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Stop Reaction and Color Development: Add the Fast Blue B salt solution to stop the reaction and allow for color development.
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Measurement: Read the absorbance at the appropriate wavelength (e.g., 600 nm for α-naphthyl acetate).
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Data Analysis: Quantify the esterase activity based on a standard curve of the product (e.g., α-naphthol) and compare between resistant and susceptible strains.
Visualizations
Caption: Intracellular signaling pathway of Juvenile Hormone (JH) and its analog, this compound.
Caption: Overview of the primary mechanisms of this compound resistance in insects.
References
Technical Support Center: Methoprene Degradation Analysis by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting Methoprene degradation analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the analysis of this compound and its degradation products.
| Question | Answer |
| Why am I observing a weak or no signal for this compound? | This compound is a nonpolar molecule and exhibits low ionization efficiency, particularly with Electrospray Ionization (ESI).[1][2] Consider the following troubleshooting steps: - Derivatization: To enhance ionization efficiency, derivatize this compound with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This can increase sensitivity by up to 100-fold.[1][2][3] - Ion Source Selection: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be more effective for less polar compounds and should be considered if available. - MS Parameter Optimization: Ensure that the cone voltage and collision energy are optimized for this compound. For derivatized this compound, an in-source decomposition ion, [M+H-32]⁺, is often the most abundant precursor ion. |
| My analyte signal is inconsistent or decreasing over multiple injections. What could be the cause? | Signal instability can arise from several factors: - Analyte Instability: this compound is susceptible to bio- and photodegradation. Samples should be stored in amber glass vials at 4°C and analyzed promptly. The addition of preservatives like sodium azide and methanol can help stabilize samples. - Adsorption: this compound can adsorb to glass and plastic surfaces. Using silanized glassware or adding a small amount of organic solvent to the sample can mitigate this. - Instrument Contamination: The accumulation of matrix components on the ion source and other mass spectrometer components can lead to a gradual decrease in sensitivity. Regular cleaning of the ion source is recommended. |
| How can I minimize matrix effects in my analysis? | Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS/MS analysis of complex samples. - Sample Preparation: Employ a robust sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components. - Chromatographic Separation: Optimize the HPLC method to ensure this compound and its degradation products are well-separated from co-eluting matrix components. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed to compensate for matrix effects. |
| What are the optimal precursor and product ions for this compound MRM analysis? | The selection of appropriate precursor and product ions is critical for sensitive and specific detection in Multiple Reaction Monitoring (MRM) mode. - Underivatized this compound: The protonated molecule [M+H]⁺ is typically selected as the precursor ion. - PTAD-Derivatized this compound: A common and abundant in-source fragment, [M+H-32]⁺ (corresponding to a loss of methanol), is often used as the precursor ion for enhanced sensitivity. - Product Ions: Product ion scans should be performed to identify the most intense and specific fragment ions for both the quantifier and qualifier transitions. |
| I'm observing peak tailing or splitting in my chromatograms. What should I do? | Poor peak shape can compromise resolution and integration accuracy. - Column Contamination: Contaminants from the sample matrix can accumulate on the analytical column. Implement a column flushing procedure or use a guard column. - Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion. - Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Experimental Protocols
Sample Preparation and Solid-Phase Extraction (SPE)
This protocol outlines the extraction of this compound from a water matrix.
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Sample Collection: Collect water samples in amber glass bottles. To inhibit microbial degradation, add sodium azide to a final concentration of 0.02% and methanol to 10% (v/v). Store samples at 4°C in the dark.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
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Sample Loading: Load 10 mL of the water sample onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
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Elution: Elute the retained analytes with 2 mL of ethyl acetate into a clean collection tube.
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Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.
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Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.
Derivatization with PTAD
This procedure enhances the ionization efficiency of this compound.
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Following solvent evaporation in the sample preparation protocol, add 200 µL of a 750 µg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in ethyl acetate to the dried sample residue.
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Allow the reaction to proceed for 1 hour at room temperature.
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After the reaction, the sample is ready for direct injection or can be evaporated and reconstituted in the mobile phase.
Quantitative Data Summary
The following tables summarize key parameters for the LC-MS/MS analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Voltage (V) |
| This compound (Underivatized) | 311 | 191 | 12 |
| This compound-PTAD Derivative | [M+H-32]⁺ | 242 | Not specified |
Data synthesized from a study by Aronov et al.
Table 2: Sample Stability and Recovery
| Storage Condition | This compound Recovery (%) |
| Room temperature, daylight, no preservatives | Not Detected |
| +4 °C, dark, with methanol and sodium azide | High Recovery |
This table illustrates the importance of proper sample storage as described in the literature.
Visualizations
Experimental Workflow
Caption: General workflow for this compound analysis by LC-MS/MS.
Troubleshooting Logic for Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
References
- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides this compound, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a HPLC/tandem-MS method for the analysis of the larvicides this compound, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methoprene Exposure for Stage-Specific Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoprene. The following information will help address common issues encountered during experiments aimed at achieving stage-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a juvenile hormone (JH) analog that functions as an insect growth regulator (IGR).[1][2] Instead of causing direct toxicity, it mimics the action of natural JH in insects, disrupting their developmental processes.[1][2][3] This interference prevents immature insects from successfully molting into reproductive adults, effectively controlling pest populations by breaking their life cycle.
Q2: At which developmental stages is this compound most effective?
A2: this compound's efficacy is highly stage-specific. The most sensitive periods are typically during metamorphosis and the early stages of embryogenesis. It is most effective when applied to late larval or nymphal stages, as it disrupts the transition to the pupal or adult stage. For instance, in some species, application to the final larval instar blocks metamorphosis, causing the insect to remain in a larval state or form non-viable intermediates. This compound is generally not toxic to pupal or adult stages.
Q3: We are observing inconsistent results in our this compound assays. What are the potential causes?
A3: Inconsistent results can stem from several factors:
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Timing of Application: The window of sensitivity to this compound can be narrow. Applying the compound even a few hours outside the optimal period for a specific developmental stage can lead to variable outcomes.
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Concentration: The effective concentration of this compound is critical and can vary significantly between species and even instars of the same species.
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Exposure Duration: The length of exposure required to elicit a specific effect can differ. Continuous exposure is often used in laboratory settings, particularly for aquatic insects.
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Environmental Factors: this compound can be degraded by UV light and microorganisms. Inconsistent light exposure or microbial contamination in your experimental setup can reduce its effective concentration. The half-life of this compound in soil is about 10-14 days and in water can range from 1 to 28 days depending on sunlight.
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Insect Strain and Resistance: Resistance to this compound has been observed in some insect populations, which could lead to reduced efficacy.
Q4: How can we determine the optimal exposure time and concentration for our target insect?
A4: To determine the optimal parameters, a dose-response and time-course experiment is recommended. This involves exposing different cohorts of synchronized larvae or nymphs to a range of this compound concentrations for varying durations. Key endpoints to measure include inhibition of adult emergence (IE), mortality at different stages, and the formation of developmental abnormalities.
Q5: Can this compound affect adult insects?
A5: While this compound's primary mode of action is to disrupt development in immature stages, some studies have shown effects on adults at higher concentrations. These can include reduced fecundity and egg viability. However, it is not typically used for the control of adult mosquitoes due to a lack of acute effects.
Troubleshooting Guides
Problem: Low or no inhibition of adult emergence despite this compound treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Application | Ensure the this compound application is timed precisely to the target developmental stage. For many insects, the final larval instar is the most sensitive period before metamorphosis. Review the literature for your specific insect to identify the critical window. |
| Sub-lethal Concentration | The concentration of this compound may be too low. Perform a dose-response study to determine the effective concentration for your target species. Start with a range of concentrations reported in the literature for similar insects. |
| Degradation of this compound | Protect your experimental setup from direct sunlight, as UV radiation can degrade this compound. Ensure your stock solutions are stored properly and are not expired. |
| Insect Resistance | Consider the possibility of insecticide resistance in your insect colony. If possible, use a known susceptible strain for comparison. |
Problem: High mortality in control groups.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | If you are using a solvent to dissolve this compound, ensure the final concentration of the solvent in your experimental medium is not toxic to the insects. Run a solvent-only control to verify this. |
| Improper Rearing Conditions | Check environmental parameters such as temperature, humidity, and diet. Sub-optimal conditions can cause stress and mortality, confounding your results. |
| Contamination | Ensure your rearing containers and diet are free from microbial or chemical contamination. |
Data Presentation
Table 1: Stage-Specific Effects of this compound on Various Insect Species
| Insect Species | Developmental Stage Treated | This compound Concentration | Observed Effect | Reference |
| Aedes aegypti (Mosquito) | Late 4th instar larvae | 100 ng/mL | Inhibition of adult emergence, pupal mortality | |
| Diaphorina citri (Asian Citrus Psyllid) | 0-48h and 49-96h old eggs | 320 µg/mL | Reduced egg hatch (8% and 9% respectively) | |
| Diaphorina citri (Asian Citrus Psyllid) | 1st and 3rd instars | Not specified | <5% adult emergence | |
| Diaphorina citri (Asian Citrus Psyllid) | 5th instar | Not specified | <40% adult emergence, reduced female fertility | |
| Heliothis virescens (Tobacco Budworm) | Final larval stage (24h post-ecdysis) | 20 µ g/larva (topical) | 98% remained in larval stage | |
| Heliothis virescens (Tobacco Budworm) | Final larval stage (84h post-ecdysis) | 20 µ g/larva (topical) | 20% blocked metamorphosis, 40% larval-pupal intermediates, 40% malformed pupae | |
| Tribolium castaneum (Red Flour Beetle) | Early pupae | 0.3 mM solution (topical) | Molted to a second pupal stage, followed by death | |
| Ctenocephalides felis (Cat Flea) | Larvae | 0.127 to 1,270 ng/cm² | No adult emergence; third instar mortality and larval-pupal intermediates |
Experimental Protocols
1. General Protocol for Larval Exposure Bioassay (Aquatic Insects)
This protocol is adapted from methodologies used for mosquito bioassays.
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Synchronization of Larvae: Collect larvae of the same age (e.g., late 3rd or early 4th instar) to ensure uniform developmental stage.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol). Make serial dilutions to achieve the desired final concentrations.
-
Experimental Setup: Place a defined number of larvae (e.g., 20-25) in containers with a standard volume of water.
-
Treatment: Add the appropriate volume of this compound solution to each container to reach the target concentration. Include a control group with no this compound and a solvent control group.
-
Incubation: Maintain the containers under controlled laboratory conditions (temperature, light cycle).
-
Observation: Monitor daily for mortality, pupation, and adult emergence. Record the number of individuals in each stage.
-
Data Analysis: Calculate the percentage of inhibition of adult emergence (IE) for each concentration and determine the IE50 (concentration causing 50% inhibition of emergence).
2. Protocol for Topical Application
This method is suitable for terrestrial insects where direct application is feasible.
-
Insect Staging: Select insects at the precise developmental stage of interest (e.g., a specific number of hours after molting).
-
Preparation of this compound Solution: Dissolve this compound in a volatile solvent like acetone or cyclohexane to the desired concentration.
-
Application: Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution to a specific area of the insect's body, typically the dorsal thorax or abdomen.
-
Control Groups: Treat control groups with the solvent alone.
-
Post-Treatment Care: House the treated insects individually or in small groups under standard rearing conditions.
-
Observation: Monitor daily for developmental changes, mortality, and any morphological abnormalities.
Mandatory Visualizations
Signaling Pathway of this compound
References
Technical Support Center: Mitigating Methoprene Breakdown Product Interference in Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges arising from the breakdown products of methoprene in various experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary breakdown products of this compound I should be concerned about in my assays?
A1: this compound, an insect growth regulator, can degrade into several metabolites that may interfere with your experiments. The most commonly cited breakdown products in a laboratory setting include this compound acid, methoxy-methoprene acid, 7-methoxycitronellal, and 7-methoxycitronellic acid. The stability of this compound is influenced by factors such as sunlight, microorganisms, and the specific experimental conditions.[1][2]
Q2: How can these breakdown products affect my experimental results?
A2: this compound and its metabolites, particularly this compound acid and methoxy-methoprene acid, are known to interact with biological systems, most notably by activating retinoid X receptors (RXRs).[1] This can lead to off-target effects in cell-based assays, especially those involving nuclear receptor signaling or retinoid pathways.[1] Additionally, the lipophilic (fat-soluble) nature of this compound and some of its breakdown products can cause non-specific interactions and interference in various assay formats.
Q3: My assay results show unexpected activity when using this compound. How do I know if breakdown products are the cause?
A3: Unexplained or inconsistent results, such as unexpected activation or inhibition in a reporter assay, could be due to the presence of active this compound metabolites. To investigate this, you can perform several control experiments:
-
Compound-only control: Test the effect of this compound and its known breakdown products (if available as standards) in your assay system without the biological target (e.g., cells, protein). This can help identify assay artifacts like autofluorescence or direct inhibition of a reporter enzyme.
-
Time-course experiment: Analyze the effect of this compound over different incubation times. An increase in activity over time might suggest the gradual breakdown of this compound into an active metabolite.
-
Analytical confirmation: Use analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) to detect and quantify the presence of this compound and its breakdown products in your stock solutions and experimental samples over time.
Q4: Are there general best practices to minimize the impact of this compound breakdown?
A4: Yes, following these best practices can help reduce the generation and impact of this compound breakdown products:
-
Proper Storage: Store this compound stock solutions protected from light and at the recommended temperature (typically -20°C or lower) to minimize degradation.
-
Fresh Preparations: Prepare fresh dilutions of this compound from your stock solution immediately before each experiment.
-
Solvent Purity: Use high-purity solvents for preparing your solutions to avoid contaminants that could accelerate this compound degradation.
-
Include Controls: Always include appropriate vehicle controls (the solvent used to dissolve this compound) in your experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound and its breakdown products in assays.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps & Mitigation Strategies |
| Unexpected increase in signal in a reporter gene assay (e.g., luciferase, beta-galactosidase). | One or more breakdown products of this compound are activating a signaling pathway (e.g., RXR).[1] | 1. Run a counter-screen: Use a reporter construct with a different promoter that should not be affected by the suspected pathway. 2. Use an antagonist: If you suspect RXR activation, co-treat with a known RXR antagonist to see if the unexpected signal is reduced. 3. Sample cleanup: Employ sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the interfering compounds before running the assay. |
| High variability or poor reproducibility between replicate wells or experiments. | Inconsistent breakdown of this compound in solution, or precipitation of the lipophilic compound. | 1. Check for precipitation: Visually inspect your assay plates for any signs of compound precipitation. 2. Solubility assessment: Determine the solubility of this compound in your assay medium. Consider using a carrier solvent like DMSO, but keep the final concentration low (typically <0.5%). 3. Consistent preparation: Ensure that you are using freshly prepared dilutions for each experiment and that your stock solutions have been stored properly. |
| Unexpected cytotoxicity or changes in cell morphology. | The breakdown products may have cytotoxic effects, or the lipophilic nature of the compounds could be disrupting cell membranes. | 1. Dose-response curve: Perform a detailed dose-response analysis to determine the concentration at which cytotoxicity occurs. 2. Cell viability assay: Use a robust cell viability assay (e.g., CellTiter-Glo®, MTS) to quantify cytotoxicity. 3. Microscopic examination: Carefully observe cell morphology under a microscope for signs of stress or damage. |
| No or low signal in an assay where this compound is expected to be active. | Degradation of this compound into inactive products. | 1. Verify compound integrity: Use an analytical method like HPLC to check the purity and concentration of your this compound stock solution. 2. Positive control: Include a known active compound for your assay to ensure the assay itself is working correctly. 3. Optimize incubation time: It's possible the active form of the compound is transient. Vary the incubation time to capture the peak activity. |
Data Presentation: Efficacy of Sample Cleanup Methods
The following table summarizes the reported recovery rates for this compound and its primary active metabolite, this compound acid, using different sample preparation techniques. This data can help you choose the most appropriate method for your experimental needs.
| Analyte | Sample Matrix | Cleanup Method | Average Recovery (%) | Reference |
| This compound | Rat Plasma | Solid-Phase Extraction (SPE) | 83.6 ± 3.9 | [cite: 1 (Biomed Chromatogr. 2001)] |
| This compound Acid | Rat Plasma | Solid-Phase Extraction (SPE) | 80.1 ± 5.4 | [cite: 1 (Biomed Chromatogr. 2001)] |
| This compound | Rat Urine | Solid-Phase Extraction (SPE) | 79.3 ± 4.3 | [cite: 1 (Biomed Chromatogr. 2001)] |
| This compound Acid | Rat Urine | Solid-Phase Extraction (SPE) | 82.0 ± 5.4 | [cite: 1 (Biomed Chromatogr. 2001)] |
| This compound | Water | Solid-Phase Extraction (SPE) | >95% | [cite: 2 (J. Agric. Food Chem. 2005)] |
| This compound | Rice | Liquid-Liquid Extraction (LLE) & Florisil Column | 74.6 - 82.8 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of this compound and Metabolites from Aqueous Samples
This protocol is adapted from established methods for the extraction of this compound and its metabolites from biological fluids and water samples.
Materials:
-
Oasis HLB SPE Cartridges (or equivalent C18 cartridges)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized Water
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning:
-
Activate the SPE cartridge by passing 2 mL of methanol through it, followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load your aqueous sample (e.g., cell culture supernatant, urine) onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
-
Elution:
-
Elute the retained this compound and its metabolites with 2 mL of ethyl acetate into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in a solvent that is compatible with your downstream assay (e.g., DMSO, ethanol, or your assay buffer).
-
-
Assay:
-
Use the reconstituted sample in your biological assay.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Removal of this compound from Complex Matrices
This protocol provides a general framework for extracting lipophilic compounds like this compound from more complex samples.
Materials:
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Extraction:
-
To your sample, add an equal volume of acetonitrile.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and precipitation of proteins.
-
-
Phase Separation:
-
Add a saturated NaCl solution to the mixture to induce phase separation.
-
Centrifuge at a moderate speed (e.g., 3000 x g) for 10 minutes to pellet any precipitated material and clearly separate the layers.
-
-
Hexane Wash:
-
Carefully collect the upper acetonitrile layer.
-
Wash the acetonitrile extract with an equal volume of n-hexane (pre-saturated with acetonitrile) to remove highly lipophilic, interfering substances. Vortex and centrifuge to separate the phases.
-
-
Collection and Evaporation:
-
Collect the acetonitrile layer (which contains this compound and its slightly more polar metabolites).
-
Evaporate the acetonitrile to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the residue in a solvent suitable for your assay.
-
Mandatory Visualizations
RXR Signaling Pathway Activation by this compound Metabolites
Caption: Activation of the RXR signaling pathway by this compound metabolites.
Experimental Workflow for Mitigating Interference
Caption: A logical workflow for troubleshooting and mitigating assay interference.
References
Validation & Comparative
Comparative Analysis of Methoprene and Pyriproxyfen on Insect Larvae: A Guide for Researchers
This guide provides a comprehensive comparison of two widely used insect growth regulators (IGRs), methoprene and pyriproxyfen, focusing on their efficacy against various insect larvae. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to inform pest management strategies and the development of new insect control technologies.
Executive Summary
This compound and pyriproxyfen are both juvenile hormone analogs (JHAs) that disrupt the normal development of insects by mimicking the action of juvenile hormone (JH), a critical regulator of metamorphosis. By maintaining high levels of JH-like activity, these compounds prevent larvae from successfully molting into pupae and adults, ultimately leading to mortality or sterility. While both IGRs share a similar mode of action, experimental data consistently demonstrates that pyriproxyfen exhibits significantly higher biological activity and longer residual effectiveness at lower concentrations compared to this compound against a wide range of insect larvae, particularly mosquitoes and fleas.
Data Presentation: Efficacy Against Insect Larvae
The following tables summarize the comparative efficacy of this compound and pyriproxyfen against various insect larvae, with data extracted from multiple laboratory and field studies. The primary metrics for comparison are the Lethal Concentration (LC50) and Inhibition of Emergence (IE50), which represent the concentration of the compound required to cause 50% mortality or prevent 50% of the adult insects from emerging, respectively.
| Mosquito Larvae | |||
| Species | Compound | LC50 / IE50 (ppb) | Reference |
| Aedes aegypti | This compound | 1.34 ppm (1340 ppb) | [1] |
| Pyriproxyfen | 1.009 ppm (1009 ppb) | [1] | |
| Aedes albopictus | This compound | 1.818 ppb | [2] |
| Pyriproxyfen | ~3-fold lower than this compound | [2] | |
| Culex pipiens complex | This compound | 0.428 ppb | [2] |
| Pyriproxyfen | 0.048 ppb | ||
| Anopheles quadrimaculatus | This compound | Variable, less effective | |
| Pyriproxyfen | High (>80-100%) inhibition at 0.02 ppm |
| Flea Larvae | |||
| Species | Compound | LC50 (ppm) | Reference |
| Ctenocephalides felis (Cat Flea) | This compound | 0.39 | |
| Pyriproxyfen | 0.19 |
Mechanism of Action: Juvenile Hormone Signaling Pathway
Both this compound and pyriproxyfen act as agonists of the juvenile hormone receptor. Their binding to the receptor complex triggers a signaling cascade that ultimately regulates the expression of genes involved in maintaining the larval state and preventing metamorphosis. The key components of this pathway include the This compound-tolerant (Met) protein, which acts as the JH receptor, and its partner protein, Taiman (Tai) .
Experimental Protocols
The following is a generalized protocol for a laboratory bioassay to determine the efficacy of this compound and pyriproxyfen against mosquito larvae, based on World Health Organization (WHO) guidelines.
1. Preparation of Stock and Test Solutions:
-
Prepare a 1% stock solution of the technical grade this compound or pyriproxyfen in a suitable solvent (e.g., acetone).
-
Perform serial dilutions of the stock solution with distilled water to obtain a range of test concentrations. At least five concentrations resulting in mortality between 10% and 90% should be prepared.
2. Rearing of Test Larvae:
-
Use late 3rd or early 4th instar larvae of the target mosquito species from a laboratory-reared, insecticide-susceptible colony.
-
Ensure larvae are of a uniform age and size for each replicate.
3. Bioassay Procedure:
-
For each concentration, use four replicates of 25 larvae each.
-
Place 249 ml of distilled water into a 400 ml beaker or cup.
-
Add 1 ml of the respective test solution to each beaker to achieve the desired final concentration.
-
Gently transfer 25 larvae into each beaker using a pipette or a small net.
-
Prepare a control group with four replicates containing 250 ml of distilled water and 1 ml of the solvent used for the stock solution.
-
Provide a small amount of larval food (e.g., finely ground fish food or yeast) to each beaker.
-
Maintain the beakers at a constant temperature (e.g., 25-28°C) and a 12:12 hour light:dark photoperiod.
4. Data Collection and Analysis:
-
Record larval and pupal mortality daily until all surviving insects have emerged as adults or died.
-
The primary endpoint is the inhibition of adult emergence (IE). An insect is considered to have failed to emerge if it dies as a larva or pupa, or if the adult is unable to completely free itself from the pupal case.
-
Calculate the percentage of emergence inhibition for each concentration, corrected for control mortality using Abbott's formula if necessary.
-
Determine the LC50/IE50 values and their 95% confidence intervals using probit analysis.
Experimental Workflow
The following diagram illustrates a generalized workflow for conducting a larvicidal bioassay to compare the efficacy of insect growth regulators.
Conclusion
References
A Comparative Analysis of Methoprene and Other Juvenile Hormone Analogs: Efficacy and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of methoprene with other prominent juvenile hormone analogs (JHAs), including pyriproxyfen, hydroprene, and kinoprene. Juvenile hormone analogs are a class of insect growth regulators that disrupt the normal development of insects, primarily by mimicking the action of the endogenous juvenile hormone (JH), which is crucial for regulating metamorphosis and reproduction.[1] Their specificity to insects makes them a valuable tool in integrated pest management programs. This document synthesizes experimental data on their performance, details the methodologies of key experiments, and illustrates the underlying signaling pathways and experimental workflows.
Comparative Efficacy of Juvenile Hormone Analogs
The efficacy of JHAs can vary significantly depending on the insect species, the developmental stage at the time of exposure, and the specific compound used.[2][3] this compound, the first commercially registered JHA, has been widely used for controlling various pests, including mosquitoes, fleas, and stored product insects.[4][5] Newer analogs like pyriproxyfen have demonstrated superior activity and longer residual effects in many applications.
Quantitative Efficacy Data
The following tables summarize the lethal concentration (LC50) values and other efficacy metrics for this compound and its analogs against several key insect pests. The LC50 value represents the concentration of a substance required to kill 50% of a test population. Lower LC50 values indicate higher toxicity.
| Compound | Insect Species | Life Stage | LC50 | Citation |
| This compound | Ctenocephalides felis (Cat flea) | Larvae | 0.39 ppm | |
| Pyriproxyfen | Ctenocephalides felis (Cat flea) | Larvae | 0.19 ppm | |
| This compound | Aedes aegypti (Yellow fever mosquito) | Larvae | 1.34 ppm | |
| Pyriproxyfen | Aedes aegypti (Yellow fever mosquito) | Larvae | 1.009 ppm | |
| This compound | Culex quinquefasciatus (Southern house mosquito) | 4th instar larvae | 5.3 ng/L | |
| This compound | Tribolium castaneum (Red flour beetle) | - | LC30: 11.0 ppm, LC50: 20.0 ppm, LC90: 170 ppm |
| Compound | Insect Species | Efficacy Metric | Result | Citation |
| This compound | Aedes aegypti | Inhibition of adult emergence | Variable levels (<39-100%) | |
| Pyriproxyfen | Aedes aegypti | Inhibition of adult emergence | Almost 100% | |
| Hydroprene | Various stored-product insects | - | Effective control | |
| Kinoprene | Trialeurodes vaporariorum (Greenhouse whitefly) | Control of 2nd and 3rd larval instars | Effective |
Juvenile Hormone Signaling Pathway
Juvenile hormone and its analogs exert their effects by binding to an intracellular receptor complex. The binding of a JHA to the this compound-tolerant (Met) protein, a basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) transcription factor, is a critical step in initiating the signaling cascade. This ligand-receptor complex then dimerizes with another protein, often Taiman (Tai), and binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes. This interaction modulates the transcription of genes that regulate larval development and prevent the expression of genes required for metamorphosis.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of juvenile hormone analogs.
Larval Mortality Bioassay
This protocol is used to determine the lethal concentration (LC50) of a JHA against insect larvae.
1. Insect Rearing:
-
Maintain a healthy, age-synchronized colony of the target insect species under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).
-
Provide a standard diet appropriate for the species.
2. Preparation of JHA Solutions:
-
Prepare a stock solution of the JHA in a suitable solvent (e.g., acetone or ethanol).
-
Create a series of five to seven serial dilutions of the stock solution to obtain a range of test concentrations.
-
A control group treated only with the solvent should be included in each experiment.
3. Treatment Application:
-
For aquatic insects like mosquitoes, add a specific volume of each JHA dilution to a known volume of water in a beaker or cup.
-
For terrestrial insects, the JHA can be incorporated into the diet or applied topically to individual larvae using a micro-applicator.
4. Bioassay:
-
Introduce a known number of early-instar larvae (e.g., 20-25 third-instar larvae) into each treatment and control replicate.
-
Maintain the bioassay containers under the same controlled environmental conditions as the insect colony.
-
Replicate each concentration and the control at least three to four times.
5. Data Collection and Analysis:
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.
-
Larvae that are unable to move when gently prodded are considered dead.
-
Correct the mortality data for control mortality using Abbott's formula.
-
Analyze the dose-response data using probit analysis to determine the LC50 and LC90 values and their 95% confidence intervals.
Inhibition of Adult Emergence Assay
This assay assesses the sublethal effects of JHAs on the development and metamorphosis of insects.
1. Insect Rearing and Treatment:
-
Follow the same procedures for insect rearing and preparation of JHA solutions as described in the larval mortality bioassay.
-
Expose late-instar larvae or early pupae to the JHA concentrations.
2. Observation:
-
Monitor the treated insects daily for successful emergence of adults.
-
Record the number of emerged adults, dead pupae, and any morphological abnormalities in the emerged adults.
3. Data Analysis:
-
Calculate the percentage of emergence inhibition for each concentration relative to the control group.
-
The effective concentration required to inhibit 50% of adult emergence (EC50) can be determined using probit analysis.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel juvenile hormone analog.
Conclusion
This compound and its analogs are potent insect growth regulators with varying degrees of efficacy against different insect species. Pyriproxyfen often exhibits greater potency and longer residual activity compared to this compound. Hydroprene is effective against a range of stored-product pests, while kinoprene shows promise for the control of certain greenhouse pests. The choice of a specific JHA should be based on the target pest, the application environment, and the need for residual control. The detailed experimental protocols and workflows provided in this guide offer a standardized approach for the continued evaluation and development of novel and effective juvenile hormone analogs for insect pest management. Further research is warranted to explore the full potential of these compounds and to mitigate the development of insect resistance.
References
A Comparative Guide to the Insecticidal Activity of Methoprene and its Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal activity of the insect growth regulator (IGR) methoprene, its primary degradation products, and other notable alternatives. The information is intended for researchers, scientists, and professionals involved in drug development and pest management. This document summarizes key performance data, details experimental methodologies for activity validation, and illustrates the relevant biological pathways.
Introduction to this compound
This compound is a widely used insect growth regulator that mimics the action of juvenile hormone (JH) in insects.[1][2] By acting as a JH analog, this compound disrupts normal insect development, particularly metamorphosis, preventing larvae from reaching the reproductive adult stage.[1] It is considered a biorational pesticide because it targets physiological processes specific to insects and exhibits low toxicity to non-target organisms.[3] However, this compound is susceptible to environmental degradation, primarily through exposure to sunlight and microbial action, which breaks it down into several products.[4] This guide examines the insecticidal activity of these degradation products in comparison to the parent compound and other synthetic alternatives.
Data Presentation: Comparative Insecticidal Activity
The following tables summarize the available quantitative data on the insecticidal activity of this compound, its degradation products, and alternative insect growth regulators.
Table 1: Comparative Activity of this compound and its Degradation Products Against Insects
| Compound | Target Species | Bioassay Type | Activity Metric | Value | Citation |
| S-Methoprene | Aedes aegypti | Larval Exposure | IE₅₀ | ~1.818 ppb | |
| Culex quinquefasciatus | Larval Exposure | IE₅₀ | Not specified | ||
| Ctenocephalides felis (cat flea) | Larval Exposure | Inhibition of adult emergence | >12 months at 1 mg/m² | ||
| This compound Acid | Various | JH Receptor Binding | Inhibition of JH receptor complex | Used as a positive control inhibitor | |
| Xenopus laevis (non-target) | Developmental Toxicity | No developmental toxicity | Up to 2 mg/L | ||
| This compound Epoxide | Xenopus laevis (non-target) | Developmental Toxicity | No potent developmental toxicant | - | |
| 7-Methoxycitronellal | Xenopus laevis (non-target) | Developmental Toxicity | No potent developmental toxicant | - | |
| 7-Methoxycitronellic Acid | Xenopus laevis (non-target) | Developmental Toxicity | Not developmentally toxic | Up to 30 mg/L |
Table 2: Comparative Activity of this compound and Alternative Insect Growth Regulators
| Compound | Target Species | Bioassay Type | Activity Metric | Value | Citation |
| S-Methoprene | Aedes aegypti | Larval Exposure | IE₅₀ | Less effective than pyriproxyfen | |
| Culex quinquefasciatus | Larval Exposure | IE₅₀ | - | ||
| S-Methobutene | Aedes, Anopheles, Culex spp. | Larval Exposure | IE₅₀, IE₉₀ | Enhanced activity over S-methoprene | |
| Pyriproxyfen | Aedes aegypti | Larval Exposure | LC₅₀ | 1.009 ppm | |
| Culex pipiens | Larval Exposure | IE₅₀ | ~10-fold more active than this compound | ||
| Ctenocephalides felis (cat flea) | Larval Exposure | Inhibition of adult emergence | >12 months at 1 mg/m² |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of insecticidal activity. Below are standardized protocols for key experiments.
Protocol 1: Mosquito Larval Bioassay for Inhibition of Emergence (IE)
This protocol is adapted from World Health Organization (WHO) guidelines and is commonly used to assess the efficacy of insect growth regulators like this compound.
Objective: To determine the concentration of a test compound required to inhibit the emergence of adult mosquitoes from larval stages (e.g., IE₅₀, IE₉₀, IE₉₅).
Materials:
-
Test compound (e.g., S-methoprene, degradation products)
-
Late 3rd or early 4th instar mosquito larvae of a susceptible laboratory strain (e.g., Aedes aegypti, Culex quinquefasciatus)
-
Dechlorinated or distilled water
-
Glass beakers or disposable cups (250 mL)
-
Pipettes
-
Larval food (e.g., yeast, liver powder, fish food)
-
Emergence cages or screened lids for containers
-
Incubator or environmental chamber set to appropriate temperature and humidity (e.g., 27±2°C, 70-80% RH)
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., ethanol, acetone) and then dilute in water to achieve the desired final concentrations. A control group with only the solvent and water should be included.
-
Exposure: Place 20-25 late 3rd or early 4th instar larvae into each beaker containing 100-200 mL of treated water. Each concentration should be replicated at least 3-4 times.
-
Feeding: Provide a small amount of larval food to each beaker.
-
Incubation: Place the beakers in an incubator under controlled conditions.
-
Observation: Monitor daily for mortality and pupation. Once pupation begins, cover the beakers with emergence cages.
-
Data Collection: Record the number of successfully emerged adults, dead larvae, dead pupae, and partially emerged adults for each replicate. Continue monitoring until all individuals in the control group have either emerged or died.
-
Data Analysis: Calculate the percentage of emergence inhibition for each concentration, corrected for control mortality using Abbott's formula. Use probit analysis to determine the IE₅₀, IE₉₀, and IE₉₅ values.
Mandatory Visualizations
Juvenile Hormone Signaling Pathway
This compound, as a juvenile hormone (JH) analog, exerts its effect by binding to the juvenile hormone receptor, a protein known as this compound-tolerant (Met). This binding event initiates a signaling cascade that ultimately regulates the expression of genes involved in metamorphosis.
Caption: Juvenile Hormone Signaling Pathway.
Experimental Workflow for Insecticidal Bioassay
The following diagram outlines the typical workflow for conducting a laboratory bioassay to determine the insecticidal activity of a compound against mosquito larvae.
Caption: Bioassay Workflow.
References
Cross-Validation of Methoprene Bioassays: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of methoprene bioassays across various insect species, offering a comparative analysis of its efficacy and detailed experimental protocols. This compound, a juvenile hormone analog, disrupts insect development, making it a valuable tool in pest management and a subject of extensive research. Understanding its variable impact across different insect orders is crucial for targeted and effective application.
Comparative Efficacy of this compound Across Insect Orders
The biological activity of this compound varies significantly among different insect species. The following tables summarize the effective concentrations of this compound required to inhibit development, providing a quantitative comparison of its potency across Diptera, Coleoptera, Hymenoptera, and Siphonaptera.
| Insect Order | Species | Bioassay Type | Endpoint | Effective Concentration (this compound) | Reference(s) |
| Diptera | Aedes aegypti (Yellow Fever Mosquito) | Larval Water Treatment | 50% Inhibition of Emergence (IE50) | 0.505 ppb | [1] |
| Culex pipiens (Common House Mosquito) | Larval Water Treatment | 50% Inhibition of Emergence (IE50) | 0.428 ppb | [1] | |
| Aedes albopictus (Asian Tiger Mosquito) | Larval Water Treatment | 50% Inhibition of Emergence (IE50) | 1.818 ppb | [1] | |
| Coleoptera | Tribolium castaneum (Red Flour Beetle) | Treated Wheat Grain | 50% Lethal Concentration (LC50) for adults | 20.0 ppm | [2] |
| Treated Wheat Kernels | Inhibition of Adult Emergence | 0.001 - 0.0165 ppm | [3] | ||
| Hymenoptera | Monomorium pharaonis (Pharaoh Ant) | Bait (Laboratory & Field) | Colony Elimination | 0.3% - 0.5% in bait | |
| Siphonaptera | Ctenocephalides felis (Cat Flea) | Treated Surface (Glass) | 100% Inhibition of Adult Emergence | 0.127 - 1,270 ng/cm² | |
| Larval Rearing Medium | 50% Lethal Concentration (LC50) | 0.20 ppm (in combination with pyriproxyfen) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable bioassay results. Below are methodologies for conducting this compound bioassays for the insect orders discussed.
Diptera (Mosquitoes) Larval Bioassay (WHO Standard Protocol)
This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.
-
Preparation of Test Solutions: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone or ethanol). Make serial dilutions to obtain a range of desired concentrations.
-
Test Arenas: Use disposable cups or glass beakers as test arenas. Add a specified volume of dechlorinated or distilled water to each container.
-
Introduction of Larvae: Collect late third or early fourth instar larvae of the target mosquito species. Place a standardized number of larvae (typically 20-25) into each test arena.
-
Application of this compound: Add a small, precise volume of the appropriate this compound dilution to each test container to achieve the final target concentration. An equivalent volume of the solvent is added to the control containers.
-
Incubation and Observation: Maintain the test arenas under controlled conditions of temperature (25-28°C) and photoperiod (12:12 L:D). Provide a small amount of larval food (e.g., yeast extract, ground pet food) to each container.
-
Data Collection: Monitor the containers daily and record the number of dead larvae, pupae, and emerged adults. The bioassay is complete when all individuals in the control group have either emerged into adults or died.
-
Endpoint Calculation: The primary endpoint is the Inhibition of Emergence (IE), which includes larval and pupal mortality and incomplete adult emergence. Calculate the percentage of emergence inhibition for each concentration, corrected for control mortality using Abbott's formula. Determine the IE50, IE90, and IE95 values through probit analysis.
Coleoptera (Stored-Product Beetles) Treated Grain Bioassay
This method is suitable for assessing the efficacy of this compound against pests of stored grains like Tribolium castaneum.
-
Preparation of Treated Grain: Prepare a stock solution of this compound in a suitable solvent. Apply the solution to a known weight of grain (e.g., wheat) and mix thoroughly to achieve a uniform concentration. Allow the solvent to evaporate completely.
-
Test Arenas: Use glass vials or petri dishes as test arenas.
-
Introduction of Insects: Introduce a known number of adult or late-instar larval beetles into each arena containing the treated grain.
-
Incubation: Maintain the arenas under controlled conditions of temperature and humidity suitable for the test species.
-
Data Collection: For adult bioassays, record mortality at specific time intervals (e.g., 24, 48, 72 hours). For larval bioassays, monitor the development and record the number of successfully emerged adults.
-
Endpoint Calculation: For adult bioassays, calculate the LC50 value using probit analysis. For larval bioassays, determine the concentration that inhibits a certain percentage of adult emergence.
Hymenoptera (Ants) Bait Bioassay
This protocol is designed to evaluate the effectiveness of this compound-laced baits on social insects like the Pharaoh ant.
-
Bait Preparation: Incorporate this compound into a palatable bait matrix. The concentration of this compound in baits for Pharaoh ants is typically around 0.5%.
-
Colony Setup: Establish laboratory colonies of the target ant species, each containing workers, brood (larvae and pupae), and at least one queen.
-
Bait Application: Introduce a known amount of the this compound bait to the foraging arena of the test colonies. Control colonies receive a bait matrix without this compound.
-
Observation: Monitor the colonies over an extended period (weeks to months). Record observations on foraging activity, brood development, worker and queen mortality, and overall colony health.
-
Endpoint Assessment: The primary endpoint is the cessation of all brood production and the eventual elimination of the colony.
Siphonaptera (Fleas) Larval Rearing Medium Bioassay
This method assesses the impact of this compound on the development of flea larvae.
-
Preparation of Treated Medium: Prepare a larval rearing medium (e.g., a mixture of sand and dried beef blood or pet food). Incorporate this compound into the medium at various concentrations.
-
Introduction of Eggs/Larvae: Introduce a known number of flea eggs or early-instar larvae into containers with the treated rearing medium.
-
Incubation: Maintain the containers in a dark, controlled environment with appropriate temperature and humidity.
-
Data Collection: After a period sufficient for development to the adult stage in the control group, count the number of emerged adult fleas in each container.
-
Endpoint Calculation: Calculate the percentage of adult emergence inhibition for each concentration and determine the LC50 value using probit analysis.
Visualizing this compound's Mechanism of Action
To understand how this compound exerts its effects at a molecular level and how bioassays are structured, the following diagrams provide a visual representation of the juvenile hormone signaling pathway and a generalized experimental workflow.
Caption: Generalized workflow for a this compound bioassay.
Caption: Juvenile hormone signaling pathway activated by this compound.
References
A Comparative Analysis of (S)-Methoprene and Racemic Methoprene for Insect Growth Regulation
An Objective Guide for Researchers and Drug Development Professionals
Methoprene, a widely utilized insect growth regulator (IGR), functions as a juvenile hormone (JH) analog, disrupting the normal developmental processes of various insect species. It is available commercially in two primary forms: a racemic mixture containing both (S) and (R) enantiomers, and a formulation containing only the biologically active (S)-enantiomer. This guide provides a detailed comparison of the efficacy, mechanism of action, and non-target effects of (S)-methoprene versus racemic this compound, supported by experimental data and protocols to inform research and development applications.
Chemical Structure and Biological Activity
This compound's insecticidal activity is almost exclusively attributed to the (S)-enantiomer.[1] Racemic this compound consists of a 1:1 mixture of (S)-methoprene and (R)-methoprene.[1] The (R)-enantiomer is considered biologically inactive against insects. Consequently, the use of purified (S)-methoprene offers a more targeted and efficient approach to insect control, as it delivers the active compound without the inactive isomer.
Table 1: Comparative Biological Activity
| Parameter | (S)-Methoprene | Racemic this compound | Rationale |
| Active Component | (S)-enantiomer | (S)-enantiomer | The insecticidal properties are stereospecific to the (S)-form. |
| Relative Activity | Approximately 2x | Approximately 1x | Racemic mixture is ~50% active (S)-enantiomer and ~50% inactive (R)-enantiomer. |
| Target Pests | Fleas, flies, mosquitoes, beetles, moths, and other insects.[2] | Fleas, flies, mosquitoes, beetles, moths, and other insects. | Both target the same range of insects through the same mechanism. |
| Primary Use | Insect growth regulator in products for pet flea control, mosquito larvicides, and stored product protection.[3][4] | Historically used, now largely replaced by (S)-methoprene formulations for increased efficiency. | The industry has shifted towards the more potent, purified enantiomer. |
Mechanism of Action: Juvenile Hormone Mimicry
This compound exerts its effect by mimicking the natural juvenile hormone in insects. JH plays a crucial role in regulating metamorphosis, reproduction, and development. By binding to JH receptors, this compound disrupts the insect life cycle, typically by preventing larvae from molting into the pupal stage or preventing pupae from emerging as viable adults. This ultimately leads to the death of the immature insect and prevents reproduction.
In adult female mosquitoes, for instance, this compound has been shown to interfere with egg maturation by modulating ecdysteroid action, which is essential for vitellogenesis (yolk protein synthesis).
References
Comparative Analysis of Methoprene and Alternative Insect Growth Regulators: A Statistical Overview of Dose-Response Curves
For Immediate Release
This publication provides a comparative statistical analysis of the dose-response curves of methoprene and alternative insect growth regulators (IGRs), specifically pyriproxyfen and fenoxycarb. This guide is intended for researchers, scientists, and drug development professionals working on insecticide efficacy and vector control. The data presented is compiled from various studies on the mosquito species Aedes aegypti, a significant vector for numerous diseases.
Data Presentation: Comparative Efficacy of Insect Growth Regulators
The following tables summarize the lethal concentration (LC) values for this compound and its alternatives, providing a quantitative comparison of their potency against Aedes aegypti larvae. These values represent the concentration of the insecticide required to cause 50% (LC50) and 95% (LC95) mortality or inhibition of emergence.
| Compound | LC50 (ppb) | LC95 (ppb) | Slope | Reference Strain | Citation |
| This compound | 19.95 | 72.08 | - | Uberlândia | [1][2] |
| This compound | ~3.0 | - | - | Rockefeller | [3] |
| Pyriproxyfen | 0.012 | 0.61 | 1.12 | Iquitos | [4] |
| Pyriproxyfen | 1.009 (ppm) | - | - | West Banjarmasin | [5] |
| Diflubenzuron | 5.19 | 12.24 | - | Uberlândia |
Table 1: Comparative Efficacy (LC50 and LC95) of this compound and Alternatives against Aedes aegypti
Note: ppb stands for parts per billion. A direct comparison of values between different studies should be made with caution due to potential variations in experimental conditions and mosquito strains.
A meta-analysis of various studies provides a combined-effect estimate for the concentration of IGR that inhibits the emergence (IE) of 50% (IE50) and 90% (IE90) of mosquito larvae. These values offer a broader perspective on the relative potency of this compound and pyriproxyfen.
| Compound | Combined Effect IE50 (ppb) | Combined Effect IE90 (ppb) | Citation |
| This compound | 0.505 | - | |
| Pyriproxyfen | 0.053 | - |
Table 2: Meta-Analysis of Emergence Inhibition for this compound and Pyriproxyfen against Aedes aegypti
Experimental Protocols
The data cited in this guide are predominantly based on laboratory bioassays following the standards set by the World Health Organization (WHO) for testing mosquito larvicides. A generalized protocol is outlined below.
Standard WHO Larval Bioassay Protocol
This protocol is designed to assess the susceptibility of mosquito larvae to insecticides.
-
Test Organisms : Late third or early fourth-instar larvae of a susceptible mosquito strain (e.g., Rockefeller) are used.
-
Preparation of Test Solutions :
-
A stock solution of the technical grade insecticide is prepared in a suitable solvent (e.g., ethanol).
-
Serial dilutions of the stock solution are made with distilled water to obtain a range of test concentrations.
-
-
Test Procedure :
-
A minimum of 20 larvae are placed in beakers or cups containing 250 mL of the test solution.
-
Four replicates are typically run for each concentration, along with a control group exposed only to distilled water and the solvent.
-
Larvae are fed during the exposure period.
-
-
Data Collection and Analysis :
-
Mortality and/or inhibition of adult emergence is recorded daily until all individuals in the control group have emerged as adults or died.
-
The data are subjected to probit or logit analysis to determine the lethal concentrations (LC50, LC95) or emergence inhibition concentrations (IE50, IE95).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the juvenile hormone signaling pathway, which this compound and its analogs mimic, and a typical experimental workflow for a dose-response bioassay.
Caption: Simplified signaling pathway of Juvenile Hormone (JH) and its analog, this compound.
References
Unveiling the Molecular Ripple Effect: A Comparative Guide to Methoprene's Impact on Gene Expression
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the juvenile hormone analog methoprene and its alternatives, focusing on their influence on specific gene expression pathways. Drawing from experimental data, we present a clear analysis of their mechanisms of action, supported by detailed protocols and visual representations of the key signaling cascades.
This compound, a widely used insect growth regulator, functions by mimicking the action of juvenile hormone (JH), a critical regulator of insect development and metamorphosis. Its primary mode of action involves the disruption of normal developmental processes, leading to mortality or reproductive sterility. This guide delves into the molecular underpinnings of this compound's effects, examining its impact on gene expression and comparing its performance with other juvenile hormone analogs like pyriproxyfen and fenoxycarb.
The MEKRE93 Pathway: this compound's Central Target
At the heart of this compound's activity lies the MEKRE93 pathway , a critical signaling cascade that governs the transition from juvenile to adult stages in insects. This compound exerts its influence by binding to the This compound-tolerant (Met) protein, which acts as the receptor for juvenile hormone.[1][2][3] This binding event initiates a series of molecular events that ultimately disrupt the normal course of development.
Upon activation by this compound, the Met receptor induces the expression of Krüppel homolog 1 (Kr-h1) , a key transcription factor.[1][2] Elevated levels of Kr-h1, in turn, lead to the repression of another crucial transcription factor, Ecdysone-induced protein 93F (E93) . E93 is essential for initiating the genetic program that drives adult morphogenesis. By suppressing E93, this compound effectively blocks the transition to the adult stage, leading to the developmental arrest and eventual death of the insect.
dot graph "MEKRE93 Pathway" { layout=dot; rankdir=TB; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; met [label="Met (JH Receptor)", fillcolor="#FBBC05", fontcolor="#202124"]; krh1 [label="Krüppel homolog 1 (Kr-h1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; e93 [label="Ecdysone-induced protein 93F (E93)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; metamorphosis [label="Adult Metamorphosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
This compound -> met [label=" Binds to & activates"]; met -> krh1 [label=" Induces expression"]; krh1 -> e93 [label=" Represses expression", arrowhead=tee]; e93 -> metamorphosis [label=" Promotes"]; } caption: "The MEKRE93 signaling pathway initiated by this compound."
Comparative Analysis of Gene Expression Changes
To provide a quantitative understanding of this compound's impact, we have summarized data from various studies that have investigated gene expression changes in response to this compound and its alternatives. The following tables present fold-change data for key genes in the juvenile hormone and ecdysone signaling pathways.
Table 1: Effect of this compound on Key Gene Expression
| Gene | Organism | Treatment | Fold Change | Reference |
| Krüppel homolog 1 (Kr-h1) | Aedes aegypti | This compound | Increased | |
| Ecdysone-induced protein 93F (E93) | Aedes aegypti | This compound | Decreased | |
| Broad-Complex (BR-C) | Aedes aegypti | This compound | Increased | |
| Programmed cell death (PCD) genes | Aedes aegypti | This compound | Decreased | |
| Autophagy genes | Aedes aegypti | This compound | Decreased |
Table 2: Comparative Effects of this compound and Pyriproxyfen on JH Signaling Pathway Genes
| Gene | Organism | Treatment | Fold Change vs. Control | Reference |
| This compound | ||||
| Krüppel homolog 1 (Kr-h1) | Various insects | This compound | Upregulated | |
| Pyriproxyfen | ||||
| This compound-tolerant (Met) | Drosophila melanogaster | Pyriproxyfen | Increased | |
| Taiman (Tai) | Drosophila melanogaster | Pyriproxyfen | Increased | |
| Germ-cell expressed (gce) | Drosophila melanogaster | Pyriproxyfen | Increased | |
| Ftz-f1 | Drosophila melanogaster | Pyriproxyfen | Increased | |
| Hairy | Drosophila melanogaster | Pyriproxyfen | Increased | |
| Vitellogenin (Vg) | Bombyx mori | Pyriproxyfen | Decreased | |
| Ecdysone Receptor (EcR) | Bombyx mori | Pyriproxyfen | Decreased | |
| JH binding protein 2 (JHBP2) | Bombyx mori | Pyriproxyfen | Increased (3.92-fold) |
Table 3: Effects of Fenoxycarb on Gene Expression
| Gene | Organism | Treatment | Fold Change vs. Control | Reference |
| Argonaute-1 (Ago1) | Helicoverpa armigera | Fenoxycarb (LC10, LC25, LC50) | Decreased | |
| Dicer-1 (Dcr1) | Helicoverpa armigera | Fenoxycarb (LC10, LC25, LC50) | Decreased | |
| Argonaute-2 (Ago2) | Helicoverpa armigera | Fenoxycarb (LC10, LC25, LC50) | Decreased | |
| Dicer-2 (Dcr2) | Helicoverpa armigera | Fenoxycarb (LC10, LC25, LC50) | Decreased |
Experimental Protocols
To ensure the reproducibility and transparency of the cited findings, this section provides detailed methodologies for key experiments used to validate the effects of this compound and its alternatives on gene expression.
Experimental Workflow: From Insect to Gene Expression Data
dot digraph "Experimental Workflow" { layout=dot; rankdir=TB; node [shape=rectangle, style=filled, fontname="Arial", fontsize=12];
insect [label="1. Insect Rearing & Treatment\n(e.g., this compound exposure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rna_extraction [label="2. RNA Extraction\n(e.g., TRIzol method)", fillcolor="#FBBC05", fontcolor="#202124"]; cdna_synthesis [label="3. cDNA Synthesis\n(Reverse Transcription)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qpcr [label="4. qPCR Analysis\n(Quantification of specific gene expression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; rnaseq [label="4. RNA-Seq Analysis\n(Transcriptome-wide expression profiling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="5. Data Analysis\n(Fold change calculation, statistical analysis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
insect -> rna_extraction; rna_extraction -> cdna_synthesis; cdna_synthesis -> qpcr; cdna_synthesis -> rnaseq; qpcr -> data_analysis; rnaseq -> data_analysis; } caption: "General workflow for analyzing gene expression in insects."
Detailed Protocol 1: RNA Extraction from Insect Tissue
This protocol is adapted from a TRIzol-based method for high-quality RNA isolation from insect samples.
-
Sample Preparation: Homogenize 50-100 mg of insect tissue in 1 mL of TRIzol® Reagent in a sterile microcentrifuge tube. For insects with hard exoskeletons, mechanical disruption using a pestle or bead beating is recommended.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Transfer the upper aqueous phase to a fresh tube. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used for the initial homogenization. Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
RNA Wash: Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol. Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the RNA pellet for 5-10 minutes. Do not over-dry. Resuspend the pellet in 20-50 µL of RNase-free water. Incubate for 10 minutes at 55-60°C to aid dissolution.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Assess RNA integrity on an agarose gel or using a bioanalyzer.
Detailed Protocol 2: Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying the expression of target genes using a two-step RT-qPCR method.
-
cDNA Synthesis (Reverse Transcription):
-
In a sterile, RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), and RNase-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare a master mix containing 4 µL of 5X reaction buffer, 1 µL of 10 mM dNTP mix, 1 µL of reverse transcriptase (e.g., M-MLV), and 4 µL of RNase-free water per reaction.
-
Add 10 µL of the master mix to each RNA/primer mixture.
-
Incubate at 42°C for 60 minutes, followed by 70°C for 15 minutes to inactivate the enzyme. The resulting cDNA can be stored at -20°C.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing: 10 µL of 2X SYBR Green qPCR Master Mix, 0.5 µL of forward primer (10 µM), 0.5 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and nuclease-free water to a final volume of 20 µL.
-
Run the qPCR in a real-time PCR instrument using a standard cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melting curve analysis to verify primer specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and a reference gene (e.g., Actin, GAPDH).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Conclusion
This guide provides a comprehensive overview of the effects of this compound and its alternatives on gene expression pathways in insects. The data clearly indicates that this compound's primary mechanism of action involves the disruption of the MEKRE93 pathway, leading to an upregulation of Kr-h1 and a subsequent downregulation of E93. Comparative data suggests that other juvenile hormone analogs, such as pyriproxyfen, also act on the JH signaling pathway, albeit with potential differences in the specific genes affected and the magnitude of the response. The provided experimental protocols offer a foundation for researchers to further investigate these effects and explore novel targets for insect control. A deeper understanding of these molecular interactions is crucial for the development of more effective and specific insect growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of this compound in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of this compound in the Yellow Fever Mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoprene: A Comparative Analysis of Its Impact on Target and Non-Target Organisms
A comprehensive guide for researchers, scientists, and drug development professionals on the selective action of the insect growth regulator, methoprene.
This compound, a synthetic juvenile hormone analog, is a widely utilized insect growth regulator (IGR) valued for its specificity in targeting the developmental stages of various insect pests. Unlike traditional insecticides that often exhibit broad-spectrum toxicity, this compound's mechanism of action is designed to interfere with the hormonal processes unique to insects, thereby minimizing its impact on non-target species. This guide provides a comparative study of this compound's effects on both its intended targets and other organisms, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.
Comparative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound to a range of target and non-target organisms. The data is presented as LC50 (lethal concentration for 50% of the population), EC50 (effective concentration for 50% of the population), and NOEC (no-observed-effect concentration) values, providing a clear comparison of this compound's selective toxicity.
Table 1: Impact of this compound on Target Organisms (Insects)
| Target Organism | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |
| Aedes aegypti (Yellow Fever Mosquito) | LC50 (emergence inhibition) | 0.17 | - | |
| Xenopsylla cheopis (Oriental Rat Flea) | LC50 (emergence inhibition) | 0.11 | - | [1] |
| Various Mosquito Species | Emergence Inhibition | 0.5 - 50 | Continuous |
Table 2: Impact of this compound on Non-Target Aquatic Invertebrates
| Non-Target Organism | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |
| Daphnia magna (Water Flea) | EC50 (immobilization) | >900 | 48 hours | [2] |
| Daphnia magna (Water Flea) | NOEC (reproduction) | 32 | 21 days | [3] |
| Freshwater Shrimp | LC50 | >100,000 | - | |
| Estuarine Mud Crabs | LC50 | >100 | - | |
| Dragonfly Nymphs | No effect | up to 1,000 | - |
Table 3: Impact of this compound on Non-Target Vertebrates
| Non-Target Organism | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 4,400 | 96 hours | |
| Lepomis macrochirus (Bluegill Sunfish) | 96-hour LC50 | 4,600 | 96 hours | |
| Ictalurus punctatus (Channel Catfish) | 96-hour LC50 | >100,000 | 96 hours | |
| Micropterus salmoides (Largemouth Bass) | 96-hour LC50 | >100,000 | 96 hours | |
| Rana catesbeiana (Bullfrog) Larvae | Acute LC50 | >10,000 | - | |
| Rana pipiens (Northern Leopard Frog) Larvae | Acute LC50 | >10,000 | - | |
| Bufo woodhousei (Woodhouse's Toad) Adult | Acute LC50 | >1,000 | - | |
| Bufo woodhousei (Woodhouse's Toad) | 22-day LC50 | >1,000 | 22 days |
Table 4: Impact of this compound on Other Non-Target Organisms
| Non-Target Organism | Endpoint | Observation | Reference |
| Apis mellifera (Honey Bee) | Toxicity | Relatively non-toxic; does not directly affect endogenous juvenile hormone levels. | |
| Earthworms | Contact Toxicity | Little to no toxic effects on contact. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the impact of this compound.
Mosquito Larvicide Bioassay (Target Organism)
This protocol is adapted from standard guidelines for testing the efficacy of mosquito larvicides.
-
Test Organisms: Late third or early fourth instar larvae of Aedes aegypti are used.
-
Test Solutions: A stock solution of this compound is prepared in ethanol. Serial dilutions are made to achieve a range of test concentrations (e.g., 0.5 to 50 µg/L). A control group with ethanol only is also prepared.
-
Exposure: Groups of approximately 20 larvae are placed in containers with 100 ml of the test solution or control. Four replicates are typically used for each concentration.
-
Maintenance: Larvae are maintained at a controlled temperature (e.g., 27°C) and light cycle (e.g., 12:12 L:D) and fed a standard diet.
-
Data Collection: Mortality is recorded daily. The primary endpoint is the inhibition of adult emergence. The number of dead larvae, pupae, and successfully emerged adults are counted.
-
Analysis: The LC50 (or EI50 - emergence inhibition 50) is calculated using probit analysis.
Daphnia magna Reproduction Test (Non-Target Organism) - Based on OECD Guideline 211
This protocol assesses the chronic effects of this compound on the reproduction of the freshwater crustacean Daphnia magna.
-
Test Organisms: Young female daphnids (<24 hours old) are used.
-
Test Solutions: A range of this compound concentrations are prepared in a suitable culture medium. A control group without this compound is included.
-
Exposure: Individual daphnids are exposed to the test solutions in separate vessels. The test is typically semi-static, with renewal of the test solutions three times a week.
-
Duration: The exposure period is 21 days.
-
Data Collection: The primary endpoint is the total number of living offspring produced per parent animal. Mortality of the parent daphnids is also recorded.
-
Analysis: The ECx (e.g., EC10, EC20, EC50) for reproductive output is determined. The No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) are also calculated.
Amphibian Metamorphosis Assay (AMA) (Non-Target Organism) - Based on OECD Guideline 231
This assay evaluates the potential for a chemical to interfere with the thyroid-mediated process of amphibian metamorphosis.
-
Test Organisms: Tadpoles of the African clawed frog, Xenopus laevis, at a specific developmental stage (Nieuwkoop and Faber stage 51).
-
Test Solutions: At least three different concentrations of this compound and a control are used.
-
Exposure: Tadpoles are exposed to the test solutions for 21 days.
-
Data Collection: Endpoints measured include mortality, developmental stage, hind limb length, snout-to-vent length, and body weight. Thyroid histology is also examined at the end of the exposure period.
-
Analysis: The data is analyzed to determine if this compound accelerates or retards metamorphosis, or causes any adverse effects on growth and development.
Visualizations
The following diagrams illustrate the key signaling pathway of this compound, a typical experimental workflow for its assessment, and the logical relationship of its impact.
Caption: this compound's molecular mechanism of action in target insects.
Caption: A typical workflow for the ecotoxicological risk assessment of this compound.
Caption: Logical relationship of this compound's impact on target versus non-target organisms.
References
Methoprene's Efficacy Against Insecticide-Resistant Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance necessitates a thorough evaluation of alternative control agents. Methoprene, a juvenile hormone analog (JHA), has long been a tool in integrated pest management programs, valued for its unique mode of action that disrupts insect development. This guide provides an objective comparison of this compound's performance against various insecticide-resistant insect strains, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
This compound Performance Against Resistant Mosquitoes
This compound generally retains efficacy against insect strains that have developed resistance to conventional neurotoxic insecticides, such as organophosphates and pyrethroids. However, its performance can vary, and the potential for cross-resistance exists.
A key study on Brazilian populations of Aedes aegypti, the primary vector for dengue fever, evaluated this compound's effectiveness against strains with varying levels of resistance to the organophosphate temephos. The results indicated that even in populations with high resistance to temephos (Resistance Ratio at 90% lethal concentration [RR₉₀] up to 24.4), the resistance to this compound remained low (RR₉₀ < 5)[1][2]. This suggests that the metabolic resistance mechanisms selected by temephos do not confer significant cross-resistance to this compound, making it a viable alternative for controlling these resistant populations[1][2].
However, the same study noted that sequential exposure of larvae to temephos and then this compound resulted in lower mortality than this compound alone in some resistant strains, hinting at a potential for cross-resistance when both insecticides are present[1].
Table 1: Comparative Efficacy of this compound and Temephos Against Aedes aegypti Strains
| Strain | Insecticide | LC₅₀ (µg/L) | LC₉₀ (µg/L) | RR₅₀¹ | RR₉₀¹ |
| Rockefeller (Susceptible) | Temephos | 0.005 | 0.009 | 1.0 | 1.0 |
| This compound | 2.1 | 7.6 | 1.0 | 1.0 | |
| Jardim América (Resistant) | Temephos | 0.043 | 0.142 | 8.3 | 15.8 |
| This compound | 3.5 | 19.8 | 1.7 | 2.6 | |
| Natal (Resistant) | Temephos | 0.082 | 0.220 | 16.5 | 24.4 |
| This compound | 1.7 | 6.4 | 0.8 | 0.8 | |
| Macapá (Resistant) | Temephos | 0.061 | 0.120 | 12.2 | 13.3 |
| This compound | 3.1 | 21.3 | 1.5 | 2.8 |
¹Resistance Ratio (RR) calculated relative to the susceptible Rockefeller strain. Data sourced from Braga et al. (2005).
Comparison with Alternative Insect Growth Regulators (IGRs)
Pyriproxyfen, another potent JHA, often demonstrates superior activity compared to this compound against a range of mosquito species.
Table 2: Comparison of Emergence Inhibition by this compound and Pyriproxyfen in Mosquitoes
| Species | IGR | Concentration (ppm) | Emergence Inhibition (%) - Week 1 |
| Aedes aegypti | S-Methoprene | 0.05 | 22.3 - 93.7 |
| Pyriproxyfen | 0.05 | ~100 | |
| Aedes albopictus | S-Methoprene | 0.05 | < 44.3 |
| Pyriproxyfen | 0.05 | > 80 | |
| Anopheles quadrimaculatus | S-Methoprene | 0.05 | 19.0 - 78.8 |
| Pyriproxyfen | 0.05 | 100 | |
| Culex quinquefasciatus | S-Methoprene | 0.4 | < 84.0 |
| Pyriproxyfen | 0.2 | > 80 |
Data sourced from Nayar et al. (2002). This study highlights that pyriproxyfen generally provides a higher and more sustained level of adult emergence inhibition at comparable or lower concentrations than s-methoprene.
Performance Against Other Resistant Insects
This compound has also been evaluated against other resistant pests, such as the common bed bug, Cimex lectularius. Studies show that this compound is effective against bed bug strains resistant to conventional neurotoxic insecticides like pyrethroids and carbamates. Its distinct mode of action means it can circumvent the resistance mechanisms developed against these traditional chemicals, preventing the development of nymphs into fertile adults.
Experimental Protocols
Larval Mosquito Bioassay (WHO/CDC Method Adaptation)
This protocol is a generalized representation for determining the lethal concentration (LC) or inhibition of emergence (IE) of insecticides against mosquito larvae.
-
Insect Rearing: Mosquito larvae (e.g., Aedes aegypti) are reared from eggs under controlled laboratory conditions (26 ± 2°C, 75 ± 10% relative humidity, 12:12 light:dark photoperiod). Larvae are fed a standardized diet (e.g., dog food, yeast extract).
-
Insecticide Preparation: A stock solution of technical grade this compound is prepared in a suitable solvent (e.g., ethanol or acetone). Serial dilutions are made to create a range of 8-10 test concentrations.
-
Exposure: Late 3rd or early 4th instar larvae are selected for the bioassay. Groups of 20-25 larvae are placed in beakers containing 100 mL of deionized water. Four replicates are typically used for each concentration. 1 mL of the appropriate insecticide dilution is added to each beaker. Control groups receive 1 mL of the solvent only.
-
Observation: Larval and pupal mortality are recorded daily. The primary endpoint for IGRs like this compound is the inhibition of adult emergence. The number of successfully emerged, free-flying adults is counted. The test is concluded when all individuals in the control group have either emerged or died.
-
Data Analysis: The mortality or emergence inhibition data is subjected to probit analysis to determine the LC₅₀/LC₉₀ or IE₅₀/IE₉₀ values, which are the concentrations required to kill or inhibit the emergence of 50% and 90% of the population, respectively. The Resistance Ratio (RR) is calculated by dividing the LC/IE value of a field or resistant strain by the corresponding value of a known susceptible laboratory strain.
Mode of Action & Resistance Mechanisms
This compound Signaling Pathway
This compound acts as an analog of insect Juvenile Hormone (JH). In a normal insect life cycle, a drop in JH levels initiates metamorphosis. By mimicking JH, this compound maintains high hormonal titers, which lethally disrupts development, typically by preventing pupae from successfully emerging as adults.
The genomic action of JH (and its analogs like this compound) is primarily mediated by the This compound-tolerant (Met) protein, a bHLH-PAS transcription factor.
-
Binding: this compound/JH enters the cell and binds to the Met receptor.
-
Dimerization: The ligand-bound Met forms a heterodimer with a partner protein, such as Taiman (Tai)/SRC.
-
DNA Binding & Transcription: This complex then binds to specific E-box-like motifs in the regulatory regions of JH-responsive genes, such as Krüppel homolog 1 (Kr-h1) .
-
Gene Activation: The activation of Kr-h1 and other downstream genes prevents the expression of metamorphosis-initiating genes, thereby halting development and leading to mortality.
Recent studies also show an interplay with non-genomic pathways. JH can activate the phospholipase C (PLC) pathway, leading to the activation of CaMKII, which may enhance the DNA-binding activity of Met.
Mechanisms of Resistance to this compound
While this compound circumvents many common resistance mechanisms, insects can still develop tolerance. Documented mechanisms include:
-
Metabolic Resistance: Enhanced activity of detoxification enzymes, such as non-specific esterases (NSE) and mixed-function oxidases (MFOs or P450s), can metabolize and degrade this compound before it reaches its target site. This is a common mechanism of cross-resistance to other insecticide classes.
-
Target Site Insensitivity: Mutations in the Met gene can alter the receptor's structure, reducing its binding affinity for this compound and JH, thus conferring a high level of resistance.
-
Reduced Penetration/Increased Excretion: Other potential, though less characterized, mechanisms include a thicker cuticle that reduces insecticide penetration or more rapid excretion of the compound.
References
Comparative Transcriptomics of Methoprene-Treated Insects: A Guide for Researchers
Methoprene, a widely used insect growth regulator, functions as a juvenile hormone (JH) analog, disrupting normal insect development and metamorphosis. Understanding the molecular mechanisms behind its action is crucial for developing more effective pest control strategies and managing resistance. Comparative transcriptomics, utilizing technologies like RNA-sequencing (RNA-Seq), offers a powerful lens to examine the global gene expression changes induced by this compound across different insect species. This guide provides a comparative overview of transcriptomic studies on this compound-treated insects, detailing the molecular pathways, experimental data, and underlying protocols.
This compound's Molecular Mode of Action: The MEKRE93 Pathway
Transcriptomic and genetic studies have elucidated a key signaling pathway through which this compound exerts its anti-metamorphic effects. This pathway, often referred to as the MEKRE93 pathway, is central to the action of juvenile hormone and its analogs.[1][2] this compound treatment leads to the upregulation of the transcription factor Krüppel homolog 1 (Kr-h1) via the JH receptor, this compound-tolerant (Met).[1][3] In turn, Kr-h1 acts as a repressor of the ecdysone-induced transcription factor E93.[1] The E93 protein is a critical trigger for the programmed cell death (PCD) and autophagy required to remove larval tissues during metamorphosis. By suppressing E93, this compound blocks this tissue remodeling, leading to the retention of larval characteristics, developmental arrest, and ultimately, the death of the insect during the pupal stage.
Comparative Analysis of Transcriptomic Responses
The transcriptomic response to this compound varies between insect species, developmental stages, and tissues. While the core MEKRE93 pathway is often conserved, the broader gene expression changes can be distinct. The following table summarizes key findings from comparative transcriptomic studies.
| Insect Species | Developmental Stage / Tissue | This compound Treatment | Key Transcriptomic Findings | Reference |
| Aedes aegypti (Yellow Fever Mosquito) | 3rd/4th Instar Larvae | 100 ng/mL in rearing water | Upregulation of Krüppel homolog 1 (Kr-h1) and Broad-Complex (BR-C). Downregulation of E93 and genes related to programmed cell death and autophagy. | |
| Ephestia elutella (Tobacco Moth) | Larvae | 5.0 and 50.0 x 10⁻⁵ mg/cm² in diet | Differentially expressed genes (DEGs) were identified, affecting critical biological processes such as hormonal regulation. Several hub genes were identified within gene co-expression networks. | |
| Apis mellifera (Honey Bee) | Larvae | Diet exposure | This compound treatment altered JH titers and led to differential expression of genes involved in JH synthesis and metabolism, such as CYP15A1 and JHAMT. | |
| Propylea japonica (Ladybeetle) | Adult Females | Topical application (dsRNA for Met gene) | Silencing the this compound-tolerant (Met) gene, the receptor for JH and this compound, significantly inhibited ovarian maturation and vitellogenesis. Transcriptome analysis identified numerous DEGs in hormone synthesis and nutrition-sensing pathways. |
Experimental Protocols
Reproducible and comparable transcriptomic studies rely on standardized methodologies. Below are detailed protocols synthesized from the cited literature for key experimental stages.
The process of a comparative transcriptomics study for this compound treatment follows a structured workflow from insect rearing to bioinformatics analysis and validation.
-
Aqueous Exposure (for aquatic larvae like Aedes aegypti): Third instar larvae are treated by adding this compound (dissolved in a solvent like acetone) to the rearing water to a final concentration (e.g., 100 ng/mL). Control groups receive an equivalent volume of the solvent.
-
Dietary Exposure (for stored product pests like Ephestia elutella): S-methoprene is incorporated into the artificial diet at specified concentrations (e.g., 5.0 x 10⁻⁵ mg/cm²). Larvae are reared on this diet for a set duration (e.g., 4 weeks), with a control group receiving a diet treated only with the solvent.
-
Sample Collection: Surviving insects from both treated and control groups are collected at specific time points, flash-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Isolation: Total RNA is extracted from whole insects or dissected tissues using a TRIzol-based method or a commercial kit, following the manufacturer’s protocol. RNA quality and integrity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA libraries are synthesized. After ligation of sequencing adapters, the libraries are PCR-amplified and sequenced on a high-throughput platform like Illumina HiSeq.
-
Quality Control and Mapping: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences. The high-quality clean reads are then mapped to a reference genome or a de novo assembled transcriptome.
-
Differential Expression Analysis: Gene expression levels are quantified (e.g., as FPKM or TPM). Statistical packages such as DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between this compound-treated and control samples, typically using criteria like a log2 fold change > 1 and a false discovery rate (FDR) < 0.05.
-
Functional Annotation: DEGs are functionally annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes, molecular functions, and metabolic pathways affected by this compound treatment.
-
To validate the RNA-Seq results, the expression levels of several key DEGs are measured using Reverse Transcriptase-quantitative Polymerase Chain Reaction (RT-qPCR). Total RNA is reverse-transcribed into cDNA, which serves as the template for qPCR using gene-specific primers. A housekeeping gene (e.g., actin or ribosomal protein S7) is used for normalization, and relative gene expression is calculated using the 2-ΔΔCt method.
References
- 1. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of this compound in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MEKRE93 (this compound tolerant-Krüppel homolog 1-E93) pathway in the regulation of insect metamorphosis, and the homology of the pupal stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of this compound in the Yellow Fever Mosquito, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Residual Activity of Methoprene Formulations in Soil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the residual activity of methoprene formulations in the soil environment. This compound, an insect growth regulator (IGR) that mimics the action of juvenile hormone, is a key tool in managing various insect pests. Its effectiveness is intrinsically linked to its persistence and bioavailability in the specific application matrix. This document synthesizes available experimental data to compare this compound's performance with alternative IGRs and outlines the methodologies used in these evaluations.
Comparison of this compound and Alternatives in Soil
This compound generally exhibits low persistence in the soil. Its half-life is reported to be between 10 and 14 days, with microbial action and sunlight being the primary drivers of degradation.[1][2] While specific comparative studies on the residual activity of different this compound formulations in soil are limited in publicly available literature, data from other environments and general soil dissipation studies provide valuable insights. Alternatives such as pyriproxyfen and novaluron present different persistence profiles.
| Insect Growth Regulator | Formulation Type(s) | Soil Half-Life (DT50) | Key Degradation Pathways | Source(s) |
| This compound | Emulsifiable Concentrate (EC), Granules (GR), Sustained-Release Pellets, Microencapsulated Suspension | ~10-14 days | Microbial degradation, Photodegradation | [1][2][3] |
| Pyriproxyfen | Emulsifiable Concentrate (EC) | 6 to 36 days (variable with conditions) | Microbial degradation, Photodegradation | |
| Novaluron | Emulsifiable Concentrate (EC) | DT90 > 100 days (highly persistent) | Slow microbial degradation |
Note: The persistence of pesticides in soil can be highly variable and is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.
Detailed Experimental Protocols
Evaluating the residual activity of this compound in soil involves two primary approaches: chemical analysis to determine the concentration of the active ingredient over time (dissipation studies) and bioassays to measure the biological effect on target insects.
Terrestrial Field Dissipation Study Protocol
This protocol is designed to determine the rate of degradation of this compound in a field environment.
a) Site Selection and Characterization:
-
Select a field site representative of the intended use area, considering soil type, climate, and management practices.
-
Thoroughly characterize the soil, including texture (sand, silt, clay content), organic matter content, pH, and microbial biomass.
b) Application of this compound Formulation:
-
Apply the this compound formulation at a known concentration, consistent with the manufacturer's recommended rate.
-
Ensure uniform application over the designated test plots.
c) Soil Sampling:
-
Collect soil cores from treated plots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60 days post-application).
-
Sample at various depths (e.g., 0-10 cm, 10-20 cm) to assess leaching potential.
d) Sample Preparation and Extraction:
-
Air-dry and sieve the soil samples.
-
Extract this compound from a subsample of soil using an appropriate solvent, such as acetonitrile or methanol, often with mechanical shaking.
e) Chemical Analysis:
-
Analyze the extracts to quantify the concentration of this compound. Common analytical methods include:
-
Gas-Liquid Chromatography (GLC): A traditional method for pesticide residue analysis.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): A widely used method for quantifying this compound.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for trace-level detection.
-
f) Data Analysis:
-
Calculate the half-life (DT50) of this compound using first-order decay kinetics.
Soil Bioassay Protocol for Residual Activity
This protocol assesses the biological persistence of this compound by measuring its effect on a target insect species.
a) Soil Treatment:
-
Treat soil samples with the desired this compound formulation at a specified rate.
-
Age the treated soil under controlled laboratory or field conditions for various time intervals.
b) Insect Bioassay:
-
Introduce late-stage larvae of a susceptible insect species (e.g., Tribolium castaneum) to the aged, treated soil.
-
Include untreated control groups for comparison.
-
Provide a suitable food source for the larvae.
c) Evaluation:
-
Monitor the development of the insects, recording metrics such as:
-
Inhibition of adult emergence.
-
Morphological abnormalities in pupae or adults.
-
Mortality rates.
-
d) Data Interpretation:
-
Compare the results from the treated soil with the control group to determine the duration of effective residual activity.
Visualizing this compound's Mechanism and Evaluation
To better understand the context of these evaluations, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.
Caption: Juvenile Hormone Analog Signaling Pathway.
References
Safety Operating Guide
Proper Disposal of Methoprene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Methoprene, an insect growth regulator, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat. Handle this compound in a well-ventilated area to minimize inhalation exposure. In case of a spill, immediately contain the material with an inert absorbent, such as sand or vermiculite, and collect it into a labeled container for hazardous waste.
Quantitative Data for Disposal Planning
While specific quantitative thresholds for this compound disposal are not typically defined by regulatory bodies in terms of concentration, the following table summarizes key characteristics and procedural guidance critical for waste management planning.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [1] |
| Container Requirements | Sturdy, leak-proof, and clearly labeled as "Hazardous Waste - this compound" | [2] |
| Empty Container Rinsing | Triple rinse with a suitable solvent (e.g., water or as specified by local regulations); collect rinsate as hazardous waste. | [3] |
| Spill Residue | Absorb with inert material and dispose of as hazardous waste. | |
| Aqueous Solutions | Do not discharge to sewer systems. Collect as hazardous waste. | [4][5] |
| Solid Formulations | Collect and dispose of as hazardous waste. |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all this compound-contaminated materials, including unused product, spill cleanup materials, and the first rinsate from empty containers, in a designated and properly labeled hazardous waste container.
2. Container Management:
-
Ensure the waste container is compatible with this compound and is kept securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
3. Disposal of Empty Containers:
-
Thoroughly empty the container.
-
Triple rinse the container with an appropriate solvent. The first rinse must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.
4. Arranging for Professional Disposal:
-
Once the waste container is full or has reached its accumulation time limit (typically 12 months in an academic lab setting), arrange for pickup by a licensed hazardous waste disposal contractor.
-
Ensure all required waste manifests and documentation are completed accurately.
Decontamination of Laboratory Equipment
For equipment that has come into contact with this compound, a thorough decontamination process is necessary before reuse, servicing, or disposal.
Methodology:
-
Initial Cleaning: Remove any visible residue by wiping with a cloth dampened with a suitable solvent.
-
Surface Decontamination: Wash all surfaces with a laboratory-grade detergent and water.
-
Solvent Rinse: Rinse the cleaned surfaces with an appropriate solvent to remove any remaining traces of this compound.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area.
-
Verification: If required by your institution's protocols, a surface wipe test may be performed to verify the effectiveness of the decontamination.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
References
Essential Safety and Logistical Information for Handling Methoprene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Methoprene is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), procedural steps for safe handling, and appropriate disposal methods.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tight-fitting safety glasses or chemical safety goggles.[1][2] |
| Hand Protection | Wear protective gloves. Frequent changes are recommended.[1] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent repeated or prolonged skin contact.[1][2] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If ventilation is inadequate, use suitable respiratory protection. |
Procedural Guidance for Handling this compound
Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.
Pre-Handling Preparations:
-
Ensure adequate ventilation in the work area. Good general ventilation should be sufficient to control worker exposure to airborne contaminants.
-
Confirm that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Read the Safety Data Sheet (SDS) thoroughly before handling the substance.
During Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Do not ingest or inhale vapors or mists.
-
Keep the container tightly sealed when not in use.
-
Avoid the formation of mists.
-
Do not eat, drink, or smoke in the handling area.
Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.
-
Change out of contaminated clothing and wash it before reuse.
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these guidelines to mitigate environmental contamination and ensure safety.
Spill Response:
-
Small Spills: Soak up the spill with an inert absorbent material and collect it into a suitable, closed container for disposal.
-
Large Spills: Absorb the spillage with a non-combustible, absorbent material.
-
In all cases, wear the appropriate PPE as described in Section 8 of the SDS during cleanup.
-
Avoid allowing the substance to discharge into drains, watercourses, or onto the ground.
Waste Disposal:
-
Dispose of contents and containers at an approved waste disposal plant.
-
Do not dispose of undiluted chemicals on-site.
-
For empty containers, triple or pressure rinse them before disposal.
-
If not recycling, puncture, crush, or break the empty container and dispose of it at an approved waste management facility.
-
Never reuse empty pesticide containers for any other purpose.
Experimental Protocols
This compound's toxicity has been evaluated in various studies. The following table summarizes key toxicological data.
| Metric | Value | Species |
| LC₅₀ (96 hours) | 4.26 mg/l | Brachydanio rerio (Zebra Fish) |
| EC₅₀ (48 hours) | 0.38 mg/l | Daphnia magna |
-
LC₅₀ (Lethal Concentration, 50%): This is the concentration of a chemical in the air or water that is expected to cause death in 50% of the test animals during a specified exposure period.
-
EC₅₀ (Effective Concentration, 50%): This is the concentration of a chemical that induces a response in 50% of the test organisms (e.g., immobilization) after a specified exposure time.
The detailed methodologies for these ecotoxicological studies are typically standardized protocols (e.g., OECD Guidelines for the Testing of Chemicals) but are not detailed in the provided safety data sheets.
Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
